molecular formula C19H17ClN2O3 B608466 Laquinimod CAS No. 248281-84-7

Laquinimod

カタログ番号: B608466
CAS番号: 248281-84-7
分子量: 356.8 g/mol
InChIキー: GKWPCEFFIHSJOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Laquinimod is an aromatic amide.
This compound is an immunomodulator developed by Active Biotech and produced by Teva Pharmaceutical Industries. It is currently under development in phase III trials for treatment of multiple sclerosis as an oral therapy, like fingolimod. It has been shown to reduce disease activity on magnetic resonance imaging and to be well tolerated orally.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
structure in first source
See also: this compound Sodium (active moiety of).

特性

IUPAC Name

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWPCEFFIHSJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179536
Record name Laquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248281-84-7
Record name Laquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Profile of Laquinimod in Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laquinimod, an orally administered immunomodulator, has demonstrated significant therapeutic potential in preclinical models of multiple sclerosis (MS), primarily through studies utilizing experimental autoimmune encephalomyelitis (EAE). This technical guide synthesizes the key findings from these preclinical investigations, providing a comprehensive overview of this compound's efficacy, mechanism of action, and the experimental protocols used to elucidate its effects. The data presented herein underscore this compound's multifaceted immunomodulatory properties, including its impact on both the innate and adaptive immune systems, and its direct effects within the central nervous system (CNS). A central finding is the identification of the Aryl Hydrocarbon Receptor (AhR) as a key molecular target, mediating many of the downstream anti-inflammatory and neuroprotective effects of the compound.

Efficacy of this compound in EAE Models

This compound has been shown to be effective in various EAE models, demonstrating a reduction in clinical signs, inflammation, demyelination, and axonal loss. Both prophylactic (preventive) and therapeutic treatment regimens have proven to be efficacious.

Quantitative Analysis of Clinical and Histopathological Outcomes

The following tables summarize the key quantitative data from representative preclinical EAE studies.

Table 1: Effect of this compound on Clinical Score in MOG-Induced EAE

Animal ModelTreatment RegimenDosageMean Maximal Clinical Score (Vehicle)Mean Maximal Clinical Score (this compound)Percentage InhibitionReference
C57BL/6 MiceProphylactic (daily oral)25 mg/kg4.2 ± 0.70.3 ± 0.693%[1]
SJL/J MicePreventiveNot SpecifiedNot SpecifiedSuppressed clinical signsNot Specified[2]
SJL/J MiceTherapeutic (from Day 16)Not SpecifiedNot SpecifiedAmeliorated clinical diseaseNot Specified[2]
2D2 x Th Mice (Spontaneous EAE)PreventiveNot SpecifiedNot SpecifiedDelayed onset, reduced incidenceNot Specified[3]

Table 2: Histopathological Improvements with this compound Treatment in EAE

Animal ModelParameter AssessedOutcome in Vehicle-Treated EAEOutcome in this compound-Treated EAEReference
C57BL/6 MiceInflammation, Demyelination, Axonal LossSevere disruptionPrevented alterations[4]
C57BL/6 MiceIba1+ Macrophages/MicrogliaSignificant increaseReduced outcome[4]

Table 3: Immunomodulatory Effects of this compound on Key Immune Cell Populations in EAE

Cell TypeChange with this compound TreatmentLocationReference
CD4+ and CD8+ T cellsReduced infiltrationCNS[2]
CD4+CD25+FoxP3+ Regulatory T cellsSignificant increase in percentageSpleen[1]
Th1 and Th17 cellsDecreased responsesPeriphery and CNS[1]
Proinflammatory MonocytesProlonged presence in blood, reduced CNS infiltrationBlood, Spinal Cord[4]
CD11c+CD4+ Dendritic CellsReducedSpleen and Lymph Nodes[3]
T follicular helper (Tfh) cellsInhibited expansionSpleen and Lymph Nodes[3]
Germinal Center B cellsDiminished formationSpleen and Lymph Nodes[3]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

A pivotal discovery in understanding this compound's mechanism of action is its activation of the Aryl Hydrocarbon Receptor (AhR).[1][5][6] This interaction triggers a cascade of downstream events that collectively contribute to its immunomodulatory and neuroprotective effects.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound's action in the context of EAE.

Laquinimod_AhR_Pathway cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell / Astrocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR Complex This compound->AhR_complex Binds & Activates AhR_active Activated AhR AhR_complex->AhR_active Translocates to Nucleus NFkB_active NF-κB AhR_active->NFkB_active Inhibits (cross-talk) ARNT ARNT AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT Dimerizes with ARNT NFkB_inactive IκB-NF-κB NFkB_inactive->NFkB_active Activation (proinflammatory signal) NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates to Nucleus XRE XRE AhR_ARNT->XRE Binds to Xenobiotic Response Element Gene_Expression Target Gene Expression (e.g., Cyp1a1, Ahrr) XRE->Gene_Expression Immunomodulation Immunomodulation (e.g., ↑ Tregs) Gene_Expression->Immunomodulation Leads to Proinflammatory_Genes Proinflammatory Gene Transcription NFkB_nucleus->Proinflammatory_Genes Induces Transcription Cytokines ↓ Proinflammatory Cytokines Proinflammatory_Genes->Cytokines e.g., IL-17, IL-12, TNFα

Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) pathway.

Key Mechanistic Findings
  • AhR Dependency: The therapeutic effect of this compound in EAE is abolished in AhR knockout mice, confirming that AhR is a necessary molecular target.[1][6]

  • Immune and CNS Compartments: The efficacy of this compound is mediated through AhR activation in both the immune system and the CNS. Deletion of AhR in the immune system fully abrogates its effect, while deletion within the CNS partially abrogates it.[1][6]

  • Downregulation of Proinflammatory Responses: this compound treatment leads to the downregulation of Th1 and Th17-related cytokine genes, including IL-17, GM-CSF, and IFN-γ.[1][5]

  • NF-κB Inhibition: this compound can reduce astrocyte activation by decreasing NF-κB activity, a key transcription factor for proinflammatory gene expression.[1][2]

  • Induction of Regulatory T cells: Treatment with this compound significantly increases the percentage of CD4+CD25+FoxP3+ regulatory T cells, an effect that is also AhR-dependent.[1]

Detailed Experimental Protocols

The following protocols are synthesized from multiple preclinical studies to provide a detailed methodology for investigating this compound in EAE.

MOG35-55-Induced EAE in C57BL/6 Mice

This is a widely used model for inducing EAE to study the chronic progression of MS.

EAE_Induction_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal C57BL/6 Mice (Female, 8-12 weeks old) Day0 Day 0: Immunization Subcutaneous injection of MOG35-55/CFA emulsion Animal->Day0 Antigen MOG35-55 Peptide Antigen->Day0 Adjuvant Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis Adjuvant->Day0 Toxin Pertussis Toxin (PTX) Day0_PTX Day 0: PTX Injection Intraperitoneal injection of PTX Toxin->Day0_PTX Day2_PTX Day 2: PTX Injection Second intraperitoneal injection of PTX Toxin->Day2_PTX Day0_PTX->Day2_PTX Monitoring Daily Monitoring Clinical scoring and weight measurement Day2_PTX->Monitoring Treatment This compound Administration (e.g., 25 mg/kg daily oral gavage) - Prophylactic: Start Day 0 or 5 - Therapeutic: Start at disease onset Monitoring->Treatment Termination Day 16-28: Termination Tissue collection for analysis Treatment->Termination Histology Histopathology (Spinal Cord) - H&E (Inflammation) - Luxol Fast Blue (Demyelination) - Silver Stain (Axonal Loss) Termination->Histology FACS Flow Cytometry (Spleen, Lymph Nodes, CNS) - Immune cell populations Termination->FACS Cytokine Cytokine Analysis (Splenocyte culture supernatant) - ELISA or CBA Termination->Cytokine

Caption: Workflow for MOG35-55 induced EAE and this compound evaluation.

Detailed Steps:

  • Animals: Female C57BL/6 mice, 8-12 weeks of age.

  • Immunization (Day 0):

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Administer a subcutaneous injection of the emulsion, typically at two sites on the flank.

  • Pertussis Toxin Administration:

    • Administer Pertussis Toxin (PTX) via intraperitoneal injection on Day 0 and Day 2 post-immunization to facilitate the entry of immune cells into the CNS.

  • This compound Administration:

    • For prophylactic studies, begin daily oral gavage of this compound (e.g., 25 mg/kg) or vehicle on the day of immunization or shortly after (e.g., day 5).[4]

    • For therapeutic studies, initiate treatment upon the first appearance of clinical signs.[7]

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE and record their weight.

    • Score disease severity on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund state

  • Termination and Tissue Collection:

    • At a predetermined endpoint (e.g., day 16 or 28), euthanize mice and collect tissues (spinal cord, brain, spleen, lymph nodes) for further analysis.

  • Histopathology:

    • Process spinal cord sections for Hematoxylin and Eosin (H&E) staining to assess inflammation, Luxol Fast Blue staining for demyelination, and silver staining for axonal integrity.[4]

  • Immunological Analysis:

    • Isolate mononuclear cells from the spleen, lymph nodes, and CNS for flow cytometric analysis of T cell subsets, B cells, and myeloid cells.

    • Restimulate splenocytes with MOG peptide in vitro and measure cytokine production (e.g., IL-17, IFN-γ) in the supernatant by ELISA.[5]

Spontaneous EAE in 2D2 x Th Mice

This model is valuable for studying the B cell contribution to EAE and the formation of ectopic lymphoid structures.[3]

Key Methodological Differences:

  • Animal Model: Utilizes C57BL/6 MOG p35-55–specific T cell receptor transgenic (2D2) × MOG-specific immunoglobulin H-chain knock-in (Th) mice, which spontaneously develop EAE.[3]

  • Disease Induction: No external immunization is required.

  • Treatment: this compound or vehicle is administered orally, either before the expected onset of disease or after clinical signs appear.[3]

  • Analysis: In addition to the analyses described above, immunohistochemistry is used to examine the formation of meningeal B cell aggregates.[3]

Conclusion

The preclinical data for this compound in EAE models provide a strong rationale for its development as a therapeutic for multiple sclerosis. Its novel mechanism of action, centered on the activation of the AhR pathway, distinguishes it from many other immunomodulatory agents. This compound's ability to modulate both innate and adaptive immunity, coupled with its direct effects on CNS resident cells, results in a multifaceted approach to mitigating neuroinflammation and neurodegeneration. The experimental protocols detailed in this guide offer a framework for further research into the nuanced effects of this compound and other AhR-targeting compounds in the context of autoimmune and neurodegenerative diseases.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Oral Laquinimod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an orally administered immunomodulatory compound that has been investigated for the treatment of relapsing-remitting multiple sclerosis (RRMS) and other neurodegenerative diseases. Its mechanism of action involves a unique combination of immunomodulation and direct neuroprotective effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral this compound, summarizing key data from clinical trials and preclinical studies.

Pharmacokinetics

Oral this compound exhibits a predictable and linear pharmacokinetic profile. Following oral administration, it is well-absorbed, with a high oral bioavailability reported to be between 80% and 90%.[1]

Table 1: Pharmacokinetic Parameters of Oral this compound (0.6 mg) in Patients with Multiple Sclerosis

ParameterValueReference
Time to Maximum Concentration (Tmax) ~2 hours[2]
Maximum Concentration (Cmax) Data not consistently reported in a tabular format in the reviewed literature.
Area Under the Curve (AUC) Dose-proportional and linear exposure has been noted, but specific AUC values for the 0.6 mg dose are not readily available in a table.[3]
Elimination Half-life (t½) Approximately 80 hours[1]
Metabolism Predominantly by Cytochrome P450 3A4 (CYP3A4)[1]

Note: While specific Cmax and AUC values for the 0.6 mg dose are not detailed in the provided search results, the dose-proportional and linear pharmacokinetics suggest a predictable exposure level.

Pharmacodynamics

The pharmacodynamic effects of this compound are multifaceted, impacting both the peripheral immune system and the central nervous system directly.

Immunomodulatory Effects

This compound's immunomodulatory actions do not lead to general immunosuppression but rather a shift in the immune response towards a more regulated and less inflammatory state.

Table 2: Summary of Pharmacodynamic Effects of Oral this compound (0.6 mg) on Immune Cells and Cytokines in RRMS Patients

ParameterEffectQuantitative Data HighlightsReferences
Major Immune Cell Populations No significant quantitative changes in the relative proportions of T-cells, B-cells, monocytes, NK-cells, or dendritic cells after 24 months of treatment.An immunological substudy of the ALLEGRO trial found no significant changes in the major PBMC populations.[4]
Monocyte Activation Decreased expression of the co-stimulatory molecule CD86 on LPS-stimulated monocytes.A lower level of CD86 expression was observed from the first month of treatment in the ALLEGRO immunological substudy.[4]
Chemokine Secretion Tendency for lower secretion of pro-inflammatory chemokines CCL2 and CCL5 by monocytes.Observed in in vitro stimulation of monocytes from this compound-treated patients.[4]
Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) Preclinical studies show a reduction in pro-inflammatory cytokines.Human clinical trial data with specific concentration changes (pg/mL) for a broad panel of cytokines with the 0.6 mg dose is not extensively detailed in the provided results.[5][6]
Anti-inflammatory Cytokines (e.g., IL-10) Preclinical evidence suggests an increase in anti-inflammatory cytokines.Specific quantitative data from human trials with the 0.6 mg dose is limited in the search results.[5]
Neuroprotective Effects

A key aspect of this compound's profile is its potential to exert direct neuroprotective effects within the CNS.

Table 3: Neuroprotective Effects of Oral this compound (0.6 mg) in RRMS Patients

ParameterEffectQuantitative Data HighlightsReferences
Brain-Derived Neurotrophic Factor (BDNF) Significant and persistent increase in serum BDNF levels.A study of patients treated with this compound showed a significant increase in BDNF serum levels compared to baseline and placebo.[7]
Brain Atrophy Significant reduction in the rate of brain volume loss.The BRAVO trial demonstrated a significant reduction in brain atrophy in patients receiving this compound compared to placebo.[8]

Signaling Pathways

This compound's diverse effects are mediated through the modulation of several key signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Activation

This compound is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of AhR by this compound is a central mechanism driving its immunomodulatory effects. This interaction leads to the reprogramming of antigen-presenting cells to a more tolerogenic state.

This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR binds ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to Gene_Expression Target Gene Expression XRE->Gene_Expression regulates Immunomodulation Immunomodulation Gene_Expression->Immunomodulation

This compound activates the Aryl Hydrocarbon Receptor (AhR) pathway.
NF-κB Pathway Inhibition

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory response. By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory genes in astrocytes and other cells.[9]

Inflammatory_Stimuli Inflammatory Stimuli IKK IκB Kinase (IKK) Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes activates This compound This compound This compound->IKK inhibits

This compound inhibits the NF-κB inflammatory signaling pathway.
Brain-Derived Neurotrophic Factor (BDNF) Upregulation

This compound treatment leads to a significant increase in the production of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival and plasticity. This effect is thought to contribute to the neuroprotective properties of the drug.

This compound This compound Immune_Cells Immune Cells (e.g., Monocytes) This compound->Immune_Cells acts on BDNF_Production BDNF Production and Secretion Immune_Cells->BDNF_Production upregulates Neurons Neurons BDNF_Production->Neurons acts on Neuronal_Survival Neuronal Survival and Plasticity Neurons->Neuronal_Survival

This compound upregulates the production of Brain-Derived Neurotrophic Factor (BDNF).

Experimental Protocols

Detailed experimental protocols from the clinical trials are not publicly available. However, based on the methodologies cited in the publications, the following are representative protocols for the key assays used to evaluate the pharmacodynamics of this compound.

Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry

Objective: To quantify the relative proportions of major immune cell subsets in the peripheral blood of patients.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining:

    • Wash isolated PBMCs with staining buffer (e.g., PBS with 2% FBS).

    • Resuspend cells to a concentration of 1x10^6 cells/mL.

    • Add a cocktail of fluorescently conjugated antibodies specific for cell surface markers of interest (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD19 for B-cells, CD14 for monocytes, CD56 for NK cells).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with staining buffer.

  • Data Acquisition: Acquire data on a flow cytometer (e.g., FACSCanto II).

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to gate on specific cell populations and determine their percentages.

Start Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Start->PBMC_Isolation Cell_Staining Cell Staining with Fluorescent Antibodies PBMC_Isolation->Cell_Staining Flow_Cytometry Data Acquisition (Flow Cytometer) Cell_Staining->Flow_Cytometry Data_Analysis Data Analysis (Gating and Quantification) Flow_Cytometry->Data_Analysis End Immune Cell Percentages Data_Analysis->End

Experimental workflow for immunophenotyping by flow cytometry.
Measurement of Cytokine and Chemokine Levels

Objective: To quantify the concentration of various cytokines and chemokines in patient serum or in the supernatant of stimulated immune cells.

Methodology (using Cytometric Bead Array - CBA):

  • Sample Preparation: Use patient serum or cell culture supernatants.

  • Bead Preparation: Mix the capture beads specific for the cytokines of interest.

  • Assay Procedure:

    • Add the mixed capture beads to each sample.

    • Add the phycoerythrin (PE)-conjugated detection antibody.

    • Incubate for 2-3 hours at room temperature in the dark.

    • Wash the beads to remove unbound reagents.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Use analysis software to generate a standard curve and calculate the concentration of each cytokine in the samples.

Start Serum or Supernatant Sample Mix_Beads Mix Capture Beads and Sample Start->Mix_Beads Add_Detection_Ab Add PE-conjugated Detection Antibody Mix_Beads->Add_Detection_Ab Incubate Incubate Add_Detection_Ab->Incubate Wash Wash Incubate->Wash Flow_Cytometry Data Acquisition (Flow Cytometer) Wash->Flow_Cytometry Data_Analysis Data Analysis (Standard Curve) Flow_Cytometry->Data_Analysis End Cytokine Concentrations (pg/mL) Data_Analysis->End

Experimental workflow for cytokine measurement using CBA.

Conclusion

Oral this compound demonstrates a favorable pharmacokinetic profile with a long half-life, supporting once-daily dosing. Its pharmacodynamic effects are complex, involving both immunomodulation and direct neuroprotective actions. The activation of the AhR pathway, inhibition of NF-κB signaling, and upregulation of BDNF are key mechanisms underlying its therapeutic potential. While clinical trials have shown effects on brain atrophy and disability progression, the impact on relapse rates has been more modest. Further research is needed to fully elucidate the quantitative changes in immune cell subsets and cytokine profiles in response to this compound treatment and to optimize its therapeutic application.

References

The Trajectory of a Novel Immunomodulator: A Technical History of Laquinimod's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Laquinimod, a quinoline-3-carboxamide derivative, emerged from a dedicated search for a safer and more potent successor to its predecessor, roquinimex. Developed through a collaboration between Active Biotech and Teva Pharmaceutical Industries, this compound has been extensively investigated as a once-daily oral immunomodulatory agent for a range of autoimmune and neurodegenerative diseases. Its journey from chemical synthesis to late-stage clinical trials has provided valuable insights into novel mechanisms of action targeting both the peripheral immune system and the central nervous system (CNS). This technical guide delineates the discovery and development history of this compound, presenting key preclinical and clinical data, detailing experimental methodologies, and visualizing its proposed signaling pathways. Despite promising preclinical and early clinical results, the development for its primary indications has been fraught with challenges, ultimately leading to its discontinuation for multiple sclerosis and Huntington's disease. Nevertheless, the story of this compound offers a compelling case study in modern drug development, highlighting the intricate path from bench to bedside.

Discovery and Preclinical Evaluation

The genesis of this compound can be traced back to the development of roquinimex, another immunomodulatory compound that showed efficacy in treating autoimmune diseases but was hampered by serious cardiovascular toxicity.[1] This led to a focused medicinal chemistry effort to synthesize and screen a series of 3-quinolinecarboxamide derivatives with the goal of identifying a candidate with an improved safety and efficacy profile.[1] this compound (ABR-215062) was selected from this program based on its superior potency and favorable toxicological profile in animal studies.[1]

Preclinical Pharmacology and Mechanism of Action

This compound exhibits a unique dual mechanism of action, encompassing both immunomodulatory and neuroprotective effects.[2] Its primary molecular target has been identified as the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3] Activation of AhR by this compound leads to a cascade of downstream events that modulate the immune response.[3]

Key mechanistic actions include:

  • Modulation of Antigen-Presenting Cells (APCs): this compound influences the function of APCs, such as dendritic cells, promoting a shift towards a more tolerogenic phenotype. This results in a reduced capacity to activate pro-inflammatory T cells.[4]

  • T-Cell Differentiation: By acting on APCs, this compound indirectly modulates T-cell differentiation, leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in regulatory T cells (Tregs).[4][5]

  • Cytokine Profile Shift: The modulation of APC and T-cell activity results in a shift in the cytokine balance, with a reduction in pro-inflammatory cytokines such as IFN-γ, IL-17, IL-12, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.[4][6]

  • CNS-Specific Effects: this compound can cross the blood-brain barrier and exert direct effects within the CNS.[6] A significant finding is its ability to reduce astrocytic activation by inhibiting the NF-κB signaling pathway.[7][8][9] This action is believed to contribute to its neuroprotective effects by preserving myelin and reducing axonal damage.[2][7]

  • Neurotrophic Factor Upregulation: this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and function.[2][6]

Key Preclinical Experimental Protocols
  • Objective: To evaluate the efficacy of this compound in a preclinical model of multiple sclerosis.

  • Methodology: EAE is induced in mice (e.g., C57BL/6 strain) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) emulsified in complete Freund's adjuvant (CFA), followed by administration of pertussis toxin. Animals are then treated orally with this compound or vehicle control. Clinical signs of EAE are scored daily. At the end of the experiment, spinal cords and brains are collected for histological analysis of inflammation and demyelination, and for immunological analysis of T-cell populations and cytokine expression.[4][6][10]

  • Objective: To investigate the direct neuroprotective effects of this compound within the CNS, independent of peripheral immune cell infiltration.

  • Methodology: Mice are fed a diet containing cuprizone (e.g., 0.2%) for several weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. Animals are concurrently treated with oral this compound or vehicle. Demyelination, microglial activation, axonal damage, and astrogliosis are assessed using histological and immunohistochemical techniques on brain sections.[7][9]

  • Objective: To dissect the cellular mechanism of this compound's action on CNS-resident glial cells.

  • Methodology: Primary astrocytes and microglia are isolated from neonatal mouse brains. To assess the effect on NF-κB activation, cells are transduced with an NF-κB-responsive luciferase reporter construct. The cells are then pre-incubated with this compound before being stimulated with a pro-inflammatory cytokine like TNF-α or IL-1β. The activation of the NF-κB pathway is quantified by measuring luciferase activity.[7][8]

Clinical Development

This compound has undergone extensive clinical investigation for several indications, with the most advanced programs in relapsing-remitting multiple sclerosis (RRMS). Clinical trials have also been conducted for Crohn's disease and lupus nephritis.

Multiple Sclerosis

Following promising results in Phase II trials, the clinical development of this compound for RRMS progressed to two large, pivotal Phase III studies: ALLEGRO and BRAVO.[11]

  • ALLEGRO (NCT00509145): This was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of a 0.6 mg daily oral dose of this compound in patients with RRMS over 24 months.[12][13]

  • BRAVO (NCT00605215): This trial had a similar design to ALLEGRO but also included a rater-blinded interferon beta-1a arm as a reference comparator.[14][15]

StudyPhaseNTreatment ArmsDurationKey Efficacy EndpointsKey Safety Findings
ALLEGRO III1106This compound 0.6 mg/day vs. Placebo24 monthsAnnualized Relapse Rate (ARR): 0.30 (this compound) vs. 0.39 (Placebo) (p=0.002)[13]. Confirmed Disability Progression (3 months): 11.1% (this compound) vs. 15.7% (Placebo); Hazard Ratio 0.64 (p=0.01)[13].Generally well-tolerated. Higher incidence of transient elevations in alanine aminotransferase (ALT) levels in the this compound group (5% vs. 2% in placebo)[13].
BRAVO III1331This compound 0.6 mg/day vs. Placebo vs. Interferon beta-1a24 monthsARR vs. Placebo: Non-significant reduction[15]. Brain Atrophy: Significant reduction in brain volume loss vs. placebo[15].Similar safety profile to ALLEGRO. Adverse events occurred in 75% of this compound, 82% of interferon, and 70% of placebo patients[15].
  • Study Design: Multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[12][14]

  • Patient Population: Patients aged 18-55 years with a diagnosis of RRMS (according to the 2005 revised McDonald criteria), an Expanded Disability Status Scale (EDSS) score of 0-5.5, and a history of recent relapses.[16]

  • Intervention: Once-daily oral administration of 0.6 mg this compound or matching placebo. The BRAVO trial also included a rater-blinded arm with weekly intramuscular injections of 30 µg interferon beta-1a.[12][14]

  • Primary Endpoint: Annualized relapse rate over the 24-month study period.[11]

  • Secondary Endpoints: Time to confirmed disability progression (sustained for at least 3 months), and various MRI measures including the cumulative number of gadolinium-enhancing (GdE) T1 lesions and new or enlarging T2 lesions.[13]

  • Safety Monitoring: Regular monitoring of adverse events, vital signs, electrocardiograms, and laboratory parameters, with specific attention to liver function tests.[16]

Crohn's Disease

A Phase IIa dose-ranging study was conducted to evaluate the safety and efficacy of this compound as an induction therapy for patients with moderate-to-severe Crohn's disease.[17][18][19]

StudyPhaseNTreatment ArmsDurationKey Efficacy Endpoints (at week 8)Key Safety Findings
NCT00737932 IIa180This compound 0.5, 1.0, 1.5, 2.0 mg/day vs. Placebo8 weeksClinical Remission (CDAI <150): 48.3% (0.5 mg) vs. 15.9% (Placebo)[20]. Clinical Response (70-point CDAI reduction): 62.1% (0.5 mg) vs. 34.9% (Placebo)[20]. Higher doses did not show a benefit[20].This compound was generally safe and well-tolerated, with an adverse event profile similar to placebo[19].
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, sequential-cohort, dose-ranging study.[20]

  • Patient Population: Patients with active moderate-to-severe Crohn's disease, defined by a Crohn's Disease Activity Index (CDAI) score of 220-450 and evidence of active inflammation (elevated C-reactive protein or mucosal ulcerations).[21]

  • Intervention: Patients were randomized in a 2:1 ratio to receive one of four doses of oral this compound (0.5, 1.0, 1.5, or 2.0 mg/day) or placebo for 8 weeks.[20]

  • Primary Endpoints: Safety and tolerability.[19]

  • Secondary Efficacy Endpoints: Proportions of patients achieving clinical remission and clinical response at week 8.[19]

Lupus Nephritis

An exploratory Phase IIa study was conducted to assess the safety, tolerability, and clinical effect of this compound in patients with active lupus nephritis, in combination with standard of care.[22][23][24]

StudyPhaseNTreatment ArmsDurationKey Efficacy Endpoints (at 24 weeks)Key Safety Findings
NCT01085097 IIa46This compound 0.5 mg/day or 1.0 mg/day + Standard of Care vs. Placebo + Standard of Care24 weeksRenal Response: 62.5% (0.5 mg) vs. 33.3% (Placebo)[23][24].Both doses appeared to be well tolerated. The frequency of common adverse events was similar across treatment groups[23].
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled exploratory study.[23][25]

  • Patient Population: Patients aged 18-75 with a diagnosis of SLE and active lupus nephritis confirmed by kidney biopsy and proteinuria.[22][25]

  • Intervention: Patients received oral this compound (0.5 mg or 1.0 mg daily) or placebo in combination with standard of care treatment (mycophenolate mofetil and corticosteroids).[23][25]

  • Primary Endpoints: Safety and tolerability.[25]

  • Secondary Efficacy Endpoints: Renal response, a composite measure of renal improvement, at 24 weeks.[23]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

laquinimod_signaling cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_astrocyte Astrocyte cluster_astro_cytoplasm Cytoplasm cluster_astro_nucleus Nucleus This compound This compound ahr_complex AhR Complex (AhR, ARNT, hsp90) This compound->ahr_complex binds ikk IKK This compound->ikk inhibits ahr_active Activated AhR-ARNT Complex ahr_complex->ahr_active translocates to nucleus xre Xenobiotic Response Element (XRE) ahr_active->xre binds gene_transcription Gene Transcription (e.g., Cyp1a1, IDO) xre->gene_transcription induces ikb IκB ikk->ikb phosphorylates nfkb_inactive NF-κB (p50/p65) ikb->nfkb_inactive sequesters nfkb_active Active NF-κB nfkb_inactive->nfkb_active activation nfkb_dna NF-κB Binding Site nfkb_active->nfkb_dna binds proinflammatory_genes Pro-inflammatory Gene Transcription nfkb_dna->proinflammatory_genes induces

Caption: Proposed signaling pathways of this compound in APCs and astrocytes.

Experimental Workflow for Preclinical Evaluation

preclinical_workflow cluster_invivo In Vivo Models cluster_invitro In Vitro Assays cluster_analysis Analysis start Preclinical Investigation eae EAE Model (MS) start->eae cuprizone Cuprizone Model (Demyelination) start->cuprizone glia Primary Glial Cell Cultures start->glia immune_cells Immune Cell Cultures (PBMCs) start->immune_cells clinical_scoring Clinical Scoring eae->clinical_scoring histology Histology & Immunohistochemistry eae->histology flow_cytometry Flow Cytometry eae->flow_cytometry cuprizone->histology molecular_assays Molecular Assays (e.g., Luciferase, qPCR) glia->molecular_assays immune_cells->flow_cytometry immune_cells->molecular_assays end Mechanism of Action & Efficacy Profile clinical_scoring->end histology->end flow_cytometry->end molecular_assays->end

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The development of this compound represents a significant endeavor to create a novel oral therapy for autoimmune and neurodegenerative diseases. Its unique mechanism of action, targeting both peripheral immunity and CNS-resident cells, offered a promising therapeutic strategy. The extensive preclinical and clinical trial program has generated a wealth of data, providing valuable insights into the complex pathophysiology of diseases like multiple sclerosis.

While the primary endpoint was not consistently met in the pivotal Phase III trials for RRMS, leading to the discontinuation of its development for this indication, the findings on brain atrophy and disability progression suggest a potential neuroprotective effect that warrants further investigation.[13][15] The positive signals observed in the Phase II studies for Crohn's disease and lupus nephritis also indicate its potential immunomodulatory efficacy in other autoimmune conditions.[20][23][24]

The journey of this compound underscores the challenges inherent in drug development, particularly for complex and heterogeneous diseases. Future research may focus on identifying patient subpopulations that are more likely to respond to this compound's unique mechanism of action or exploring its therapeutic potential in other neuroinflammatory or neurodegenerative disorders. The comprehensive dataset generated from the this compound program will undoubtedly continue to inform the development of the next generation of immunomodulatory and neuroprotective therapies.

References

In vitro studies on Laquinimod's effect on astrocyte and microglia activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Effects of Laquinimod on Astrocyte and Microglia Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (LAQ) is an oral immunomodulatory compound that has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. Its mechanism of action is multifaceted, involving interactions with both the peripheral immune system and central nervous system (CNS) resident cells. A significant aspect of its neuroprotective capacity appears to stem from its direct influence on glial cells, specifically astrocytes and microglia, which are key mediators of neuroinflammation. This technical guide provides a comprehensive overview of the in vitro studies that have elucidated the effects of this compound on the activation states of these critical CNS cell types.

This compound's Effect on Astrocyte Activation

In vitro studies consistently demonstrate that this compound exerts a direct anti-inflammatory effect on astrocytes. When challenged with pro-inflammatory stimuli, astrocytes treated with this compound exhibit a dampened inflammatory response. This is primarily characterized by the inhibition of the NF-κB signaling pathway and the preservation of essential homeostatic functions.

Quantitative Data on Astrocyte Modulation

The following table summarizes the key quantitative findings from in vitro studies on this compound's effects on astrocytes.

Parameter MeasuredCell TypeStimulusThis compound ConcentrationObserved EffectReference(s)
NF-κB Nuclear Translocation Human iPSC-derived AstrocytesIL-1β250 nMSignificant inhibition of NF-κB nuclear translocation.[1],[2]
NF-κB Activation Primary Murine AstrocytesNot specifiedNot specifiedUp to 46% reduction in NF-κB activation as measured by a reporter assay.[3]
NF-κB Activity Primary Human AstrocytesTNF-α250 nM and 2.5 µMSignificant reduction in TNF-α induced NF-κB activity.[4]
IL-6 Release Human iPSC-derived AstrocytesIL-1β250 nMSignificantly mitigated the IL-1β-triggered release of IL-6.[5]
Pro-inflammatory Cytokine mRNA Primary Murine AstrocytesNot specifiedNot specifiedReduced levels of TNFα, IFNα, CXCL10, IL-23 p19, and IL-12 p35.[3]
Glutamate Transporter Levels Human iPSC-derived AstrocytesIL-1β250 nMMaintained physiological levels of GLAST and GLT1, which are typically downregulated by IL-1β.[1],[2]
AHR Nuclear Translocation Human iPSC-derived AstrocytesNone250 nMInduced nuclear translocation of the Aryl Hydrocarbon Receptor (AHR).[1],[2]
Experimental Protocols for Astrocyte Studies

Cell Culture:

  • Human iPSC-derived Astrocytes: Fibroblasts are reprogrammed to induced pluripotent stem cells (iPSCs), which are then differentiated into neural progenitor cells and subsequently into astrocytes. These cells express typical astrocyte markers like GFAP and S100β.[1][2]

  • Primary Murine Astrocytes: Astrocytes are isolated from the cerebral cortices of neonatal mice.[3][6]

  • Primary Human Astrocytes: These cells are sourced from human brain tissue.[4]

Experimental Procedure:

  • Astrocytes are cultured to a suitable confluency in appropriate media.

  • Cells are pre-treated with this compound (e.g., 250 nM) for a specified duration (e.g., 4 hours).

  • Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as Interleukin-1 beta (IL-1β, e.g., 10 ng/mL) or Tumor Necrosis Factor-alpha (TNF-α) for a period ranging from a few hours to 24 hours.[1][4][5]

  • Post-stimulation, cell lysates, supernatants, or fixed cells are collected for analysis.

Analytical Methods:

  • Immunofluorescence: Used to visualize and quantify the subcellular localization of proteins. For instance, to assess NF-κB activation, cells are stained for the p65 subunit of NF-κB, and the percentage of cells with nuclear localization is determined.[1][2][5]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Employed to measure the concentration of secreted cytokines, such as IL-6, in the cell culture supernatant.[2][5]

  • NF-κB Reporter Assay: Astrocytes are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. The activity of the reporter gene is proportional to NF-κB activation.[3][6]

  • Western Blotting/qRT-PCR: Used to determine the protein and mRNA levels of glutamate transporters (GLAST, GLT1) and various cytokines.[1][3]

Signaling Pathways in Astrocytes

This compound's primary mechanism for dampening astrocyte activation is through the inhibition of the canonical NF-κB pathway. While it also activates the AHR pathway, studies suggest this is not essential for its anti-inflammatory effects on astrocytes.[1][2][5]

laquinimod_astrocyte_pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Action cluster_cell Astrocyte IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Laq This compound NFkB_complex IκB-NF-κB Complex Laq->NFkB_complex Inhibits Translocation AHR AHR Laq->AHR IL1R->NFkB_complex activates NFkB_nuc NF-κB (p65) (in Nucleus) NFkB_complex->NFkB_nuc translocates to nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNFα) NFkB_nuc->Pro_inflammatory_genes induces AHR_nuc AHR (in Nucleus) AHR->AHR_nuc translocates to nucleus

This compound's dual action on astrocyte signaling pathways.

This compound's Effect on Microglia Activation

This compound also directly modulates microglial activation, generally shifting them from a pro-inflammatory to a more quiescent or anti-inflammatory state. It achieves this by attenuating the production of a broad range of inflammatory mediators and influencing key intracellular signaling pathways.

Quantitative Data on Microglia Modulation

The table below summarizes the key quantitative findings from in vitro studies on this compound's effects on microglia.

Parameter MeasuredCell TypeStimulusThis compound ConcentrationObserved EffectReference(s)
TNF-α Release Human MicrogliaLPS5 µMSignificantly attenuated the elevation of TNF-α.[7],[8]
TNF-α Release Human MicrogliaPAM (TLR2 agonist), LPS (TLR4 agonist)5 µMReduced TNF-α increase elicited by TLR2 and TLR4 stimulation, but not by TLR3 stimulation (Poly I:C).[9],[7]
Pro-inflammatory Cytokine Profile Human MicrogliaLPS5 µMAttenuated elevations of multiple pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-12).[9],[10]
Anti-inflammatory Cytokine Profile Human MicrogliaLPS5 µMAttenuated elevations of several anti-inflammatory cytokines (e.g., IL-1ra, IL-10), suggesting a normalization rather than polarization.[9],[10]
MMP-9 Levels Human MicrogliaLPS5 µMDiminished the rise of Matrix Metalloproteinase-9.[9],[10]
miR-124a Levels Human MicrogliaLPS + IFN-γ5 µMPrevented the decline in miR-124a, a microRNA implicated in maintaining microglia quiescence.[9],[11]
Signaling Pathway Phosphorylation Human MicrogliaLPS + IFN-γNot specifiedReduced the activity/phosphorylation of Jun-N-terminal kinase (JNK), ribosomal S6 kinase (RSK), and AKT/protein kinase B.[9],[11]
NF-κB Activation Primary Murine MicrogliaNot specifiedNot specifiedDisplayed only minor effects; did not significantly reduce NF-κB activation.[3],[6]
Experimental Protocols for Microglia Studies

Cell Culture:

  • Primary Human Microglia: Isolated from resected surgical adult human brain specimens, yielding cultures of over 95% purity.[9]

  • Primary Murine Microglia: Isolated from the brains of neonatal mice.[3][8]

Experimental Procedure:

  • Microglia are cultured in appropriate media, often supplemented with factors like GM-CSF.

  • Cells are pre-treated with this compound at various concentrations (e.g., 0.1–20 µM, with 5 µM being a common effective dose) for 24 hours.[7][8]

  • Microglia are then activated with Lipopolysaccharide (LPS), often in combination with Interferon-gamma (IFN-γ), for another 24 hours.[7][9]

  • Conditioned media and cell lysates are collected for subsequent analysis.

Analytical Methods:

  • Multiplex Luminex Assays: A bead-based immunoassay used to simultaneously measure the concentrations of a wide array of pro- and anti-inflammatory cytokines and chemokines in the culture supernatant.[9][10]

  • ELISA: Used to measure the concentration of specific proteins like TNF-α.[7][8]

  • qRT-PCR: To quantify the expression levels of microRNAs, such as miR-124a.[9]

  • Western Blotting: To analyze the phosphorylation status and thus the activity of intracellular signaling proteins like JNK, RSK, and AKT.[9]

Signaling Pathways and Experimental Workflow in Microglia

This compound appears to modulate microglial activation by interfering with signaling pathways downstream of Toll-like receptors (TLRs) and by stabilizing factors that promote a quiescent state.

laquinimod_microglia_workflow cluster_workflow Experimental Workflow for Microglia Activation Study Step1 1. Isolate & Culture Primary Human Microglia Step2 2. Pre-treat with this compound (e.g., 5 µM for 24h) Step1->Step2 Step3 3. Activate with LPS/IFN-γ (for 24h) Step2->Step3 Step4 4. Collect Supernatant & Lysates Step3->Step4 Step5 5. Analyze Cytokines & Pathways (Luminex, ELISA, Western Blot) Step4->Step5

A typical experimental workflow for studying this compound's effect on microglia.

laquinimod_microglia_pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Action cluster_cell Microglia LPS LPS TLR4 TLR4 LPS->TLR4 Laq This compound Signaling_Pathways Downstream Signaling (JNK, RSK, AKT) Laq->Signaling_Pathways Inhibits miR124a miR-124a (Quiescence Factor) Laq->miR124a Prevents Downregulation TLR4->Signaling_Pathways activates TLR4->miR124a downregulates Cytokine_Production Pro- & Anti-inflammatory Cytokine Production Signaling_Pathways->Cytokine_Production induces

This compound's inhibitory effects on microglial inflammatory pathways.

Conclusion

In vitro evidence strongly supports a direct, CNS-intrinsic mechanism of action for this compound. It effectively dampens the activation of both astrocytes and microglia, two cell types pivotal to the propagation of neuroinflammation. In astrocytes, this compound's primary effect is the potent inhibition of the NF-κB pathway, leading to reduced production of inflammatory mediators and the preservation of neuro-supportive functions like glutamate uptake.[1][2][3] In microglia, this compound normalizes the cellular response to inflammatory stimuli, reducing the secretion of a wide range of cytokines and maintaining the expression of quiescence-associated factors like miR-124a.[9][11] These findings underscore the therapeutic potential of this compound in neurodegenerative diseases by directly targeting the glial components of neuroinflammation.

References

Laquinimod for Huntington's Disease: A Technical Whitepaper on its Therapeutic Potential and Clinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Laquinimod, an experimental immunomodulatory agent, and its investigation as a potential treatment for Huntington's disease (HD). It details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols of pivotal studies.

Introduction to Huntington's Disease and the Rationale for this compound

Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG (cytosine-adenine-guanine) repeat expansion in the huntingtin (HTT) gene. This mutation leads to the production of mutant huntingtin protein (mHTT), which accumulates and causes progressive dysfunction and death of neurons, particularly in the striatum and cortex.[1] The resulting pathology manifests as a triad of motor, cognitive, and psychiatric symptoms.

A growing body of evidence implicates neuroinflammation as an active and early contributor to HD pathogenesis.[2][3] The presence of mHTT triggers inflammatory responses in both the central nervous system (CNS) and the periphery.[2] In the brain, this involves the activation of microglia and astrocytes, which release pro-inflammatory cytokines and other neurotoxic molecules, exacerbating neuronal damage.[1][2] This chronic inflammatory state presents a compelling target for therapeutic intervention.

This compound (ABR-215062) is an orally administered, CNS-active immunomodulator that has demonstrated neuroprotective effects in various models of neurodegeneration.[4][5] Its ability to cross the blood-brain barrier and modulate key inflammatory pathways made it a promising candidate for slowing disease progression in HD.[5][6]

Proposed Mechanism of Action

This compound's therapeutic potential in HD is attributed to its multimodal action on both the central and peripheral immune systems. Its exact mechanism is not fully understood, but research points to several key pathways.[4]

  • Modulation of Neuroinflammation : this compound is believed to suppress neuroinflammation by down-regulating the activation of microglia and astrocytes.[1][3][4] A primary mechanism is the inhibition of the astrocytic NF-κB (nuclear factor-kappa B) transcription factor activation, a key pathway for the production of pro-inflammatory cytokines.[1][3][4][6]

  • Cytokine Profile Regulation : In studies on HD patient myeloid cells, this compound has been shown to dampen the hyper-reactive release of pro-inflammatory cytokines, including IL-1β, IL-8, and TNFα, following stimulation.[3] It also reduces levels of the immune factor IL-6 in the periphery in animal models.[6]

  • Neurotrophic Support : Preclinical studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival that is deficient in the HD brain.[5]

  • Preservation of Myelin and White Matter : this compound has been shown to prevent cuprizone-induced demyelination and improve myelination deficits in HD mouse models, suggesting a protective effect on white matter integrity.[4][7]

  • Peripheral Immune Cell Modulation : The drug is thought to reduce the migration of leukocytes into the central nervous system, further limiting the inflammatory cascade.[4]

Below is a diagram illustrating the proposed signaling pathways influenced by this compound in the context of Huntington's disease.

Laquinimod_Mechanism_of_Action cluster_HD_Pathology Huntington's Disease Pathology cluster_Laquinimod_Action This compound Intervention mHTT Mutant Huntingtin (mHTT) Microglia Microglia Activation mHTT->Microglia Astrocytes Astrocyte Activation mHTT->Astrocytes BDNF_Deficit Reduced BDNF mHTT->BDNF_Deficit Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) Microglia->Cytokines NFkB NF-κB Pathway Activation Astrocytes->NFkB NeuronalDamage Neuronal Damage & White Matter Loss Cytokines->NeuronalDamage NFkB->Cytokines BDNF_Deficit->NeuronalDamage This compound This compound This compound->Microglia Inhibits This compound->NFkB Inhibits This compound->NeuronalDamage Protects Myelin This compound->BDNF_Deficit Increases BDNF

Proposed mechanism of this compound in Huntington's disease.

Preclinical Evidence in Animal Models

This compound's efficacy was evaluated in transgenic rodent models of HD, most notably the YAC128 mouse model, which expresses the full-length human HTT gene with 128 CAG repeats.

Summary of Preclinical Findings

Studies in YAC128 mice demonstrated that this compound treatment could ameliorate several HD-related phenotypes. Treatment resulted in improved motor function and motor learning, and reduced depressive-like behaviors.[1][7] Histologically, this compound was shown to rescue atrophy in the striatum, cortex, and the white-matter-rich corpus callosum.[6][7] The beneficial effects appeared to be dose-sensitive, with lower doses sometimes showing more robust improvements in certain metrics like white matter integrity and peripheral IL-6 levels.[6] Interestingly, some studies suggest these positive effects on myelination may not be dependent on the drug's immunomodulatory activity, hinting at additional mechanisms.[7]

Quantitative Preclinical Data
Outcome MeasureAnimal ModelTreatment Group(s)ResultReference
Motor Function YAC128 Mice1 mg/kg & 10 mg/kg this compoundModest improvements in motor function. Low dose (1 mg/kg) induced earlier and more persistent improvements.[6]
Striatal Volume YAC128 Mice1 mg/kg & 10 mg/kg this compoundBoth doses restored striatal volume (rescued atrophy).[6]
White Matter Integrity YAC128 Mice1 mg/kg this compoundImproved white matter microstructural abnormalities in the corpus callosum.[6][7]
Myelination YAC128 MiceThis compound (unspecified dose)Reversed changes in myelin sheath thickness; rescued Mbp mRNA and protein deficits.[7]
Serum IL-6 Levels YAC128 Mice1 mg/kg this compoundReduced levels of IL-6 in the periphery.[6]
Survival & Weight HD Mouse ModelThis compoundOne study reported improved weight and extended survival; another found no significant effect on these outcomes.[5]
BDNF Gene Activity HD Mouse ModelThis compoundIncreased BDNF gene activity in the striatum (one study) or motor cortex (another study).[5]
Key Preclinical Experimental Protocol: YAC128 Study

The following protocol is a generalized representation based on published studies.[6][7]

  • Animal Model : YAC128 transgenic mice, which express the full-length human huntingtin gene with 128 CAG repeats, and wild-type littermates.

  • Treatment Administration : Mice were treated with oral this compound daily (e.g., five days a week) for a duration of several months (e.g., six months). Doses typically ranged from 1 mg/kg to 10 mg/kg, administered by gavage. A vehicle control group received the carrier solution.

  • Behavioral Testing : A battery of motor and behavioral tests were conducted at baseline and regular intervals. These included:

    • Rotarod Test : To assess motor coordination and balance.

    • Open Field Test : To measure general locomotor activity and anxiety-like behavior.

    • Forced Swim Test : To evaluate depressive-like behavior.

  • In Vivo Imaging : Not always performed, but some studies may use Magnetic Resonance Imaging (MRI) to longitudinally assess brain volume changes.

  • Post-Mortem Analysis : At the end of the treatment period, animals were euthanized.

    • Tissue Collection : Brains were harvested. One hemisphere was fixed for immunohistochemistry, and specific regions (striatum, cortex) from the other hemisphere were dissected and flash-frozen for biochemical and molecular analysis. Blood serum was also collected.

    • Histology : Brain sections were stained to assess neuronal integrity, striatal volume, and white matter pathology (e.g., myelin basic protein staining).

    • Biochemical Analysis : Levels of inflammatory markers (e.g., IL-6 via ELISA) and neurotrophic factors (e.g., BDNF via Western blot or ELISA) were quantified.

    • Gene Expression Analysis : Quantitative PCR (qPCR) was used to measure mRNA levels of genes related to myelination (Mbp, Plp1) and inflammation.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring (6 Months) cluster_analysis Endpoint Analysis start Select YAC128 & WT Mice groups Randomize into Groups: - Vehicle - this compound (Low Dose) - this compound (High Dose) start->groups admin Daily Oral Gavage groups->admin behavior Periodic Behavioral Testing (Rotarod, Open Field) admin->behavior euthanize Euthanize & Collect Tissues behavior->euthanize histo Histology: - Brain Volume - Myelination euthanize->histo biochem Biochemistry: - IL-6 (Serum) - BDNF (Brain) euthanize->biochem molbio Molecular Biology: - Gene Expression (qPCR) euthanize->molbio

Workflow for a typical preclinical study in YAC128 HD mice.

Clinical Evaluation: The LEGATO-HD Trial

The primary clinical investigation of this compound in Huntington's disease was the Phase 2 LEGATO-HD study (NCT02215616).[8][9][10]

LEGATO-HD Trial Design

The LEGATO-HD trial was a multicenter, multinational, randomized, double-blind, placebo-controlled, parallel-group study designed to evaluate the efficacy and safety of this compound in patients with HD.[8][10]

ParameterDescription
Official Title A Multicenter, Multinational, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Evaluate the Efficacy and Safety of this compound (0.5 and 1.0 mg/day) as Treatment in Patients with Huntington's Disease.[8]
Phase 2[8]
Participants 352 adults (aged 21-55) with symptomatic HD.[9][10]
Inclusion Criteria CAG repeat length of 36-49; Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) >5; Total Functional Capacity (TFC) score ≥8.[8][9][11]
Intervention Arms - this compound 0.5 mg/day (oral)[8][9]- this compound 1.0 mg/day (oral)[8][9]- this compound 1.5 mg/day (oral) - discontinued early as a precaution[10]- Placebo[8][9]
Duration 12 months of treatment, plus a 4-week follow-up.[8]
Primary Endpoint Change from baseline in UHDRS-Total Motor Score (UHDRS-TMS) at 12 months for the 1.0 mg dose vs. placebo.[8][10]
Secondary Endpoint Percent change in caudate volume from baseline at 12 months (measured by MRI) for the 1.0 mg dose vs. placebo.[10]
Sponsors Teva Pharmaceutical Industries Ltd. in collaboration with the Huntington Study Group (HSG) and the European Huntington's Disease Network (EHDN).[8][10]
LEGATO-HD Efficacy and Biomarker Results

The trial did not meet its primary endpoint. However, it showed a significant effect on the key secondary endpoint of brain atrophy.[10]

EndpointPlacebo GroupThis compound 1.0 mg GroupLS Mean Difference (95% CI)p-value
Primary: UHDRS-TMS Change 1.20 (SE 0.82)1.98 (SE 0.83)0.78 (-1.42 to 2.98)0.4853[9]
Secondary: Caudate Volume Loss (%) 4.86% (SE 0.38)3.10% (SE 0.38)-1.76% (-2.67 to -0.85)0.0002[9][12][13]

Interpretation : While this compound did not improve motor symptoms over the 12-month study period, it significantly reduced the rate of caudate volume loss, a key anatomical hallmark of HD progression.[9][12][13] This suggests a potential disease-modifying effect on the underlying neuropathology that was not captured by the clinical motor scale within the trial's timeframe.[9][12]

Safety and Tolerability

This compound was generally well-tolerated, and no new safety concerns were identified beyond those known from its development for multiple sclerosis.[9][12] The most common side effects reported were headache, back pain, and colds.[5] Serious adverse events were reported in a similar percentage of patients across placebo and active treatment groups.[9][12]

LEGATO_HD_Workflow cluster_arms cluster_treat Screening Patient Screening (N=352) - Age: 21-55 - CAG: 36-49 - UHDRS-TMS > 5 Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo Group (n=108) Randomization->Placebo Dose05 This compound 0.5mg (n=107) Randomization->Dose05 Dose10 This compound 1.0mg (n=107) Randomization->Dose10 Dose15 This compound 1.5mg (n=30) Discontinued Randomization->Dose15 Treatment 12 Months Daily Oral Treatment - Safety Monitoring - UHDRS Assessments - MRI Scans (Baseline & 12 mo) Treatment_P Treatment_05 Treatment_10 Treatment_15 Analysis Endpoint Analysis Treatment->Analysis Primary Primary Endpoint: Change in UHDRS-TMS (1.0mg vs Placebo) Analysis->Primary Secondary Secondary Endpoint: Change in Caudate Volume (1.0mg vs Placebo) Analysis->Secondary cluster_arms cluster_arms

Logical workflow of the LEGATO-HD Phase 2 clinical trial.

Neuroinflammation Imaging Sub-Study

To directly assess this compound's effect on neuroinflammation in the brain, a sub-study of the LEGATO-HD trial was conducted using Positron Emission Tomography (PET).[14][15]

Experimental Protocol: 11C-PBR28 PET-CT
  • Participants : A subset of 15 patients from the UK LEGATO-HD cohort (10 on this compound, 5 on placebo) participated.[14][16]

  • Imaging Agent : 11C-PBR28, a PET radioligand that binds to the 18 kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and astrocytes, making it an in-vivo biomarker for neuroinflammation/gliosis.[14]

  • Procedure : Each participant underwent an 11C-PBR28 PET-CT scan and a brain MRI at baseline (before treatment) and after 12 months of treatment.[14][16]

  • Data Analysis : PET imaging data were quantified to produce 11C-PBR28 distribution volume ratios in the caudate and putamen, using the corpus callosum as a reference region.[14][16] This ratio serves as an index of TSPO expression and, by extension, microglial activation.

Findings

The study found no significant change in 11C-PBR28 distribution volume ratios in the caudate and putamen after 12 months of treatment in either the this compound or placebo groups.[14][16]

Interpretation : In this small sub-study, this compound did not appear to affect regional TSPO expression.[14][15] This could suggest that its neuroprotective effects on brain volume are not mediated by a reduction in microglial activation as measured by TSPO, or that the 12-month timeframe was insufficient to detect a change with this specific imaging biomarker.

Discussion and Future Directions

The clinical development of this compound for Huntington's disease presents a complex but informative case study. The LEGATO-HD trial's outcome—failure to meet the primary clinical motor endpoint but success on a key structural biomarker—highlights a significant challenge in neurodegenerative disease trials: the potential disconnect between measurable changes in neuropathology and short-term clinical benefit.[9][12]

The significant reduction in caudate atrophy suggests that this compound may have a disease-modifying effect by targeting neuroinflammatory and/or neuroprotective pathways.[11] However, the lack of corresponding improvement in motor scores over one year suggests that either a longer treatment duration is needed for clinical benefits to emerge, or that the chosen clinical endpoint was not sensitive enough to detect subtle changes.[9] Furthermore, the PET sub-study's neutral result on microglial activation adds another layer of complexity to the drug's mechanism of action in humans.[14]

Future research should focus on:

  • Longer-term Studies : Investigating whether sustained treatment with an immunomodulator can translate the observed reduction in brain atrophy into tangible clinical benefits over a multi-year period.

  • More Sensitive Endpoints : Employing a wider range of more sensitive cognitive, functional, and quantitative motor assessments that may better correlate with early structural brain changes.

  • Mechanism Clarification : Further preclinical and clinical studies to delineate which of this compound's proposed mechanisms—NF-κB inhibition, BDNF upregulation, or myelin protection—is primarily responsible for the observed effects on brain structure.

Conclusion

This compound has been extensively investigated as a potential therapy for Huntington's disease. While preclinical studies showed promise in improving motor function and rescuing brain atrophy in animal models, the pivotal Phase 2 LEGATO-HD trial did not demonstrate a significant effect on motor symptoms in patients after one year.[9][10] However, the trial provided the first clinical evidence that a therapeutic intervention can significantly slow the rate of caudate volume loss, a core pathological feature of HD.[11] This finding validates neuroinflammation as a viable therapeutic target in HD. Although this compound itself may not be pursued further for HD, the insights gained from its investigation provide a valuable foundation for the future development of immunomodulatory and neuroprotective therapies for this devastating disease.

References

Beyond the Aryl Hydrocarbon Receptor: An In-depth Technical Guide to the Molecular Targets of Laquinimod

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Laquinimod, an oral immunomodulatory agent, has been extensively studied for its therapeutic potential in autoimmune and neurodegenerative diseases. While its interaction with the aryl hydrocarbon receptor (AhR) is a known mechanism of action, a growing body of evidence reveals a multifaceted pharmacological profile involving several other key molecular targets. This technical guide provides a comprehensive overview of these non-AhR targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this compound's complex mechanism of action.

S100A9: An Innate Immune Modulator

This compound, a quinoline-3-carboxamide, has been identified to bind to the S100A9 protein, a key player in innate immunity and inflammation.[1][2][3][4] This interaction has significant downstream consequences on inflammatory signaling.

Quantitative Data: this compound's Interaction with S100A9 and its Receptors
InteractionMethodSpeciesKey FindingsReference
This compound (ABR-215757) binding to S100A9Surface Plasmon Resonance (SPR)Human, MouseDose-dependent binding[2][4]
Inhibition of S100A9 binding to TLR4/MD2Competition AssayHuman, MouseABR-215757 inhibits the interaction[2]
Inhibition of S100A9 binding to RAGECompetition AssayHuman, MouseABR-215757 competes for RAGE-S100A9 binding in the presence of Ca++ and Zn++[4]
Experimental Protocol: Surface Plasmon Resonance (SPR) for this compound-S100A9 Interaction

Objective: To determine the binding affinity and kinetics of this compound to the S100A9 protein.

Methodology:

  • Immobilization: Recombinant human or mouse S100A9 is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of this compound (or its analog, ABR-215757) are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

  • Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Signaling Pathway: this compound's Inhibition of S100A9-Mediated Inflammation

S100A9_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S100A9 S100A9 This compound->S100A9 Binds to TLR4 TLR4 RAGE RAGE S100A9->TLR4 Inhibits binding S100A9->RAGE Inhibits binding Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TLR4->Inflammatory_Cytokines Activates release RAGE->Inflammatory_Cytokines Activates release NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimulus Pro-inflammatory Stimulus (e.g., LPS) Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases p_p65 Phosphorylated p65 NFkB->p_p65 Phosphorylation Nucleus Nucleus p_p65->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-1β, IL-17) Nucleus->Gene_Expression Induces BDNF_Logic This compound This compound Treatment Monocytes Monocytes This compound->Monocytes Acts on BDNF Increased BDNF Secretion Monocytes->BDNF Neuroprotection Neuroprotection (Neuronal Survival, Axon Maintenance) BDNF->Neuroprotection Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic) Kynurenine->Quinolinic_Acid This compound This compound (Structural Analog) This compound->Kynurenic_Acid Potential Mimicry/ Modulation TEER_Workflow Step1 1. Culture human brain endothelial cells on a porous membrane insert Step2 2. Allow cells to form a confluent monolayer Step1->Step2 Step3 3. Treat monolayer with This compound or vehicle Step2->Step3 Step4 4. Measure electrical resistance across the monolayer using an ohmmeter Step3->Step4 Step5 5. Compare TEER values between This compound-treated and vehicle-treated groups Step4->Step5

References

Methodological & Application

Application Notes and Protocols for Laquinimod in Mouse Models of Secondary Progressive Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information and protocols for the use of Laquinimod in mouse models of secondary progressive multiple sclerosis (SPMS). This document is intended for researchers, scientists, and drug development professionals working in the field of neuroinflammation and neurodegeneration.

Introduction

This compound is an orally active immunomodulatory compound that has shown potential in treating multiple sclerosis (MS). Its mechanism of action is multifaceted, involving both the peripheral immune system and direct effects within the central nervous system (CNS).[1][2] In mouse models of MS, particularly Experimental Autoimmune Encephalomyelitis (EAE), this compound has been demonstrated to reduce inflammation, demyelination, and axonal damage.[3][4] Notably, it has been shown to suppress the development of meningeal B cell aggregates, which are associated with progression in secondary MS.[5] This document outlines the dosages, experimental procedures, and underlying signaling pathways relevant to the application of this compound in SPMS mouse models.

Data Presentation: this compound Dosage in EAE Mouse Models

The following table summarizes the dosages of this compound used in various Experimental Autoimmune Encephalomyelitis (EAE) mouse models, which are commonly used to study aspects of MS, including progressive disease.

Mouse StrainEAE ModelThis compound DosageAdministration RouteTreatment RegimenKey Findings
C57BL/6Chronic Progressive EAE (MOG35-55)5 or 25 mg/kg/dayOral gavageProphylactic (Day 0) or Therapeutic (Day 8 or 21 post-immunization)Decreased clinical scores, reduced CNS inflammation, improved myelination and axon integrity.
SJL/JRelapsing-Remitting EAE (PLP139-151)25 mg/kg/dayOral gavageTherapeutic (from Day 16 post-immunization)Ameliorated clinical disease and reduced CNS T-cell infiltration.[6]
C57BL/6 x Th (transgenic)Spontaneous EAE25 mg/kg/dayOral gavageTherapeutic (initiated after clinical signs)Prevented disability progression and reduced meningeal B cell aggregates.[5]

Experimental Protocols

Induction of a Secondary Progressive EAE Model (Chronic MOG-EAE in C57BL/6 Mice)

This protocol describes the induction of a chronic progressive EAE in C57BL/6 mice, which can be adapted to model secondary progression by initiating treatment during the chronic phase of the disease.

Materials:

  • Female C57BL/6 mice, 8-10 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Isoflurane for anesthesia

Procedure:

  • Antigen Emulsion Preparation:

    • On the day of immunization, prepare an emulsion of MOG35-55 in CFA.

    • Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.

    • Mix the MOG35-55 solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis) to create a stable water-in-oil emulsion. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into the flank. This delivers 100 µg of MOG35-55 per mouse.[7]

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).[7]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.[7]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard EAE scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

  • Initiation of Secondary Progressive Phase: The chronic phase, which can be considered a model for secondary progression, typically begins around day 25-30 post-immunization, characterized by a sustained clinical score without remission.

This compound Administration Protocol

Materials:

  • This compound powder

  • Sterile water for injection or other suitable vehicle

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in sterile water. For a 25 mg/kg dose in a 20g mouse, a common dosing volume is 100 µL. Therefore, the concentration would be 5 mg/mL (25 mg/kg * 0.02 kg / 0.1 mL).

    • Ensure the solution is homogenous. Gentle warming or sonication may be required.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Measure the distance from the mouse's nose to the tip of the xiphoid process to estimate the correct insertion depth for the gavage needle.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Slowly administer the prepared this compound solution.

    • For therapeutic treatment in a model of secondary progression, begin daily administration once the chronic phase of EAE is established (e.g., day 28 post-immunization).

Outcome Measures

Clinical Assessment:

  • Daily clinical scoring as described above.

Histopathology:

  • At the end of the experiment, perfuse mice with PBS followed by 4% paraformaldehyde.

  • Collect spinal cords and brains for histological analysis.

  • Perform Luxol Fast Blue staining for demyelination and Hematoxylin and Eosin (H&E) staining for inflammation.

  • Immunohistochemistry for markers of axonal damage (e.g., amyloid precursor protein), astrocytes (GFAP), and microglia/macrophages (Iba1).

Immunological Analysis:

  • Isolate splenocytes and lymph node cells to assess T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17, IL-10) in response to MOG35-55 restimulation using ELISA or flow cytometry.

  • Analyze immune cell populations in the CNS by flow cytometry.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its effects through a combination of immunomodulatory and neuroprotective pathways. A key target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8][9]

Laquinimod_Signaling cluster_immune_cell Immune Cells (Periphery) cluster_cns Central Nervous System This compound This compound B_cell B-cells This compound->B_cell suppresses aggregates Microglia Microglia This compound->Microglia reduces activation Oligodendrocyte Oligodendrocytes This compound->Oligodendrocyte promotes remyelination AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR activates DC Dendritic Cells Th1_Th17 Pro-inflammatory T-cells (Th1/Th17) DC->Th1_Th17 inhibits activation Treg Regulatory T-cells (Tregs) Astrocyte Astrocytes NFkB NF-κB Pathway Astrocyte->NFkB inhibits BDNF BDNF (Brain-Derived Neurotrophic Factor) Astrocyte->BDNF increases production Neuron Neurons AhR->DC modulates AhR->Treg promotes AhR->Astrocyte modulates BDNF->Neuron promotes survival and function

Caption: this compound signaling pathway in the context of neuroinflammation.

Experimental Workflow for this compound Treatment in SPMS Mouse Model

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse model of secondary progressive MS.

EAE_Workflow start Start immunization Day 0: Immunize C57BL/6 Mice (MOG35-55 in CFA) start->immunization ptx1 Day 0: PTX Injection immunization->ptx1 ptx2 Day 2: PTX Injection immunization->ptx2 monitoring Days 7-28: Daily Clinical Scoring (Acute & Peak Phase) ptx2->monitoring treatment_start Day 28: Initiate Treatment (Chronic/Progressive Phase) monitoring->treatment_start treatment_group This compound (25 mg/kg/day) Oral Gavage treatment_start->treatment_group vehicle_group Vehicle Control Oral Gavage treatment_start->vehicle_group continued_monitoring Days 28-56: Continued Daily Clinical Scoring treatment_group->continued_monitoring vehicle_group->continued_monitoring endpoint Day 56: Endpoint Analysis continued_monitoring->endpoint analysis Histology (CNS) Immunology (Spleen, LN) Behavioral Tests endpoint->analysis

Caption: Experimental workflow for this compound in a secondary progressive EAE model.

References

Application Notes and Protocols for Laquinimod Administration in EAE Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Laquinimod in Experimental Autoimmune Encephalomyelitis (EAE) mouse models. This document outlines detailed experimental protocols, summarizes quantitative data from preclinical studies, and illustrates key signaling pathways and workflows.

Introduction

This compound is an orally active immunomodulatory compound that has been investigated for the treatment of multiple sclerosis (MS) and other autoimmune diseases.[1][2] Its therapeutic potential has been extensively studied in the EAE mouse model, a widely used animal model of MS.[3][4] this compound's mechanism of action involves the modulation of both the innate and adaptive immune systems, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[3] This leads to a reduction in pro-inflammatory responses and central nervous system (CNS) inflammation, demyelination, and axonal damage.[4][5]

Data Presentation

The following tables summarize the quantitative data from various studies on the administration of this compound in EAE mouse models, detailing dosages, treatment regimens, and their effects on clinical outcomes.

Table 1: Prophylactic this compound Treatment in EAE Mouse Models

Mouse StrainEAE Induction MethodThis compound Dosage (mg/kg/day)Administration RouteTreatment Start DayOutcomeReference
C57BL/6MOG35-55 peptide25Oral gavageDay 0Completely inhibited EAE development (100% to 20% incidence) and reduced disease severity.[3][3]
SJL/JPLP139-151 peptide25Oral gavageDay of disease inductionCompletely abolished disease development.[6][6]
C57BL/6rMOG protein25Oral gavageDay of immunizationPrevented the development of EAE.[7][7]
C57BL/6MOG35-55 peptide5 and 25Oral gavageDay 0Entirely suppressed EAE clinical signs.[8][8]
2D2 x ThSpontaneous EAE25Oral gavage19 days of ageDelayed onset and reduced disease incidence.[7][7]

Table 2: Therapeutic this compound Treatment in EAE Mouse Models

Mouse StrainEAE Induction MethodThis compound Dosage (mg/kg/day)Administration RouteTreatment Start DayOutcomeReference
SJL/JPLP139-151 peptideNot specifiedOral gavageDay 16 (post-immunization)Ameliorated clinical disease.[6][6]
C57BL/6MOG35-55 peptide5 and 25Oral gavageDay 8 (early post-EAE)Suppressed EAE clinical scores starting around day 20-25.[8][8]
C57BL/6Active EAE5 and 25Oral gavageDay 21 (peak disease)Beneficial effects on oligodendrocyte numbers and myelin density.[5][5]
2D2 x ThSpontaneous EAE (score ≥1)25Oral gavageOnset of clinical signsPrevented disability progression.[7][7]
C57BL/6MOG35-55 immunization1, 5, and 25Not specifiedNot specifiedSignificantly lower EAE scores compared to untreated group.[9][9]

Experimental Protocols

EAE Induction Protocol (MOG35-55 in C57BL/6 mice)

This protocol is a standard method for inducing EAE in C57BL/6 mice, a model of chronic MS.

Materials:

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra (inactivated)

  • Pertussis toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • 8-10 week old female C57BL/6 mice

Procedure:

  • Antigen Emulsion Preparation:

    • Prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.

    • Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

    • Create an emulsion by mixing equal volumes of the MOG35-55 solution and the CFA solution. Emulsify using two syringes connected by a Luer lock until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization (Day 0):

    • Inject 100 µL of the MOG/CFA emulsion subcutaneously into the flank of each mouse. This delivers 100 µg of MOG35-55.

  • Pertussis Toxin Administration:

    • Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization (Day 0) and again 48 hours later (Day 2).[7]

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

    • Use a standard 0-5 scoring scale:[7]

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

This compound Administration Protocol

Materials:

  • This compound powder

  • Sterile water for injection or purified water

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound powder in sterile water to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a 2.5 mg/mL solution to administer 0.2 mL).[7][10] Ensure the powder is fully dissolved.

  • Administration:

    • Administer the prepared this compound solution or vehicle (water) to the mice daily via oral gavage.[7] The volume is typically 0.2 mL per mouse.[10]

    • The timing of administration will depend on the experimental design (prophylactic, therapeutic, or post-recovery).

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in EAE models.

Laquinimod_Signaling_Pathway cluster_immune Immune Modulation cluster_cns Direct CNS Effects This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Activates Immune_Modulation Immune System Modulation AhR->Immune_Modulation CNS_Effects Direct CNS Effects AhR->CNS_Effects Th1_Th17 ↓ Pro-inflammatory Th1/Th17 cells Treg ↑ Regulatory T cells (Tregs) Dendritic_Cells Modulation of Dendritic Cells B_Cells ↓ B cell activation & IgG production Astrocytes ↓ Astrocyte activation Microglia ↓ Microglial activation Demyelination ↓ Demyelination Axonal_Damage ↓ Axonal Damage

Caption: this compound signaling pathway in the context of EAE.

EAE_Experimental_Workflow Start Start EAE_Induction EAE Induction (Day 0) Start->EAE_Induction Group_Assignment Random Assignment to Treatment Groups EAE_Induction->Group_Assignment Treatment_Vehicle Vehicle Treatment (Daily) Group_Assignment->Treatment_Vehicle Control Group Treatment_this compound This compound Treatment (Daily) Group_Assignment->Treatment_this compound Treatment Group Monitoring Daily Clinical Scoring and Weight Monitoring Treatment_Vehicle->Monitoring Treatment_this compound->Monitoring Endpoint Endpoint Analysis (e.g., Day 28) Monitoring->Endpoint Histology Histopathology (CNS) Endpoint->Histology Flow_Cytometry Flow Cytometry (Spleen, CNS) Endpoint->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for Laquinimod in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation and use of Laquinimod in in vitro cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

This compound is an immunomodulatory compound with demonstrated anti-inflammatory and neuroprotective properties.[1][2] Accurate preparation of this compound solutions is critical for obtaining reproducible results in cell culture experiments. The following table summarizes the key physicochemical and solubility data for this compound.

PropertyValueCitations
Molecular Formula C₁₉H₁₇ClN₂O₃[1][3][4]
Molecular Weight 356.8 g/mol [3][4][5][6]
Appearance White to off-white powder
Solubility
   DMSO61 mg/mL (170.96 mM)[6][7]
   Ethanol1 mg/mL[6]
   WaterInsoluble[6][7]
Storage (Powder) 3 years at -20°C[6]
Storage (Stock Solution) 1 year at -80°C in DMSO1 month at -20°C in DMSO[6]

Recommended Working Concentrations for In Vitro Studies

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published literature, the following concentrations have been used effectively in various in vitro models. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Cell TypeConcentration RangeNotesCitations
Peripheral Blood Mononuclear Cells (PBMCs)0.1 - 1 µMNo effect on cell viability observed at these concentrations.[6][7][8]
Primary Human Monocytes1 - 5 µMNo overt toxicity observed up to 100 µM.[8]
Primary Human Astrocytes250 nM - 2.5 µMEffective in reducing NF-κB activation.[5]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.568 mg of this compound (Molecular Weight = 356.8 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.568 mg of this compound.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6]

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically below 0.1% v/v) to avoid solvent-induced toxicity.[9]

  • Prepare fresh working solutions from the stock solution for each experiment.

  • Include a vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated wells) in all experiments.

Protocol:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in two steps:

    • Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to make a 100 µM intermediate solution.

    • Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to obtain a final volume of 1 mL at a concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

  • Add the appropriate volume of the final working solution to your cell culture wells to achieve the desired treatment concentration.

Visualization of Key Mechanisms and Workflows

This compound's Modulation of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][10] The following diagram illustrates a simplified overview of this mechanism.

Laquinimod_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylates IκB IκB IκB IκB->IκB-NF-κB Complex Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation NF-κB NF-κB NF-κB->IκB-NF-κB Complex NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->IκB IκB-NF-κB Complex->NF-κB Releases This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

This compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for In Vitro this compound Treatment

The following diagram outlines a typical workflow for preparing this compound solutions and treating cells in an in vitro experiment.

Laquinimod_Workflow cluster_preparation Solution Preparation cluster_experiment Cell Culture Experiment Weigh_this compound 1. Weigh this compound Powder Dissolve_DMSO 2. Dissolve in DMSO (10 mM Stock) Weigh_this compound->Dissolve_DMSO Aliquot_Store 3. Aliquot and Store (-80°C) Dissolve_DMSO->Aliquot_Store Thaw_Stock 4. Thaw Stock Solution Aliquot_Store->Thaw_Stock Serial_Dilution 5. Prepare Working Solutions (in Culture Medium) Thaw_Stock->Serial_Dilution Add_Treatment 6. Add this compound or Vehicle Control to Cells Serial_Dilution->Add_Treatment Cell_Seeding Cell Seeding in Plate Cell_Seeding->Add_Treatment Incubate 7. Incubate for Desired Time Add_Treatment->Incubate Assay 8. Perform Downstream Assay Incubate->Assay

Workflow for preparing and applying this compound in cell culture.

References

Application Notes and Protocols for In Vivo Imaging of Laquinimod's Effect on Brain Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for assessing the therapeutic efficacy of Laquinimod, with a specific focus on its impact on brain atrophy and related neurodegenerative processes. Detailed protocols for key imaging modalities are provided to facilitate the design and implementation of preclinical and clinical studies.

Introduction to this compound and Its Neuroprotective Potential

This compound is an orally administered immunomodulatory compound that has demonstrated potential neuroprotective effects in neurodegenerative diseases such as multiple sclerosis (MS) and Huntington's disease (HD).[1][2] Its mechanism of action is multifaceted, involving both the modulation of the peripheral immune system and direct effects within the central nervous system (CNS).[3][4][5] this compound has been shown to shift the balance from pro-inflammatory to anti-inflammatory immune responses, in part by reducing the proliferation of pathogenic T cells and promoting regulatory T cells.[1][4] Within the CNS, this compound can cross the blood-brain barrier and is thought to exert neuroprotective effects by reducing microglial and astrocyte activation and promoting the production of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and maintenance.[4][6][7]

Clinical trials have investigated this compound's ability to slow the progression of brain atrophy, a key indicator of neurodegeneration and disease progression in MS and other neurological disorders.[2][8] In vivo imaging techniques are crucial for non-invasively quantifying these structural changes in the brain over time.

Key In Vivo Imaging Modalities

The primary in vivo imaging techniques employed to evaluate this compound's effect on brain atrophy and neuroinflammation include:

  • Magnetic Resonance Imaging (MRI): The gold standard for assessing brain volume changes and white matter lesion load in neurodegenerative diseases.[9][10]

  • Positron Emission Tomography (PET): A molecular imaging technique used to visualize and quantify specific biological processes, such as neuroinflammation, by using targeted radiotracers.

Quantitative Data Summary from Clinical Trials

The following tables summarize the key quantitative outcomes related to brain atrophy and other imaging markers from major clinical trials of this compound.

Table 1: Effect of this compound on Brain Atrophy (Percent Brain Volume Change - PBVC)

Clinical TrialDiseaseTreatment GroupPlacebo GroupReduction in Brain Atrophy Ratep-valueCitation(s)
ALLEGRO Relapsing-Remitting MSThis compound 0.6 mg/day-33%<0.001[11][12]
BRAVO Relapsing-Remitting MSThis compound 0.6 mg/day-27.5% - 28%<0.001[8][13][14]
ARPEGGIO Primary Progressive MSThis compound 0.6 mg/dayNo significant effectNot Applicable0.903[15]

Table 2: Effect of this compound on Other MRI Outcomes in Relapsing-Remitting MS

MRI OutcomeClinical TrialTreatment Group (this compound 0.6 mg/day) vs. PlaceboReductionp-valueCitation(s)
Annualized Relapse Rate (ARR) ALLEGRO0.30 vs. 0.3923%0.002[11][16]
Risk of Disability Progression ALLEGRO-36%0.01[11][12][16]
Gadolinium-enhancing (Gd+) Lesions ALLEGRO-37%<0.001[1][12]
New or Enlarging T2 Lesions ALLEGRO-30%<0.001[1][12]
New T1 Hypointense Lesions Phase IIb51% reduction0.0064[14]
White Matter Atrophy Rate (Month 24) ALLEGROLower rate-0.035[17]
Grey Matter Atrophy Rate (Month 12) ALLEGROLower rate-0.004[17]
Thalamic Atrophy Rate (Month 24) ALLEGROLower rate-0.003[17]

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

The following diagram illustrates the proposed signaling pathways through which this compound exerts its immunomodulatory and neuroprotective effects.

Laquinimod_Mechanism_of_Action cluster_immune Peripheral Immune System cluster_cns Central Nervous System (CNS) This compound This compound APC Antigen Presenting Cell (APC) This compound->APC Modulates Pro_Inflammatory_T_Cell Pro-inflammatory T Cell (Th1/Th17) This compound->Pro_Inflammatory_T_Cell Inhibits Regulatory_T_Cell Regulatory T Cell (Treg) This compound->Regulatory_T_Cell Promotes BBB Blood-Brain Barrier This compound->BBB Crosses T_Cell T Cell APC->T_Cell Presents Antigen T_Cell->Pro_Inflammatory_T_Cell Differentiation T_Cell->Regulatory_T_Cell Differentiation Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-12, IL-17, TNF-α) Pro_Inflammatory_T_Cell->Pro_Inflammatory_Cytokines Secretes Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (IL-4, IL-10, TGF-β) Regulatory_T_Cell->Anti_Inflammatory_Cytokines Secretes Laquinimod_CNS This compound Astrocyte_Microglia Astrocyte / Microglia Laquinimod_CNS->Astrocyte_Microglia Acts on Neuron Neuron Laquinimod_CNS->Neuron Acts on NF_kB NF-κB Activation Astrocyte_Microglia->NF_kB Reduces Neuroinflammation Neuroinflammation NF_kB->Neuroinflammation Leads to BDNF BDNF Production Neuron->BDNF Increases Neuroprotection Neuroprotection & Neuronal Survival BDNF->Neuroprotection Laquinimod_peripheral This compound (Oral Administration) Laquinimod_peripheral->this compound BBB->Laquinimod_CNS

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: MRI for Brain Atrophy Assessment

The following diagram outlines the typical workflow for assessing brain atrophy using MRI in a clinical trial setting for this compound.

MRI_Workflow Patient_Recruitment Patient Recruitment (e.g., RRMS patients) Baseline_MRI Baseline MRI Scan (3D T1-weighted) Patient_Recruitment->Baseline_MRI Randomization Randomization Baseline_MRI->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Followup_MRI Follow-up MRI Scans (e.g., Months 12 & 24) Treatment_Group->Followup_MRI Placebo_Group->Followup_MRI Image_Processing Image Pre-processing (Quality Control, Registration) Followup_MRI->Image_Processing Brain_Extraction Brain Extraction (e.g., BET) Image_Processing->Brain_Extraction Atrophy_Analysis Longitudinal Atrophy Analysis (e.g., SIENA) Brain_Extraction->Atrophy_Analysis Data_Analysis Statistical Analysis (Comparison of PBVC) Atrophy_Analysis->Data_Analysis

Caption: MRI workflow for brain atrophy assessment.

Experimental Workflow: PET-CT for Neuroinflammation Assessment

The following diagram illustrates the workflow for using PET-CT with the radiotracer [11C]PBR28 to assess neuroinflammation.

PET_Workflow Patient_Preparation Patient Preparation (Fasting, Consent) Tracer_Injection Intravenous Bolus Injection of [11C]PBR28 Patient_Preparation->Tracer_Injection Radiotracer_Synthesis [11C]PBR28 Synthesis & Quality Control Radiotracer_Synthesis->Tracer_Injection Dynamic_PET_CT_Scan Dynamic PET-CT Scan (e.g., 90 minutes) Tracer_Injection->Dynamic_PET_CT_Scan Image_Reconstruction PET Image Reconstruction (with Attenuation Correction) Dynamic_PET_CT_Scan->Image_Reconstruction Structural_MRI Co-registered Structural MRI (for anatomical reference) Structural_MRI->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., Logan Graphical Analysis) Image_Reconstruction->Kinetic_Modeling Outcome_Measure Calculation of Distribution Volume Ratios (DVR) Kinetic_Modeling->Outcome_Measure Statistical_Analysis Statistical Analysis (Group Comparisons) Outcome_Measure->Statistical_Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Laquinimod Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cell populations in response to Laquinimod treatment. The protocols outlined below are designed to facilitate the monitoring of immunomodulatory effects and to elucidate the mechanism of action of this compound.

Introduction to this compound and its Immunomodulatory Effects

This compound is an orally administered immunomodulatory compound that has been investigated for the treatment of autoimmune diseases, particularly multiple sclerosis. Its mechanism of action is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2][3] Activation of the AhR by this compound leads to a cascade of downstream events that modulate the function of various immune cells, including monocytes, dendritic cells (DCs), T cells, and Natural Killer (NK) cells. This results in a shift from a pro-inflammatory to a more anti-inflammatory or regulatory immune profile.

Key immunomodulatory effects of this compound include:

  • Modulation of Monocytes and Dendritic Cells: this compound has been shown to alter the phenotype and function of antigen-presenting cells (APCs). A notable effect is the reduced expression of the co-stimulatory molecule CD86 on monocytes after stimulation with lipopolysaccharide (LPS).[4][5] This can lead to a dampened T cell activation.

  • T Cell Differentiation: this compound influences the balance of T helper (Th) cell subsets. It has been observed to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of regulatory T cells (Tregs).[6]

  • NK Cell Activation: this compound can activate NK cells, which are a component of the innate immune system and also play a role in regulating adaptive immunity.

Experimental Workflow for Immune Cell Analysis

A typical experimental workflow for analyzing immune cell populations after this compound treatment involves several key steps, from sample collection to data analysis.

G cluster_0 Sample Collection & Preparation cluster_1 Cell Stimulation (Optional) cluster_2 Flow Cytometry Staining cluster_3 Data Acquisition & Analysis Blood_Collection Whole Blood Collection (e.g., in EDTA or Heparin tubes) PBMC_Isolation Peripheral Blood Mononuclear Cell (PBMC) Isolation (e.g., via Density Gradient Centrifugation) Blood_Collection->PBMC_Isolation Cell_Counting Cell Counting and Viability Assessment (e.g., Trypan Blue Exclusion) PBMC_Isolation->Cell_Counting Stimulation In vitro Stimulation (e.g., with LPS for monocyte activation) Cell_Counting->Stimulation Fc_Block Fc Receptor Blockade Cell_Counting->Fc_Block For ex vivo analysis Stimulation->Fc_Block Surface_Staining Surface Marker Staining Fc_Block->Surface_Staining Intracellular_Staining Fixation, Permeabilization, and Intracellular/Intranuclear Staining (for transcription factors and cytokines) Surface_Staining->Intracellular_Staining Acquisition Data Acquisition on Flow Cytometer Intracellular_Staining->Acquisition Analysis Data Analysis (Gating, Quantification, Statistical Analysis) Acquisition->Analysis

Caption: Experimental workflow for flow cytometry analysis. (Within 100 characters)

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound's immunomodulatory effects are initiated by its binding to and activation of the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR Complex (AhR, HSP90, XAP2, p23, c-Src) This compound->AhR_complex Binds to AhR_active Activated AhR AhR_complex->AhR_active Translocation ARNT ARNT AhR_active->ARNT Dimerizes with AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP1A1, immunomodulatory genes) XRE->Gene_Transcription Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the expected quantitative changes in immune cell populations and marker expression following this compound treatment, based on available clinical trial data.

Table 1: Effect of this compound on Major Peripheral Blood Mononuclear Cell (PBMC) Populations

Cell PopulationMarkerExpected Change with this compoundReference
T CellsCD3+No significant change[4][7]
Helper T CellsCD3+CD4+No significant change[4]
Cytotoxic T CellsCD3+CD8+No significant change[4]
B CellsCD19+No significant change[4]
NK CellsCD3-CD56+No significant change[4]
NKT CellsCD3+CD56+No significant change[4]
MonocytesCD14+No significant change in frequency[4][8]
Regulatory T CellsCD4+CD25highFoxP3+No significant change in overall frequency in peripheral blood[4][7]
Mature Dendritic CellsCD83+No significant change[4]

Table 2: Effect of this compound on Monocyte and T Cell Function

Cell Type & ConditionMarker/CytokineExpected Change with this compoundReference
Monocytes (LPS-stimulated)CD86 ExpressionDecreased [4][5]
Monocytes (IFN-γ-stimulated)CCL2 SecretionTendency to decrease[4]
Monocytes (LPS-stimulated)CCL5 SecretionTendency to decrease[4]
CD4+ T CellsTh1 (IFN-γ+) DifferentiationDecreased [6]
CD4+ T CellsTh17 (IL-17A+) DifferentiationDecreased [6][8]
CD4+ T CellsTreg (FoxP3+) DifferentiationIncreased (in lymphoid organs in animal models)[6]

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of key immune cell populations affected by this compound.

Protocol 1: Analysis of Monocyte Phenotype and CD86 Expression

Objective: To assess the frequency of monocyte subsets and the expression of the co-stimulatory molecule CD86 on monocytes following in vitro stimulation.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • Human TruStain FcX™ (Fc Receptor Blocking Solution)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD14 (e.g., Clone M5E2)

    • Anti-Human CD16 (e.g., Clone 3G8)

    • Anti-Human HLA-DR (e.g., Clone L243)

    • Anti-Human CD86 (e.g., Clone IT2.2)

    • Viability dye (e.g., Zombie UV™ Fixable Viability Kit)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Cell Culture and Stimulation:

    • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS.

    • Plate 1 x 106 cells per well in a 24-well plate.

    • Stimulate cells with LPS (100 ng/mL) for 24-48 hours at 37°C in a 5% CO2 incubator. Include an unstimulated control.

  • Cell Staining:

    • Harvest cells and wash with PBS.

    • Stain with a viability dye according to the manufacturer's instructions.

    • Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Block Fc receptors with Human TruStain FcX™ for 10 minutes at room temperature.

    • Add the antibody cocktail (anti-CD14, anti-CD16, anti-HLA-DR, anti-CD86) and incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

    • Resuspend cells in FACS buffer for acquisition.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on live, single cells.

    • Identify monocytes based on forward and side scatter, and then as CD14+ and/or CD16+ events.

    • Analyze the expression of CD86 on the gated monocyte population.

Protocol 2: Analysis of T Helper (Th1, Th17) and Regulatory T (Treg) Cell Subsets

Objective: To determine the frequencies of Th1, Th17, and Treg cells within the CD4+ T cell population.

Materials:

  • PBMCs isolated as in Protocol 1.

  • Cell stimulation cocktail (containing PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin).

  • Fluorochrome-conjugated antibodies for surface staining:

    • Anti-Human CD3 (e.g., Clone UCHT1)

    • Anti-Human CD4 (e.g., Clone RPA-T4)

    • Anti-Human CD25 (e.g., Clone BC96)

    • Anti-Human CD127 (e.g., Clone A019D5)

  • Fixation/Permeabilization Buffer (e.g., Foxp3 / Transcription Factor Staining Buffer Set).

  • Fluorochrome-conjugated antibodies for intracellular/intranuclear staining:

    • Anti-Human IFN-γ (e.g., Clone 4S.B3) for Th1

    • Anti-Human IL-17A (e.g., Clone BL168) for Th17

    • Anti-Human FoxP3 (e.g., Clone 236A/E7) for Tregs

  • Viability dye.

  • Flow cytometry tubes.

  • Flow cytometer.

Procedure:

  • Cell Stimulation (for Th1/Th17 analysis):

    • Resuspend 1 x 106 PBMCs in complete RPMI-1640 medium.

    • Add the cell stimulation cocktail and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining:

    • Harvest cells and wash with PBS.

    • Stain with a viability dye.

    • Wash with FACS buffer.

    • Perform surface staining with anti-CD3, anti-CD4, anti-CD25, and anti-CD127 for 30 minutes at 4°C.

    • Wash cells twice with FACS buffer.

    • Fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's protocol.

    • Perform intracellular/intranuclear staining with anti-IFN-γ, anti-IL-17A, and anti-FoxP3 for 30 minutes at 4°C.

    • Wash cells with permeabilization buffer.

    • Resuspend cells in FACS buffer for acquisition.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on live, single lymphocytes, then on CD3+CD4+ T cells.

    • For Tregs, further gate on CD25high and CD127low/-, and then quantify the percentage of FoxP3+ cells.

    • For Th1 and Th17, analyze the expression of IFN-γ and IL-17A within the CD4+ T cell gate.

References

Assaying the Effect of Laquinimod on Cytokine Profiles In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an orally active immunomodulatory compound that has been investigated for the treatment of autoimmune diseases, particularly multiple sclerosis. Its mechanism of action involves the modulation of the innate and adaptive immune systems, leading to a shift from a pro-inflammatory to an anti-inflammatory state. A key aspect of this compound's immunomodulatory effect is its ability to alter the cytokine secretion profile of immune cells. In vitro assays are crucial for elucidating the specific effects of this compound on cytokine production, providing valuable insights into its therapeutic potential and mechanism of action.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of this compound on cytokine profiles in peripheral blood mononuclear cells (PBMCs) and isolated monocytes.

Mechanism of Action: Modulation of Cytokine Signaling

This compound exerts its immunomodulatory effects primarily by targeting antigen-presenting cells (APCs), such as monocytes and dendritic cells. This interaction leads to a downstream modulation of T-cell differentiation and cytokine production. The core mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2]

Upon stimulation with pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[1][2] This results in a decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-12, and IL-17.[1]

Concurrently, this compound promotes a shift towards an anti-inflammatory or regulatory immune response. This is characterized by an increased production of anti-inflammatory cytokines like interleukin-10 (IL-10), IL-4, and transforming growth factor-beta (TGF-β). This shift in cytokine balance is thought to be a key contributor to this compound's therapeutic effects in autoimmune models.

Signaling Pathway Diagram

Laquinimod_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Induces

Caption: this compound's inhibition of the NF-κB signaling pathway.

Data Presentation: Quantitative Effects of this compound on Cytokine Secretion

The following tables summarize the quantitative effects of this compound on cytokine production in vitro from published studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion by LPS-stimulated Monocytes

CytokineCell TypeThis compound ConcentrationTreatment DurationChange in Secretionp-valueReference
IL-1βHuman Monocytes (from Huntington's disease patients)5 µM24 hours↓ Reductionp = 0.022Dobson et al., 2016
TNF-αHuman Monocytes (from Huntington's disease patients)5 µM24 hours↓ Reductionp = 0.007Dobson et al., 2016
IL-6Human Monocytes (from Huntington's disease patients)5 µM24 hours↓ Reductionp = 0.056Dobson et al., 2016
IL-8Human Monocytes (from Huntington's disease patients)5 µM24 hours↓ Reductionp = 0.052Dobson et al., 2016
IL-1βHuman Monocytes (from MS patients)In vivo treatment (0.6 mg/day)Chronic↓ Significant downregulation<0.05Engel et al., 2020
IL-6Human Aortic Endothelial Cells2.5 µM24 hours↓ Dose-dependent reduction of TNF-α induced secretion<0.001Liu et al., 2020
MCP-1Human Aortic Endothelial Cells2.5 µM24 hours↓ Dose-dependent reduction of TNF-α induced secretion<0.01Liu et al., 2020

Table 2: Effect of this compound on Anti-inflammatory and Regulatory Cytokine Secretion by LPS-stimulated Monocytes

CytokineCell TypeThis compound ConcentrationTreatment DurationChange in Secretionp-valueReference
IL-10Human Monocytes (from Huntington's disease patients)5 µM24 hours↓ Reductionp = 0.044Dobson et al., 2016
IL-5Human Monocytes (from Huntington's disease patients)5 µM24 hours↓ Reductionp = 0.053Dobson et al., 2016
IL-13Human Monocytes (from Huntington's disease patients)5 µM24 hours↓ Reductionp = 0.052Dobson et al., 2016

Note: The study by Dobson et al. (2016) observed a reduction in both pro- and anti-inflammatory cytokines in a hyper-reactive immune cell model, suggesting a broader dampening effect of this compound on activated monocytes.

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Cell_Culture Cell Culture & Plating PBMC_Isolation->Cell_Culture Laquinimod_Treatment This compound Treatment (e.g., 1-10 µM, 24h) Cell_Culture->Laquinimod_Treatment Stimulation Cell Stimulation (e.g., LPS 1 µg/mL) Laquinimod_Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cytokine_Analysis Cytokine Analysis (ELISA or Multiplex Assay) Supernatant_Collection->Cytokine_Analysis Data_Analysis Data Analysis Cytokine_Analysis->Data_Analysis

Caption: Overview of the experimental workflow.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.

  • Slowly and carefully layer the diluted blood on top of the Ficoll-Paque, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" layer containing PBMCs, the Ficoll-Paque layer, and red blood cells at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Add sterile PBS to the PBMCs to a final volume of 45-50 mL and mix gently.

  • Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).

  • Adjust the cell concentration to the desired density for your experiment (e.g., 1 x 10^6 cells/mL).

Protocol 2: In Vitro Treatment of PBMCs with this compound and Stimulation

Materials:

  • Isolated PBMCs in complete RPMI-1640 medium

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli (or other appropriate stimulant)

  • 96-well cell culture plates

  • Sterile vehicle control (e.g., DMSO)

Procedure:

  • Seed the PBMCs into a 96-well plate at the desired density (e.g., 2 x 10^5 cells/well in 200 µL of medium).

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Incubate the cells for the desired pre-treatment time (e.g., 2 to 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • After the pre-treatment period, add the stimulant (e.g., LPS to a final concentration of 1 µg/mL) to the appropriate wells. Include an unstimulated control.

  • Incubate the plate for the desired stimulation period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.

  • Store the supernatants at -80°C until cytokine analysis.

Protocol 3: Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α, IL-1β, IL-10)

  • Cell culture supernatants (collected as described in Protocol 2)

  • Wash buffer (provided in the kit or PBS with 0.05% Tween-20)

  • Assay diluent (provided in the kit)

  • Detection antibody (provided in the kit)

  • Streptavidin-HRP (or similar enzyme conjugate, provided in the kit)

  • Substrate solution (e.g., TMB, provided in the kit)

  • Stop solution (e.g., 2N H2SO4, provided in the kit)

  • Microplate reader

Procedure (General Sandwich ELISA Protocol):

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate 3-5 times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard provided in the kit.

  • Add the standards and the cell culture supernatant samples to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times with wash buffer.

  • Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate 5-7 times with wash buffer.

  • Add the substrate solution to each well and incubate until a color change is observed (typically 15-30 minutes).

  • Add the stop solution to each well to stop the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 4: Multiplex Cytokine Analysis (Bead-Based Assay)

Materials:

  • Commercially available multiplex cytokine assay kit (e.g., Luminex, Cytometric Bead Array)

  • Cell culture supernatants (collected as described in Protocol 2)

  • Assay-specific buffers and reagents (provided in the kit)

  • Flow cytometer or a dedicated multiplex assay reader

Procedure (General Protocol):

  • Prepare the antibody-coupled beads and mix the desired bead populations for the cytokines of interest.

  • Add the mixed beads to each well of a 96-well filter plate.

  • Wash the beads according to the manufacturer's instructions.

  • Prepare a standard curve using the provided cytokine standards.

  • Add the standards and cell culture supernatant samples to the wells containing the beads.

  • Incubate for the recommended time (e.g., 2 hours) at room temperature on a plate shaker.

  • Wash the beads to remove unbound material.

  • Add the biotinylated detection antibody cocktail and incubate for the recommended time (e.g., 1 hour).

  • Wash the beads.

  • Add the streptavidin-phycoerythrin (PE) conjugate and incubate for the recommended time (e.g., 30 minutes).

  • Wash the beads.

  • Resuspend the beads in wash buffer and acquire the data on a flow cytometer or a dedicated reader.

  • Analyze the data using the appropriate software to determine the concentrations of multiple cytokines simultaneously.

Logical Relationship of this compound's Effects

Laquinimod_Effects This compound This compound APCs Antigen-Presenting Cells (Monocytes, Dendritic Cells) This compound->APCs NFkB_Inhibition Inhibition of NF-κB Pathway APCs->NFkB_Inhibition Anti_Inflammatory_Cytokines ↑ Anti-inflammatory Cytokines (IL-10, IL-4, TGF-β) APCs->Anti_Inflammatory_Cytokines T_Cell_Differentiation Modulation of T-cell Differentiation APCs->T_Cell_Differentiation Pro_Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-12, IL-17) NFkB_Inhibition->Pro_Inflammatory_Cytokines Immunomodulation Overall Immunomodulatory Effect (Shift to Anti-inflammatory Phenotype) Pro_Inflammatory_Cytokines->Immunomodulation Anti_Inflammatory_Cytokines->Immunomodulation Th1_Th17 ↓ Th1 and Th17 Response T_Cell_Differentiation->Th1_Th17 Th2_Treg ↑ Th2 and Treg Response T_Cell_Differentiation->Th2_Treg Th1_Th17->Immunomodulation Th2_Treg->Immunomodulation

Caption: Logical flow of this compound's immunomodulatory effects.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the in vitro effects of this compound on cytokine profiles. By employing these standardized methods, scientists and drug development professionals can generate robust and reproducible data to further understand the immunomodulatory properties of this compound and its potential as a therapeutic agent for autoimmune and inflammatory diseases. The detailed protocols for cell isolation, treatment, and cytokine analysis, combined with the quantitative data and mechanistic diagrams, provide a valuable resource for designing and executing these critical in vitro studies.

References

Application Notes and Protocols for Assessing Laquinimod's Impact on Blood-Brain Barrier Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an immunomodulatory agent that has shown therapeutic potential in neurological diseases such as multiple sclerosis. Its mechanism of action is multifaceted, with a significant impact on the integrity of the blood-brain barrier (BBB). This compound has been demonstrated to enhance BBB tightness, reduce immune cell infiltration into the central nervous system (CNS), and exert neuroprotective effects.[1][2] This document provides detailed application notes and protocols for assessing the effects of this compound on BBB integrity, intended for researchers, scientists, and professionals involved in drug development.

The key mechanisms by which this compound is understood to reinforce the BBB include:

  • Upregulation of Tight Junction Proteins: this compound increases the expression of critical tight junction proteins, such as Zonula occludens-1 (ZO-1) and p120 catenin, in brain endothelial cells.[1][2] This leads to a strengthening of the physical barrier.

  • Suppression of Cell Adhesion Molecules and Chemokines: The drug downregulates the expression of activated leukocyte cell adhesion molecule (ALCAM) and inflammatory chemokines like CCL2 (MCP-1) and IP-10.[1][2] This reduction in adhesion molecules and chemoattractants limits the transmigration of inflammatory T cells across the BBB.

  • Neuroprotective Effects: this compound can cross the BBB and exert direct effects within the CNS.[1] It promotes the production of brain-derived neurotrophic factor (BDNF), a key neurotrophin for neuronal survival and repair. Additionally, it can modulate the activation of astrocytes and microglia, key players in neuroinflammation. This compound has been shown to inhibit the nuclear translocation of NF-κB in astrocytes, a critical step in the inflammatory response.

Data Summary: Quantitative Effects of this compound on BBB Integrity

The following tables summarize quantitative data from preclinical and clinical studies on the effects of this compound.

In Vitro ParameterCell TypeThis compound ConcentrationObserved EffectReference
Transendothelial Electrical Resistance (TEER)Human Brain Endothelial Cells1µMSignificant increase[3]
Tight Junction Protein Expression (ZO-1, p120)Human Brain Endothelial CellsNot specifiedUpregulation[1][2]
Adhesion Molecule Expression (ALCAM)Human Brain Endothelial CellsNot specifiedSuppression[1][2]
Chemokine Expression (CCL2, IP-10)Human Brain Endothelial CellsNot specifiedSuppression[1][2]
In Vivo/Clinical ParameterModel/Patient PopulationThis compound DosageObserved EffectReference
Active Lesions (MRI)Relapsing-Remitting MS Patients0.3 mg/day44% reduction[4]
Brain AtrophyRelapsing-Remitting MS Patients0.6 mg/daySignificant reduction
Disability ProgressionRelapsing-Remitting MS Patients0.6 mg/daySignificant reduction
Brain-Derived Neurotrophic Factor (BDNF) Serum LevelsRelapsing-Remitting MS Patients0.6 mg/daySignificant and persistent increase

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action on the BBB

Laquinimod_Mechanism This compound This compound TJ Tight Junctions (ZO-1, p120) This compound->TJ Upregulates AC Adhesion Molecules (ALCAM) This compound->AC Suppresses Chemokines Chemokines (CCL2, IP-10) This compound->Chemokines Suppresses NFkB NF-κB Signaling This compound->NFkB Inhibits Monocyte Monocyte This compound->Monocyte Modulates T_Cell T-Cell Chemokines->T_Cell NFkB->Chemokines BDNF_A BDNF Production Neuron Neuronal Survival and Repair BDNF_A->Neuron Promotes T_Cell->AC BDNF_M BDNF Production Monocyte->BDNF_M Induces BDNF_M->Neuron

Caption: Proposed signaling pathways of this compound in enhancing blood-brain barrier integrity.

Experimental Workflow for In Vitro Assessment

In_Vitro_Workflow cluster_culture Cell Culture cluster_assessment BBB Integrity Assessment cluster_molecular Molecular Analysis Culture Culture human brain endothelial cells (hBECs) on Transwell inserts to form a monolayer. Treatment Treat hBECs with this compound (e.g., 1µM) or vehicle control. Culture->Treatment TEER Measure Transendothelial Electrical Resistance (TEER). Treatment->TEER Permeability Perform Permeability Assay (e.g., with FITC-dextran). Treatment->Permeability Western Western Blot for Tight Junction Proteins (ZO-1, p120). Treatment->Western qPCR qRT-PCR for Adhesion Molecules and Chemokines (ALCAM, CCL2, IP-10). Treatment->qPCR

Caption: Workflow for in vitro assessment of this compound's effect on the blood-brain barrier.

Detailed Experimental Protocols

In Vitro Model: Transendothelial Electrical Resistance (TEER) Measurement

Application Note: TEER is a sensitive and non-invasive method to measure the integrity of the endothelial cell monolayer in real-time. An increase in TEER indicates a tightening of the paracellular pathway, reflecting enhanced barrier function. This method is ideal for assessing the direct effect of this compound on brain endothelial cell barrier properties.

Protocol:

  • Cell Culture:

    • Culture primary human brain endothelial cells (hBECs) or a suitable cell line (e.g., hCMEC/D3) on permeable Transwell inserts (e.g., 0.4 µm pore size) coated with an appropriate extracellular matrix (e.g., collagen and fibronectin).

    • Maintain the cells in a suitable endothelial cell growth medium until a confluent monolayer is formed. Barrier properties can be enhanced by co-culturing with astrocytes or pericytes in the lower chamber.

  • This compound Treatment:

    • Once the hBEC monolayer has reached a stable baseline TEER, treat the cells with this compound. A concentration of 1 µM has been shown to be effective.[3]

    • Include a vehicle control (e.g., DMSO in media at the same final concentration as the this compound-treated wells).

    • Treat the cells for a specified period, for example, 24 to 72 hours.

  • TEER Measurement:

    • Use a voltohmmeter with "chopstick" electrodes (e.g., EVOM2) or an automated TEER measurement system.

    • Equilibrate the electrodes in culture medium before measurement.

    • Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber. Ensure the electrodes are positioned consistently in each well to minimize variability.

    • Record the resistance reading (in Ω).

    • To calculate the TEER value (in Ω·cm²), subtract the resistance of a blank, cell-free insert from the resistance of the cell monolayer and then multiply by the surface area of the insert.

    • Take measurements at regular intervals (e.g., every 24 hours) to monitor the change in barrier integrity over time.

In Vitro Model: Paracellular Permeability Assay

Application Note: This assay measures the flux of a tracer molecule across the endothelial monolayer, providing a quantitative measure of barrier permeability. A decrease in the permeability of a tracer like FITC-dextran following this compound treatment indicates enhanced barrier tightness.

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat hBECs with this compound as described in the TEER protocol.

  • Permeability Assay:

    • After the treatment period, gently wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Add a known concentration of a fluorescently labeled tracer (e.g., 1 mg/mL of 40 kDa FITC-dextran) to the apical chamber.

    • At specified time points (e.g., 15, 30, 45, and 60 minutes), collect a small sample from the basolateral chamber.

    • To maintain volume, replace the collected volume with fresh assay buffer.

  • Quantification:

    • Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader.

    • Create a standard curve with known concentrations of the fluorescent tracer to determine the concentration of the tracer in the collected samples.

    • Calculate the permeability coefficient (Pe) to quantify the flux across the monolayer.

Molecular Analysis: Western Blot for Tight Junction Proteins

Application Note: Western blotting allows for the semi-quantitative analysis of tight junction protein expression. An increase in the protein levels of ZO-1 and p120 in this compound-treated cells would provide a molecular basis for the observed increase in TEER and decrease in permeability.

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash the hBECs with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ZO-1 and p120 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Molecular Analysis: qRT-PCR for Adhesion Molecules and Chemokines

Application Note: Quantitative real-time PCR (qRT-PCR) is used to measure the gene expression levels of ALCAM, CCL2, and IP-10. A decrease in the mRNA levels of these genes in this compound-treated cells would indicate a suppression of the inflammatory response at the BBB.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • After treatment with this compound, lyse the hBECs and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

    • Reverse transcribe an equal amount of RNA from each sample into cDNA using a reverse transcription kit.

  • Quantitative Real-Time PCR:

    • Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (ALCAM, CCL2, IP-10) and a housekeeping gene (e.g., GAPDH or ACTB).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the housekeeping gene and then compare the expression in the this compound-treated group to the vehicle control group.

In Vivo Model: Evans Blue Permeability Assay

Application Note: The Evans blue dye binds to serum albumin. Under normal conditions, this complex is unable to cross the BBB. In cases of BBB disruption, the Evans blue-albumin complex extravasates into the brain parenchyma, which can be visualized and quantified. This assay is useful for assessing the in vivo efficacy of this compound in preventing BBB breakdown in animal models of neurological disease, such as Experimental Autoimmune Encephalomyelitis (EAE).

Protocol:

  • Animal Model and Treatment:

    • Induce EAE in mice (e.g., C57BL/6) according to a standard protocol.

    • Treat the mice with this compound (e.g., via oral gavage) or a vehicle control, starting at a designated time point relative to disease induction.

  • Evans Blue Injection:

    • At the peak of the disease or a specified endpoint, inject a 2% solution of Evans blue dye in saline intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.

    • Allow the dye to circulate for a defined period (e.g., 1-2 hours).

  • Tissue Collection and Analysis:

    • Deeply anesthetize the mice and perfuse transcardially with saline to remove the dye from the vasculature.

    • Dissect the brain and spinal cord.

    • For qualitative analysis, visually inspect the tissues for blue staining.

    • For quantitative analysis, homogenize a weighed portion of the brain tissue in a suitable solvent (e.g., formamide) and incubate to extract the dye.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.

    • Calculate the concentration of Evans blue in the tissue using a standard curve and express it as µg of dye per gram of tissue.

References

Application Notes and Protocols for Laquinimod Studies in Cuprizone-Induced Demyelination Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments investigating the effects of Laquinimod in the cuprizone-induced model of demyelination, a key preclinical model for studying multiple sclerosis. The protocols outlined below are compiled from established research methodologies to ensure reproducibility and accuracy.

Introduction

This compound is an immunomodulatory compound with neuroprotective effects that has shown promise in preclinical models of multiple sclerosis.[1][2][3] The cuprizone model is a valuable tool for studying demyelination and remyelination in the central nervous system (CNS) independent of a primary autoimmune response.[4][5][6] In this model, oral administration of the copper chelator cuprizone selectively induces oligodendrocyte apoptosis, leading to demyelination, microgliosis, and astrogliosis.[5][7] This model is particularly useful for evaluating the direct neuroprotective and pro-remyelinating capacities of therapeutic agents like this compound.

This compound has been shown to cross the blood-brain barrier and exert its effects directly within the CNS.[1][7] Its mechanisms of action include the modulation of astrocyte and microglial activation, inhibition of the pro-inflammatory NF-κB signaling pathway, and a reduction in oligodendrocyte apoptosis and axonal damage.[2][7][8] Studies have demonstrated that this compound can prevent cuprizone-induced demyelination and support remyelination processes.[3][8]

Experimental Protocols

Cuprizone-Induced Demyelination Protocol

This protocol describes the induction of acute demyelination in mice using cuprizone.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Powdered rodent chow

  • Cuprizone (bis-cyclohexanone oxaldihydrazone)

  • 70% Ethanol

  • Mixing container

  • Pellet maker (optional)

Procedure:

  • Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing cuprizone powder with the powdered rodent chow. To ensure even distribution, the cuprizone can be first mixed with a small portion of the chow and then progressively diluted with the remaining chow.

  • Alternatively, the cuprizone can be dissolved in 70% ethanol and then mixed with the chow. The ethanol should be allowed to fully evaporate before providing the feed to the animals.

  • House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to the cuprizone-containing chow and water.

  • Administer the cuprizone diet for a period of 5 to 6 weeks to induce acute demyelination.[4][5] For chronic demyelination models, the administration can be extended to 12 weeks or longer.[4][9]

  • A control group of mice should be fed the same powdered chow without cuprizone.

This compound Treatment Protocol

This protocol details the administration of this compound to cuprizone-fed mice.

Materials:

  • This compound

  • Purified water

  • Oral gavage needles

  • Animal scale

Procedure:

  • Prepare a solution of this compound in purified water. The concentration should be calculated to deliver a daily dose of 25 mg/kg body weight.[7][10]

  • Weigh each mouse daily to adjust the volume of this compound solution to be administered.

  • Administer the this compound solution or vehicle (purified water) to the mice daily via oral gavage.[7][10]

  • Treatment can be initiated concurrently with the start of the cuprizone diet to assess the preventative effects of this compound on demyelination.[10] Alternatively, treatment can be started after a period of cuprizone intoxication to evaluate its therapeutic or pro-remyelinating effects.[3]

Tissue Processing and Histological Analysis

This protocol outlines the procedures for brain tissue collection and preparation for histological assessment of demyelination, inflammation, and axonal damage.

Materials:

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat or microtome

  • Staining reagents (e.g., Luxol Fast Blue, Hematoxylin and Eosin)

  • Antibodies for immunohistochemistry (e.g., anti-PLP, anti-MBP for myelin; anti-Iba1 for microglia; anti-GFAP for astrocytes; anti-Olig2 for oligodendrocytes; anti-APP for axonal damage)

  • Fluorescent secondary antibodies

  • Microscope

Procedure:

  • At the end of the experimental period, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Dissect the brains and post-fix them in 4% PFA overnight at 4°C.

  • Cryoprotect the brains by sequential immersion in 15% and 30% sucrose solutions until they sink.

  • Embed the brains in OCT compound and freeze them.

  • Cut coronal sections (e.g., 10-20 µm) using a cryostat, focusing on the corpus callosum.

  • Myelin Staining: Perform Luxol Fast Blue (LFB) staining to visualize myelin. Demyelination can be scored based on the extent of LFB signal loss in the corpus callosum.

  • Immunohistochemistry:

    • Perform immunohistochemical staining for specific markers to quantify changes in cell populations and pathology.

    • Myelin: Use antibodies against Myelin Basic Protein (MBP) or Proteolipid Protein (PLP).

    • Oligodendrocytes: Use antibodies against Olig2 or APC (CC1).[5]

    • Microglia/Macrophages: Use antibodies against Iba1 or Mac-3.[10]

    • Astrocytes: Use antibodies against Glial Fibrillary Acidic Protein (GFAP).

    • Axonal Damage: Use antibodies against Amyloid Precursor Protein (APP).[10]

  • Image Analysis:

    • Capture images of the stained sections using a microscope.

    • Quantify the staining intensity or the number of positive cells in defined regions of interest (e.g., the medial corpus callosum) using image analysis software.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound in the cuprizone model.

Table 1: Effect of this compound on Demyelination and Oligodendrocyte Numbers

Treatment GroupDemyelination Score (Arbitrary Units)Number of p25+ Oligodendrocytes/mm²
Wild-Type (WT)
Vehicle~2.5 - 3.0 (almost complete demyelination)247.74 ± 69.45
This compound (25 mg/kg)~1.0 - 1.5 (mainly intact myelin)875.59 ± 33.42
MyD88-/-
VehicleN/A390.89 ± 68.97
This compound (25 mg/kg)N/A743.57 ± 68.03
TLR4-/-
VehicleN/A265.44 ± 56.79
This compound (25 mg/kg)N/A510.36 ± 70.38

Data adapted from Kramann et al., 2016.[10] Demyelination was significantly reduced and oligodendrocyte numbers were significantly higher in this compound-treated mice compared to vehicle-treated controls across all genotypes.[10]

Table 2: Effect of this compound on Microglia/Macrophage Infiltration

Treatment GroupNumber of Mac-3+ Cells/mm²
Wild-Type (WT)
VehicleHigh infiltration
This compound (25 mg/kg)Reduced infiltration
MyD88-/-
VehicleHigh infiltration
This compound (25 mg/kg)Reduced infiltration
TLR4-/-
VehicleHigh infiltration
This compound (25 mg/kg)Reduced infiltration

Qualitative summary based on findings from Kramann et al., 2016, which showed reduced microglia infiltration with this compound treatment.[10]

Visualizations

Experimental Workflow

G cluster_0 Cuprizone Diet Administration (5-6 Weeks) cluster_1 Daily Treatment cluster_2 Endpoint Analysis cuprizone_diet 0.2% Cuprizone in Chow This compound This compound (25 mg/kg, p.o.) cuprizone_diet->this compound vehicle Vehicle (Water, p.o.) cuprizone_diet->vehicle control_diet Normal Chow perfusion Perfusion & Brain Extraction This compound->perfusion vehicle->perfusion histology Histology (LFB, IHC) perfusion->histology quantification Quantification of Demyelination, Cell Numbers, Axonal Damage histology->quantification

Caption: Experimental workflow for this compound studies in the cuprizone model.

Proposed Signaling Pathway of this compound in Astrocytes

G This compound This compound astrocyte Astrocyte This compound->astrocyte nfkb NF-κB Activation This compound->nfkb Inhibits protection Neuroprotection This compound->protection astrocyte->nfkb Inflammatory Stimulus proinflammatory Pro-inflammatory Factor Production nfkb->proinflammatory myelin_damage Myelin & Axonal Damage proinflammatory->myelin_damage

Caption: this compound's proposed mechanism of action in astrocytes.

References

Application Notes and Protocols for Measuring Brain-Derived Neurotrophic Factor (BDNF) Levels Following Laquinimod Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Laquinimod is an orally administered immunomodulatory compound that has been investigated for the treatment of neurodegenerative diseases, most notably multiple sclerosis (MS).[1][2][3] Its mechanism of action is multifaceted, involving both immunomodulation and direct neuroprotective effects within the central nervous system (CNS).[2][4] A key aspect of its neuroprotective capacity is its ability to increase the production of brain-derived neurotrophic factor (BDNF).[1][4][5] BDNF is a crucial protein that supports the survival, growth, and maintenance of neurons.[1][4] Therefore, measuring BDNF levels serves as a critical biomarker for assessing the therapeutic efficacy and pharmacodynamic effect of this compound in both preclinical and clinical research.

These application notes provide detailed protocols for the quantitative measurement of BDNF protein and mRNA levels in various biological samples following treatment with this compound.

This compound's Mechanism of Action and Effect on BDNF

This compound exerts its effects by modulating the immune system and promoting neuroprotection.[4] It can cross the blood-brain barrier and influence cells directly within the CNS.[2][4] The compound has been shown to shift the balance from a pro-inflammatory to an anti-inflammatory state by altering cytokine profiles and modulating the activity of T cells and monocytes.[4][6][7] One of the key neuroprotective mechanisms is the upregulation of BDNF.[5][7] Studies suggest that this compound triggers immune cells, such as monocytes, to produce and release BDNF, which in turn contributes to neuronal repair and survival.[1][2]

G This compound This compound (Oral Administration) Monocytes Monocytes / Antigen-Presenting Cells This compound->Monocytes Modulates Phenotype T_Cells T Cells This compound->T_Cells BBB Blood-Brain Barrier This compound->BBB Crosses BBB Monocytes->BBB BDNF Increased BDNF Production Monocytes->BDNF Astrocytes Astrocytes BBB->Astrocytes Neuroprotection Neuroprotection (Neuronal Survival, Axon Preservation, Reduced Demyelination) BDNF->Neuroprotection Astrocytes->BDNF

Fig 1. Proposed mechanism of this compound-induced BDNF upregulation.

Quantitative Data on this compound's Effect on BDNF Levels

Clinical studies have demonstrated a significant increase in serum BDNF levels in patients treated with this compound. The following table summarizes key quantitative findings from the literature.

Study ParameterPlacebo GroupThis compound (0.6 mg/day) GroupKey Findings & SignificanceReference
Mean BDNF Serum Levels 12,882 ± 625 pg/ml16,088 ± 760 pg/mlSignificant and persistent increase in BDNF serum levels compared to baseline and placebo.[8]
Patient Response Not Reported76% of patients showed a significant increaseA robust and sustained effect on the upregulation of bioactive BDNF in a majority of treated patients.[1][2]
Maximum Fold Increase Not ApplicableUp to 11-fold increase in individual patientsHighlights the potent effect of this compound on BDNF induction in responsive individuals.[1][2][8]

Application 1: Measurement of BDNF Protein Levels in Serum/Plasma via ELISA

Application Note: The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and reliable method for quantifying BDNF levels in serum and plasma. It offers high sensitivity and specificity for large-scale screening, making it ideal for clinical trials. Serum is often preferred over plasma as BDNF is released from platelets during coagulation, leading to higher and more stable concentrations.[9]

G cluster_workflow ELISA Workflow start Start: Collect Blood Sample prep Sample Preparation (Clotting, Centrifugation) start->prep plate_prep Prepare Plate (Add Standards & Samples) prep->plate_prep incubate1 Incubate with Capture Antibody plate_prep->incubate1 wash1 Wash Plate incubate1->wash1 add_detect Add Biotinylated Detection Antibody wash1->add_detect incubate2 Incubate add_detect->incubate2 wash2 Wash Plate incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_sub Add TMB Substrate wash3->add_sub develop Color Development add_sub->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read analyze Data Analysis (Standard Curve) read->analyze end End: Quantify BDNF analyze->end

Fig 2. Standard workflow for a BDNF sandwich ELISA.

Protocol: Sandwich ELISA for Human BDNF

This protocol is a generalized procedure based on commercially available kits (e.g., from R&D Systems, RayBiotech, Biosensis).[10][11] Always refer to the specific kit manufacturer's instructions.

1. Materials:

  • BDNF ELISA Kit (96-well plate pre-coated with anti-BDNF antibody, recombinant BDNF standard, biotinylated detection antibody, streptavidin-HRP, wash buffer, assay diluent, TMB substrate, stop solution).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Precision pipettes and sterile tips.

  • Distilled or deionized water.

  • Tubes for sample and standard dilutions.

2. Sample Collection and Preparation:

  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature.[12] Centrifuge at 2000 x g for 10 minutes.[12] Aspirate the serum and store in aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.[13]

  • Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[13] Aliquot and store the plasma at -80°C.

3. Assay Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare serial dilutions of the BDNF standard as per the kit's instructions to generate a standard curve (e.g., 0.156-10 ng/mL).[13] Dilute samples as required with the provided assay diluent.

  • Binding: Add 100 µL of standard, control, or sample to each well. It is recommended to run all samples and standards in duplicate. Cover the plate and incubate for 2-2.5 hours at room temperature.[11]

  • Washing: Aspirate the liquid from each well and wash 3-4 times with 300 µL of wash buffer per well.

  • Detection: Add 100 µL of the biotinylated anti-human BDNF antibody to each well. Cover and incubate for 1-2 hours at room temperature.[11]

  • Washing: Repeat the wash step as described in step 3.

  • Add Conjugate: Add 100 µL of streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature in the dark.[11]

  • Washing: Repeat the wash step as described in step 3.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 10-30 minutes at room temperature in the dark, monitoring for color development.[11][13]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately measure the optical density (OD) of each well at 450 nm. A wavelength correction at 540 nm or 570 nm is recommended if available.

4. Data Analysis:

  • Subtract the average zero standard OD from all readings.

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Interpolate the BDNF concentration of the samples from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to get the final BDNF concentration.

Application 2: Measurement of BDNF Protein Isoforms in Brain Tissue via Western Blot

Application Note: Western blotting is used to separate and identify specific proteins in a complex mixture, such as a tissue homogenate. This technique is particularly useful for distinguishing between the precursor form of BDNF (pro-BDNF, ~32 kDa) and its mature, biologically active form (mature BDNF, ~14 kDa), which is not possible with a standard ELISA.[14][15] This can provide deeper insights into BDNF processing and signaling after this compound treatment.

G cluster_workflow Western Blot Workflow start Start: Collect Brain Tissue homogenize Tissue Homogenization (Lysis Buffer) start->homogenize quantify Protein Quantification (e.g., BCA Assay) homogenize->quantify denature Sample Preparation (Add Loading Buffer, Heat) quantify->denature sds_page SDS-PAGE (Protein Separation by Size) denature->sds_page transfer Protein Transfer (Gel to PVDF/NC Membrane) sds_page->transfer block Blocking (Prevent Non-specific Binding) transfer->block primary_ab Primary Antibody Incubation (Anti-BDNF) block->primary_ab wash1 Wash Membrane primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash Membrane secondary_ab->wash2 detect Detection (Add ECL Substrate) wash2->detect image Imaging (Chemiluminescence) detect->image analyze Data Analysis (Band Densitometry) image->analyze end End: Quantify BDNF Isoforms analyze->end

Fig 3. General workflow for Western blot analysis of BDNF.

Protocol: Western Blot for BDNF in Brain Tissue

1. Materials:

  • Brain tissue samples (e.g., hippocampus, cortex).

  • RIPA or acid-extraction buffer with protease inhibitors.[14][16]

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE equipment (gels, running buffer, power supply).

  • Protein transfer system (PVDF or nitrocellulose membranes, transfer buffer).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody (anti-BDNF, specific for mature, pro, or both forms).

  • HRP-conjugated secondary antibody.

  • TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • ECL (Enhanced Chemiluminescence) detection reagents.

  • Imaging system (e.g., ChemiDoc).

2. Sample Preparation:

  • Dissect brain tissue on ice and snap-freeze in liquid nitrogen. Store at -80°C.

  • Homogenize the frozen tissue in ice-cold lysis buffer (e.g., 10 µL of buffer per 1 mg of tissue) using a sonicator or mechanical homogenizer.[15][16]

  • Centrifuge the homogenate at 14,000-20,000 x g for 30 minutes at 4°C.[15][16]

  • Collect the supernatant (protein lysate) and determine the total protein concentration using a BCA or Bradford assay.[17]

  • Prepare samples for loading by mixing the lysate with Laemmli buffer and heating at 95°C for 5 minutes.

3. Electrophoresis and Transfer:

  • Load equal amounts of protein (e.g., 20-40 µg) per lane of a high-percentage (e.g., 15%) Tris-glycine polyacrylamide gel.[17] Include a molecular weight marker.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunodetection:

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Incubate the membrane with the primary anti-BDNF antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[15]

  • Wash the membrane three times for 10 minutes each with TBST.[14]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Apply ECL detection reagents to the membrane according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometry analysis using software (e.g., ImageJ) to quantify the intensity of the BDNF bands. Normalize the BDNF band intensity to a loading control protein (e.g., β-actin or GAPDH) from the same sample.

Application 3: Measurement of BDNF mRNA Expression via RT-qPCR

Application Note: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method used to measure the level of gene expression. This technique quantifies the amount of BDNF messenger RNA (mRNA), providing information on how this compound treatment affects the transcriptional regulation of the Bdnf gene. This can reveal if the observed increase in BDNF protein is due to increased gene transcription.

G cluster_workflow RT-qPCR Workflow start Start: Collect Tissue/Cells rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality & Quantity Check (e.g., NanoDrop) rna_extraction->rna_qc reverse_transcription Reverse Transcription (RNA -> cDNA) rna_qc->reverse_transcription qpcr_setup qPCR Reaction Setup (cDNA, Primers, Master Mix) reverse_transcription->qpcr_setup qpcr_run Run qPCR (Amplification & Detection) qpcr_setup->qpcr_run data_analysis Data Analysis (Ct values, ΔΔCt Method) qpcr_run->data_analysis end End: Relative BDNF mRNA Expression data_analysis->end

Fig 4. Workflow for measuring BDNF mRNA expression via RT-qPCR.

Protocol: Two-Step RT-qPCR for BDNF mRNA

1. Materials:

  • Tissue or cell samples.

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits).

  • Spectrophotometer (e.g., NanoDrop) for RNA quantification.

  • cDNA synthesis kit (reverse transcriptase, dNTPs, random hexamers/oligo(dT) primers).

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers specific for BDNF and a reference gene (e.g., GAPDH, β-actin).[18][19]

  • Real-time PCR detection system.

  • Nuclease-free water and tubes.

2. RNA Extraction:

  • Homogenize tissue or lyse cells using the protocol specified by your RNA extraction kit (e.g., using TRIzol).[20]

  • Isolate total RNA according to the manufacturer's instructions.

  • Assess the quantity (concentration) and quality (A260/A280 ratio) of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

3. Reverse Transcription (cDNA Synthesis):

  • In a nuclease-free tube, combine a standardized amount of total RNA (e.g., 1 µg) with primers (random hexamers or oligo(dT)s), dNTPs, and nuclease-free water.

  • Incubate as recommended by the cDNA synthesis kit to anneal the primers.

  • Add the reverse transcription master mix (containing reverse transcriptase and buffer) to the tube.

  • Perform the reverse transcription reaction in a thermal cycler using the conditions specified in the kit's protocol. The resulting product is complementary DNA (cDNA).

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix in a qPCR plate by combining the qPCR master mix (e.g., SYBR Green), forward and reverse primers for BDNF (or a reference gene), nuclease-free water, and the synthesized cDNA template.

  • Run the reaction in a real-time PCR machine. A typical thermal cycling protocol includes:

    • An initial denaturation step (e.g., 95°C for 2-10 min).

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 sec).

      • Annealing/Extension (e.g., 60°C for 60 sec).[21]

    • A final melt curve analysis (for SYBR Green assays) to verify the specificity of the amplified product.[21]

5. Data Analysis:

  • The qPCR instrument records the fluorescence at each cycle, and the cycle at which the fluorescence crosses a set threshold is called the quantification cycle (Cq) or threshold cycle (Ct).

  • Use the comparative Cq (ΔΔCq) method for relative quantification of BDNF expression.

    • Normalize to Reference Gene (ΔCq): For each sample, calculate ΔCq = Cq(BDNF) - Cq(Reference Gene).

    • Normalize to Control Group (ΔΔCq): Calculate ΔΔCq = ΔCq(this compound-treated sample) - Average ΔCq(Control group).

    • Calculate Fold Change: The fold change in BDNF expression relative to the control group is calculated as 2-ΔΔCq.

References

Troubleshooting & Optimization

Navigating Laquinimod in the Lab: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper handling of investigational compounds is paramount to experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges with the solubility and stability of Laquinimod in experimental buffers.

This compound, an immunomodulatory agent, is characterized by its limited aqueous solubility, a critical factor to consider during the design of in vitro and in vivo studies. Understanding its physicochemical properties is key to preparing stable and effective solutions for your research.

This compound Solubility Profile

The solubility of this compound in various common laboratory solvents is summarized below. This data highlights the importance of selecting an appropriate solvent system for your experimental needs.

SolventSolubilityMolar Concentration (mM)
DMSO61 mg/mL[1]170.96[1]
DMF20 mg/mL56.05
Ethanol2 mg/mL5.61
Water0.0438 mg/mL (practically insoluble)[2]0.12

Experimental Protocols for Solution Preparation

For In Vitro Cellular Assays:

A common method for preparing this compound for cell-based experiments involves initial dissolution in an organic solvent followed by dilution in an aqueous buffer.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, 10 mM.

    • For cell culture experiments, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration (e.g., 1 µM).[1][3]

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

For In Vivo Administration (Oral Suspension):

For oral gavage in animal models, this compound can be prepared as a homogeneous suspension.

  • Protocol:

    • Weigh the required amount of this compound powder.

    • Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5% w/v).

    • Add the this compound powder to the CMC-Na solution.

    • Mix thoroughly to obtain a homogeneous suspension. A typical final concentration is ≥5 mg/mL.[3]

For In Vivo Administration (Parenteral Injection):

For parenteral administration, a clear solution can be achieved using a co-solvent formulation. This formulation should be prepared fresh and used immediately for optimal results.[1][3]

  • Protocol:

    • Prepare a stock solution of this compound in propylene glycol (e.g., 100 mg/mL).

    • In a separate tube, add Tween 80.

    • Add the this compound/propylene glycol stock solution to the Tween 80 and mix until clear.

    • Add 5% Dextrose in Water (D5W) to the mixture to achieve the final desired volume and concentration.

    • A typical final formulation might consist of 30% propylene glycol, 5% Tween 80, and 65% D5W.[1][3]

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What can I do?

A1: This is a common issue due to this compound's low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: this compound's aqueous solubility is very low. Try working with a lower final concentration in your assay.

  • Increase the solvent concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help maintain solubility. However, always perform a vehicle control to account for any solvent effects.

  • Use a surfactant: For some applications, the inclusion of a biocompatible surfactant like Tween 80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final buffer can help to improve solubility and prevent precipitation.

  • pH adjustment: this compound has a strongly acidic pKa of approximately 5.02.[2] This suggests that its solubility will be pH-dependent. In buffers with a pH above its pKa, this compound will be deprotonated and may exhibit slightly higher solubility. Consider using a buffer with a pH in the neutral to slightly alkaline range if your experiment allows.

Q2: How should I store my this compound solutions?

A2: The stability of this compound depends on the solvent and storage temperature.

  • Solid Compound: The powdered form of this compound is stable for up to 3 years when stored at -20°C.

  • DMSO/Organic Stock Solutions: Stock solutions in solvents like DMSO can be stored for up to 1 year at -80°C and for 1 month at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Aqueous Working Solutions: Aqueous working solutions of this compound are not recommended for long-term storage due to its potential for precipitation and degradation. It is best to prepare these solutions fresh on the day of use.[1][3]

Q3: What is the expected stability of this compound in cell culture medium at 37°C?

Visualizing Experimental Workflows

To aid in the preparation and troubleshooting of this compound solutions, the following diagrams illustrate key decision-making processes.

Laquinimod_Solubility_Troubleshooting start Start: Need to prepare this compound solution in_vitro In Vitro Experiment? start->in_vitro in_vivo In Vivo Experiment? in_vitro->in_vivo No dissolve_dmso Dissolve in DMSO (High Concentration Stock) in_vitro->dissolve_dmso Yes oral Oral Administration? in_vivo->oral Yes parenteral Parenteral Injection? in_vivo->parenteral No dilute_buffer Dilute stock in aqueous buffer/medium dissolve_dmso->dilute_buffer precipitation Precipitation Occurs? dilute_buffer->precipitation troubleshoot Troubleshooting: - Lower final concentration - Increase co-solvent % - Add surfactant - Adjust pH precipitation->troubleshoot Yes end_solution Use Solution Immediately precipitation->end_solution No troubleshoot->dilute_buffer cmc_suspension Prepare CMC-Na Suspension oral->cmc_suspension cmc_suspension->end_solution cosolvent_prep Prepare Co-solvent Formulation (Propylene Glycol, Tween 80, D5W) parenteral->cosolvent_prep Yes cosolvent_prep->end_solution

Fig. 1: Troubleshooting workflow for this compound solution preparation.

Laquinimod_Stability_Pathway cluster_storage Storage Conditions cluster_stability Stability Profile solid Solid this compound (-20°C) solid_stable Stable (Years) solid->solid_stable stock Stock Solution in DMSO (-80°C or -20°C) stock_stable Stable (Months to a Year) stock->stock_stable working Aqueous Working Solution (Prepare Fresh) working_unstable Limited Stability (Hours) working->working_unstable

Fig. 2: this compound stability based on formulation and storage.

By following these guidelines and troubleshooting steps, researchers can confidently prepare and utilize this compound solutions in their experiments, ensuring the reliability and reproducibility of their findings. For any further questions or specific application needs, consulting the compound supplier's technical support is always recommended.

References

Navigating Laquinimod Administration in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Laquinimod dosage in animal models while minimizing adverse effects. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Unexpected Clinical Signs of Toxicity

Question: We are observing unexpected clinical signs of toxicity (e.g., significant weight loss, lethargy) in our rodent models shortly after initiating this compound treatment. How can we address this?

Answer:

  • Dosage Re-evaluation: this compound's effects are dose-dependent.[1][2] High doses, such as 25 mg/kg in mice, have been shown to be effective in models like Experimental Autoimmune Encephalomyelitis (EAE) but may also be associated with a higher risk of adverse effects.[3] Consider a dose de-escalation study, starting with a lower dose (e.g., 1-5 mg/kg in mice) and titrating up to the desired therapeutic effect while closely monitoring for clinical signs of toxicity.[4]

  • Route of Administration: The most common route of administration in published studies is oral gavage.[3] Ensure proper gavage technique to avoid stress and injury to the animals, which can confound the experimental results. If using a different route, its pharmacokinetic and toxicokinetic profile may differ, requiring dose adjustments.

  • Vehicle Selection: this compound is often dissolved in purified water for oral administration.[3] If using a different vehicle, ensure it is non-toxic and does not interact with this compound.

  • Animal Strain and Health Status: The background strain of the animal model can influence susceptibility to drug toxicity. Ensure that the animals are healthy and free from underlying infections, as this can impact their response to treatment.

Issue 2: Elevated Liver Enzymes in Bloodwork

Question: Our routine bloodwork on this compound-treated animals shows a significant elevation in liver enzymes (ALT, AST). What is the recommended course of action?

Answer:

  • Dose-Dependent Effect: Elevation of liver enzymes has been reported as a dose-dependent adverse effect of this compound in clinical trials.[1][2][5] This effect is often transient and may normalize with continued treatment at the same dose.[1]

  • Monitoring Protocol:

    • Establish a baseline liver enzyme level before initiating treatment.

    • Monitor liver enzymes at regular intervals (e.g., weekly for the first month, then bi-weekly).

    • If a significant elevation is observed, consider the following:

      • Continue and Monitor: If the elevation is mild and the animal is clinically well, continue treatment and monitor closely to see if the levels plateau or decrease.

      • Dose Reduction: If the elevation is marked or accompanied by clinical signs, a dose reduction may be necessary.

      • Histopathology: At the end of the study, perform a histopathological examination of the liver to assess for any signs of hepatotoxicity.

  • Data from Clinical Trials: In human phase II and III trials, transient elevations in liver enzymes were observed.[2][5] For example, in one study, abnormal liver function tests were reported in 34% of the placebo and 0.1 mg this compound groups, and 47% in the 0.3 mg group.[2] These elevations were typically reversible upon treatment discontinuation.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of this compound observed in animal models?

A1: Preclinical studies in rodents have identified several potential adverse effects. In rats, reproductive toxicity, including teratogenicity (urogenital malformations), has been observed at doses similar to the clinical dose of 0.6 mg/day.[6] Other findings in rats include a slight delay in puberty and reduced fertility in offspring exposed to this compound in utero at higher doses.[6] It is important to note that these malformations were not observed in monkeys.[6] In a 2-year carcinogenicity study in rats, an increase in the incidence of uterine adenocarcinomas and oral cavity tumors was seen in female rats, though these findings are considered species- or model-specific and not relevant to humans.[6]

Q2: What is the recommended starting dose for this compound in a mouse model of EAE?

A2: Published studies have used a range of doses. For prophylactic treatment in EAE mouse models, doses of 5 mg/kg and 25 mg/kg administered daily by oral gavage have been shown to be effective.[3] A dose of 25 mg/kg has been noted to prevent the development of EAE.[3] To minimize the risk of adverse effects, it is advisable to start with a lower dose (e.g., 5 mg/kg) and assess both efficacy and tolerability before escalating the dose.

Q3: How is this compound typically prepared and administered in animal studies?

A3: this compound is synthesized as a compound and for experimental use, it is often dissolved in purified water.[3] The standard method of administration is daily oral gavage.[3]

Q4: Are there any known mechanisms of this compound that could explain its adverse effects?

A4: While the exact mechanisms for all adverse effects are not fully elucidated, some are likely related to its immunomodulatory and other biological activities. The elevation of liver enzymes may be related to its metabolism in the liver.[5] The reproductive toxicity observed in rats highlights the importance of careful consideration when using this compound in breeding studies.

Data on this compound Dosage and Effects in Animal Models

Animal ModelSpeciesDosageEfficacy OutcomeObserved/Reported Adverse EffectsReference
EAE Mouse (C57BL/6)5 mg/kg/day (oral)Significant decrease in mean clinical disease scoresGenerally well-tolerated[3]
EAE Mouse (C57BL/6)25 mg/kg/day (oral)Prevention of EAE development, significant decrease in mean clinical disease scoresGenerally well-tolerated[3]
EAE Mouse (MOG35-55 immunized)1-25 mg/kg/day (subcutaneous)Prevention of GABAergic and glutamatergic synaptic alterationsNot specified[4]
Cuprizone-induced Demyelination Mouse25 mg/kg/day (oral)Reduced demyelination, microglial infiltration, and axonal damageNot specified[7]
Reproductive Toxicology RatSimilar to 0.6 mg/day clinical doseN/ATeratogenicity (urogenital malformations)[6]
Reproductive Toxicology RatHigher than 0.6 mg/day clinical doseN/ASlight delay in puberty, reduced fertility in offspring[6]
Carcinogenicity Rat (Female)2-year studyN/AIncreased incidence of uterine adenocarcinomas and oral cavity tumors[6]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Animal Model: C57BL/6 mice.

  • Induction:

    • Immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Administration of pertussis toxin on the day of immunization and the following day to facilitate the entry of autoimmune T cells into the central nervous system.

  • This compound Administration:

    • Prophylactic: Daily oral gavage of this compound (e.g., 5 or 25 mg/kg) starting from the day of immunization.

    • Therapeutic: Initiate daily oral gavage after the onset of clinical signs.

  • Monitoring:

    • Daily monitoring of clinical scores to assess disease severity.

    • Regular body weight measurements.

    • Blood collection for hematology and clinical chemistry (including liver enzymes).

    • At the end of the study, collect tissues (spinal cord, brain, liver) for histopathological analysis.

Cuprizone-Induced Demyelination Model
  • Animal Model: Mice.

  • Induction:

    • Administration of a diet containing 0.2% cuprizone for several weeks to induce oligodendrocyte apoptosis and subsequent demyelination.

  • This compound Administration:

    • Daily oral gavage of this compound (e.g., 25 mg/kg) concurrently with the cuprizone diet.

  • Monitoring:

    • Regular monitoring for clinical signs of toxicity.

    • At the end of the treatment period, brain tissue is collected for histopathological analysis to assess demyelination, microglial activation, and axonal damage.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow.

Laquinimod_Mechanism_of_Action cluster_immune Immune Modulation cluster_cns CNS Effects This compound This compound APC Antigen Presenting Cell (APC) This compound->APC Modulates Treg Regulatory T-cells (Tregs) This compound->Treg Promotes Cytokine_Shift Shift to Anti-inflammatory Cytokines (IL-4, IL-10) This compound->Cytokine_Shift NFkB NF-κB Pathway This compound->NFkB Inhibits BDNF Brain-Derived Neurotrophic Factor (BDNF) This compound->BDNF Upregulates Th1_Th17 Pro-inflammatory Th1/Th17 Cells APC->Th1_Th17 Inhibits Activation Astrocytes_Microglia Astrocyte & Microglia Activation NFkB->Astrocytes_Microglia Drives Neuroprotection Neuroprotection & Myelin Preservation BDNF->Neuroprotection

Caption: this compound's dual mechanism of action.

EAE_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Weight, Bloodwork) Animal_Acclimatization->Baseline_Measurements EAE_Induction EAE Induction (MOG35-55 + CFA + PTX) Baseline_Measurements->EAE_Induction Group_Allocation Random Group Allocation (Vehicle, this compound Doses) EAE_Induction->Group_Allocation Treatment_Initiation Daily Dosing (Oral Gavage) Group_Allocation->Treatment_Initiation Daily_Monitoring Daily Clinical Scoring & Weight Monitoring Treatment_Initiation->Daily_Monitoring Interim_Blood_Sampling Periodic Blood Sampling (e.g., for Liver Enzymes) Daily_Monitoring->Interim_Blood_Sampling Endpoint Study Endpoint (e.g., Day 28 post-induction) Daily_Monitoring->Endpoint Interim_Blood_Sampling->Daily_Monitoring Tissue_Collection Tissue Collection (CNS, Liver, Spleen) Endpoint->Tissue_Collection Analysis Histopathology & Immunological Analysis Tissue_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for a this compound study in an EAE mouse model.

Troubleshooting_Logic Adverse_Event Adverse Event Observed (e.g., Weight Loss, High ALT) Check_Dose Is the dose high? (e.g., >10 mg/kg in mice) Adverse_Event->Check_Dose Reduce_Dose Consider Dose Reduction Check_Dose->Reduce_Dose Yes Check_Administration Review Administration Technique (e.g., Gavage) Check_Dose->Check_Administration No Monitor_Closely Continue and Monitor Closely Reduce_Dose->Monitor_Closely Refine_Technique Refine Handling & Administration Protocol Check_Administration->Refine_Technique No, technique needs improvement Check_Vehicle Is the vehicle appropriate? Check_Administration->Check_Vehicle Yes, technique is correct Refine_Technique->Monitor_Closely Re-evaluate_Vehicle Re-evaluate Vehicle (e.g., switch to purified water) Check_Vehicle->Re-evaluate_Vehicle No, could be problematic Check_Vehicle->Monitor_Closely Yes, vehicle is standard Re-evaluate_Vehicle->Monitor_Closely Discontinue Consider Discontinuation if severe Monitor_Closely->Discontinue

Caption: Logical workflow for troubleshooting adverse events.

References

Technical Support Center: Interpreting Unexpected Off-Target Effects of Laquinimod

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected off-target effects of Laquinimod in their experiments.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability in In Vitro Assays

Question: We are observing unexpected cytotoxicity in our cell cultures (e.g., endothelial cells, cardiomyocytes, or specific immune cell subsets) when treated with this compound, particularly at higher concentrations. How can we troubleshoot this?

Possible Causes and Troubleshooting Steps:

  • Aryl Hydrocarbon Receptor (AhR) Over-activation: this compound is a known AhR agonist.[1] While this is an on-target effect, excessive or prolonged activation in certain cell types could lead to unintended consequences.

    • Recommendation: Co-treat with an AhR antagonist (e.g., CH-223191) to determine if the cytotoxic effects are AhR-dependent.

  • Off-Target Kinase Inhibition: Although not extensively documented, compounds with similar structures (quinoline-3-carboxamides) have been investigated as kinase inhibitors.[2][3] Unintended inhibition of essential cellular kinases could lead to cytotoxicity.

    • Recommendation: Perform a broad-spectrum kinome scan to identify potential off-target kinase interactions of this compound in your experimental system.

  • Mitochondrial Dysfunction: Drug-induced mitochondrial toxicity can lead to apoptosis and necrosis.

    • Recommendation: Assess mitochondrial health using assays such as MTT, Seahorse XF Analyzer (to measure oxygen consumption rate), or JC-1 staining (to measure mitochondrial membrane potential).

Issue 2: Inconsistent Immunomodulatory Effects on T-Cell Subsets

Question: We are seeing variable or contradictory results in our T-cell differentiation and proliferation assays with this compound. For example, inconsistent effects on regulatory T cells (Tregs).

Possible Causes and Troubleshooting Steps:

  • Complex Dose-Response Relationship: this compound's effects on the immune system are dose-dependent.[4]

    • Recommendation: Perform a detailed dose-response curve spanning a wide range of concentrations to characterize the optimal concentration for the desired effect in your specific assay.

  • Influence on Antigen-Presenting Cells (APCs): this compound's primary immunomodulatory effects are mediated through APCs like dendritic cells and monocytes.[4][5] Inconsistent APC activation will lead to variable T-cell responses.

    • Recommendation: Standardize the source and activation state of your APCs. Pre-treat APCs with this compound before co-culturing with T-cells to isolate the effect on the APCs.

  • BDNF-Mediated Effects: this compound is known to increase Brain-Derived Neurotrophic Factor (BDNF), which can have its own immunomodulatory effects.[4]

    • Recommendation: Measure BDNF levels in your culture supernatants. Use a neutralizing antibody against BDNF to determine if the observed T-cell effects are BDNF-dependent.

Issue 3: Unexpected Cardiovascular-Related Readouts in Preclinical Models

Question: Our in vivo or ex vivo cardiovascular models (e.g., Langendorff heart, aortic ring assays) are showing unexpected effects with higher doses of this compound, such as altered contractility or vascular tone.

Possible Causes and Troubleshooting Steps:

  • Potential for Myocardial Ischemia-Related Effects: Clinical trials at higher doses (1.2 mg and 1.5 mg/day) were associated with non-fatal cardiovascular events, described as myocardial ischemic events.[6][7][8] The 0.6 mg/day dose did not show this signal.[6][9]

    • Recommendation: In your preclinical models, investigate markers of ischemia and endothelial dysfunction. This could include measuring lactate levels, assessing for changes in the expression of adhesion molecules (e.g., VCAM-1) on endothelial cells, or evaluating vasoreactivity in response to vasodilators.[10]

  • Off-Target Effects on Cardiac Ion Channels or Receptors: While not a primary target, some immunomodulators can have off-target effects on cardiac ion channels, leading to electrophysiological changes.

    • Recommendation: If using appropriate models (e.g., patch-clamp on cardiomyocytes), assess the effect of this compound on key cardiac ion channels (e.g., hERG, sodium, and calcium channels).

  • Vascular Endothelial Growth Factor (VEGF) Signaling Interference: The predecessor to this compound, Linomide (another quinoline-3-carboxamide), was shown to have anti-angiogenic properties.[11] Dysregulation of VEGF signaling can impact cardiovascular homeostasis.

    • Recommendation: Investigate the effect of this compound on VEGF expression and the phosphorylation of its receptor, VEGFR2, in your cardiovascular models.

Frequently Asked Questions (FAQs)

Q1: What are the established on-target mechanisms of action for this compound?

A1: this compound is an immunomodulator with both anti-inflammatory and neuroprotective effects. Its primary mechanism involves acting as an agonist for the Aryl Hydrocarbon Receptor (AhR), which is present on antigen-presenting cells (APCs).[1] This interaction leads to a shift from a pro-inflammatory to an anti-inflammatory state, including the promotion of regulatory T cells (Tregs). This compound can also cross the blood-brain barrier and has direct effects within the central nervous system (CNS), such as reducing the activation of microglia and astrocytes and increasing the production of Brain-Derived Neurotrophic Factor (BDNF).[4][5] Additionally, it is believed to inhibit the astrocytic NF-κB transcription factor activation.

Q2: What were the unexpected adverse events observed in this compound clinical trials?

A2: The most significant unexpected adverse events were cardiovascular in nature, specifically non-fatal myocardial ischemic events.[6][7][8] These were observed at higher doses of 1.2 mg/day and 1.5 mg/day, leading to the discontinuation of these high-dose arms in the CONCERTO and ARPEGGIO trials.[6][7][8] The 0.6 mg/day dose was found to have a more favorable safety profile.[6][9] Other reported side effects at the 0.6 mg/day dose included headache, back pain, and asymptomatic, transient elevations in liver enzymes.[9]

Q3: Why did this compound fail to meet its primary endpoints in some clinical trials despite showing some positive effects?

A3: In the CONCERTO trial for relapsing-remitting multiple sclerosis (RRMS), this compound (0.6 mg/day) did not meet the primary endpoint of slowing the progression of disability after three months.[8] Similarly, in a Phase 2 trial for Huntington's disease, it failed to meet the primary endpoint related to motor skills. However, in both cases, it showed positive effects on secondary endpoints, such as reducing brain atrophy. The discrepancy between the lack of effect on the primary clinical endpoints and the positive impact on imaging biomarkers like brain volume is not fully understood. It suggests that the biological effects of this compound on neurodegeneration may not translate directly to short-term clinical improvements in these patient populations, or that the chosen primary endpoints were not sensitive enough to capture the drug's effects within the trial duration.

Q4: Are there known off-target molecular interactions for this compound that could explain the cardiovascular adverse events?

A4: Specific molecular off-targets of this compound that directly cause the observed cardiovascular events have not been definitively identified in the public domain. The predecessor to this compound, Linomide, which has a similar quinoline-3-carboxamide structure, was also halted due to severe cardiovascular side effects.[12] This suggests a potential class effect. The cardiovascular events with high-dose this compound were described as myocardial ischemic, pointing towards potential effects on vascular endothelium, platelet function, or coronary blood flow. One study has suggested a potential anti-atherosclerotic capacity of this compound by reducing the attachment of monocytes to endothelial cells through the ERK5/KLF2 signaling pathway.[10] However, more research is needed to confirm a direct link to the observed adverse events.

Quantitative Data from Clinical Trials

Table 1: Summary of Efficacy Data from Key this compound Clinical Trials in RRMS

Clinical TrialDosePrimary EndpointResultKey Secondary/Exploratory Endpoints
ALLEGRO 0.6 mg/dayAnnualized Relapse Rate (ARR)Significant reduction in ARR (0.30 vs. 0.39 for placebo, p=0.002)- 36% reduction in risk of disability progression- 37% reduction in gadolinium-enhancing lesions
BRAVO 0.6 mg/dayAnnualized Relapse Rate (ARR)Did not reach statistical significance initially (p=0.075), but was significant after pre-specified sensitivity analysis (p=0.026)- 33.5% reduction in risk of disability progression- 27.5% reduction in brain volume loss[13]
CONCERTO 0.6 mg/dayTime to Confirmed Disability Progression (CDP) at 3 monthsNot met- 28% reduction in risk of first relapse- 40% improvement in brain volume change vs. placebo at 15 months

Table 2: Summary of Cardiovascular Adverse Events in this compound Clinical Trials

Clinical TrialDoseNumber of Cardiovascular Events
CONCERTO (RRMS) 1.2 mg/day7
0.6 mg/day0
Placebo0
ARPEGGIO (PPMS) 1.5 mg/day1
0.6 mg/day0
Placebo0

Data compiled from Medscape and other clinical trial reports.[6][7]

Experimental Protocols

Protocol 1: Assessing this compound's Effect on Monocyte Activation

This protocol provides a general framework for evaluating the impact of this compound on monocyte activation status using flow cytometry.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment:

    • Plate PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • In the last 4-6 hours of incubation, add a stimulant such as lipopolysaccharide (LPS) at 100 ng/mL to induce monocyte activation. Include an unstimulated control.

  • Flow Cytometry Staining:

    • Harvest cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain for surface markers using fluorescently conjugated antibodies against CD14 (monocyte marker), CD86, and HLA-DR (activation markers) for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

    • Fix and permeabilize cells if intracellular cytokine staining (e.g., for TNF-α or IL-10) is desired, following the manufacturer's protocol for the fixation/permeabilization kit.

    • Stain for intracellular cytokines for 30 minutes at 4°C in the dark.

    • Wash cells and resuspend in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the monocyte population based on forward and side scatter, and then on CD14 expression.

    • Analyze the expression levels (Mean Fluorescence Intensity) of CD86 and HLA-DR, and the percentage of cells positive for intracellular cytokines in the different treatment groups.

Protocol 2: Quantification of BDNF in Serum or Cell Culture Supernatant by ELISA

This protocol outlines the general steps for measuring BDNF levels using a commercially available ELISA kit.

  • Sample Preparation:

    • Serum: Collect whole blood and allow it to clot. Centrifuge to separate the serum.

    • Cell Culture Supernatant: Collect the supernatant from your cell cultures and centrifuge to remove any cellular debris.

    • Store samples at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure (refer to the specific kit manual for detailed instructions):

    • Prepare standards, controls, and samples according to the kit's instructions. Samples may require dilution.

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.

    • Incubate as per the kit's instructions (typically 1-2 hours at 37°C or room temperature).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of BDNF in your samples by interpolating their absorbance values from the standard curve.

Visualizations

Laquinimod_On_Target_Signaling cluster_0 Nucleus cluster_1 Cytoplasm This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Binds Complex This compound-AhR-ARNT Complex AhR->Complex ARNT ARNT ARNT->Complex Nucleus Nucleus Complex->Nucleus XRE Xenobiotic Response Element (XRE) Complex->XRE Binds to Gene_Expression Altered Gene Expression XRE->Gene_Expression Modulates Treg Regulatory T cell (Treg) Differentiation ↑ Gene_Expression->Treg Pro_inflammatory Pro-inflammatory Cytokine Production ↓ Gene_Expression->Pro_inflammatory APC Antigen Presenting Cell (APC)

Caption: On-target signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AhR).

Experimental_Workflow_Monocyte_Activation start Isolate PBMCs from whole blood culture Culture PBMCs with This compound or Vehicle start->culture stimulate Stimulate with LPS (or unstimulated control) culture->stimulate stain Stain for Surface Markers (CD14, CD86, HLA-DR) stimulate->stain fix_perm Fix and Permeabilize (optional for intracellular staining) stain->fix_perm stain_intra Stain for Intracellular Cytokines (e.g., TNF-α) fix_perm->stain_intra If applicable acquire Acquire on Flow Cytometer fix_perm->acquire If no intracellular staining stain_intra->acquire analyze Analyze Data: Gate on CD14+ Monocytes, Assess Activation Markers acquire->analyze end Results analyze->end

Caption: Experimental workflow for assessing monocyte activation.

Hypothetical_Off_Target_Cardiovascular This compound This compound (High Dose) OffTarget Hypothetical Off-Target (e.g., Kinase, Receptor, Ion Channel) This compound->OffTarget Binds to EndothelialCell Endothelial Cell OffTarget->EndothelialCell Acts on Cardiomyocyte Cardiomyocyte OffTarget->Cardiomyocyte Acts on EndoDysfunction Endothelial Dysfunction (e.g., ↑ Adhesion Molecules, ↓ Vasodilation) EndothelialCell->EndoDysfunction Leads to AlteredSignaling Altered Intracellular Signaling (e.g., Ca2+ handling, ROS) Cardiomyocyte->AlteredSignaling Leads to Ischemia Myocardial Ischemia-like Effects EndoDysfunction->Ischemia AlteredSignaling->Ischemia

Caption: Hypothetical pathway for this compound-induced cardiovascular off-target effects.

References

Strategies to reduce experimental variability in Laquinimod studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in studies involving Laquinimod.

Troubleshooting Guides

In Vivo Studies (Experimental Autoimmune Encephalomyelitis - EAE)

Problem: High variability in EAE clinical scores between animals in the same treatment group.

Possible Causes and Solutions:

Cause Solution
Improper Immunization Technique Ensure consistent subcutaneous injection of the MOG/CFA emulsion at two sites on the upper back. The emulsion should be stable and properly prepared. Practice the injection technique to minimize leakage and ensure a consistent depot is formed.
Variable Pertussis Toxin (PTX) Administration Administer PTX intraperitoneally at a consistent time on day 0 and day 2 post-immunization. Use a precise, calibrated pipette or syringe for accurate dosing. The activity of PTX can vary between lots, so it is crucial to titrate each new lot to determine the optimal dose for consistent EAE induction.[1][2]
Animal Stress Acclimatize mice to the facility for at least one week before starting the experiment. Handle mice gently and consistently. Minimize noise and vibrations in the animal facility. Consider sham-dosing animals with the vehicle before the actual treatment to habituate them to the procedure.[1][2]
Inconsistent this compound Administration For oral gavage, ensure the feeding tube is correctly placed to avoid administration into the lungs. Prepare the this compound solution fresh daily and ensure it is well-solubilized. Administer the treatment at the same time each day.
Genetic Drift in Mouse Strain Use mice from a reputable vendor and ensure they are of the specified age and sex for the EAE model (e.g., female C57BL/6 mice, 9-12 weeks old).[2] Be aware of potential genetic drift in colonies over time which can affect EAE susceptibility.
Subjective Clinical Scoring Have a single, blinded observer score all animals, or ensure all scorers are rigorously trained using a standardized scoring system. In-between scores (e.g., 0.5, 1.5, 2.5) can be used for more granular data.[2]
In Vitro Studies (Microglia, Astrocytes, and Immune Cells)

Problem: Inconsistent results in cytokine assays, cell viability, or gene expression analysis.

Possible Causes and Solutions:

Cause Solution
Cell Culture Contamination Maintain strict aseptic technique. Regularly test cell lines for mycoplasma contamination.
Variability in Primary Cell Isolation Use a standardized protocol for the isolation of primary microglia, astrocytes, or immune cells. The age and sex of the donor animals should be consistent. For human cells, be mindful of donor-to-donor variability.
Inconsistent Cell Plating Density Ensure a uniform cell density across all wells of a plate. Use a hemocytometer or an automated cell counter for accurate cell counting.
This compound Preparation and Storage Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Dilute to the final working concentration in culture medium just before use.
Inconsistent Stimulation If using inflammatory stimuli like LPS or cytokines, ensure the concentration and incubation time are consistent across all experiments. The source and lot of the stimulating agent should be the same.
Assay Variability For ELISAs or multiplex assays, use high-quality, validated kits. Include appropriate controls (e.g., positive, negative, and vehicle controls) in every experiment. For qPCR, use validated primer sets and follow MIQE guidelines.

Frequently Asked Questions (FAQs)

1. What is the recommended dosage and administration route for this compound in EAE studies?

For mouse models of EAE, this compound is typically administered daily by oral gavage. Common dosages that have shown efficacy are 5 mg/kg and 25 mg/kg.[3][4][5] The compound is usually dissolved in purified water.[4][5] Treatment can be initiated prophylactically (on the day of immunization) or therapeutically (after the onset of clinical signs).[3][4]

2. What are the expected effects of this compound on cytokine profiles in EAE?

This compound has been shown to modulate the immune response in EAE by promoting a shift from a pro-inflammatory Th1/Th17 phenotype to a more anti-inflammatory Th2/Th3 phenotype.[6][7] This is characterized by a decrease in pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-17, and an increase in anti-inflammatory cytokines like IL-4 and IL-10 in splenocyte cultures restimulated with the immunizing antigen.[3]

3. How does this compound affect microglia and astrocytes in vitro?

In cultured human microglia, this compound (at concentrations of 0.1–20 μmol/L) has been shown to attenuate the production of pro- and anti-inflammatory cytokines upon activation with LPS.[8][9][10] It can also reduce the activation of key signaling pathways like JNK and AKT.[9][10] In human astrocytes, this compound (e.g., at 250 nM) can dampen inflammatory responses by inhibiting NF-κB nuclear translocation and preserving the expression of glutamate transporters.[11][12][13]

4. What is the expected impact of this compound on Brain-Derived Neurotrophic Factor (BDNF) levels?

This compound treatment has been associated with a significant and sustained increase in serum BDNF levels in both MS patients and animal models.[6][14][15] In some patients, up to an 11-fold increase in serum BDNF has been observed.[15] This effect is thought to contribute to the neuroprotective properties of the drug.

5. How can I minimize variability when measuring BDNF?

BDNF is present in high concentrations in platelets, which can degranulate and release BDNF during blood collection and processing, leading to variability. To minimize this, it is crucial to have a standardized protocol for blood sample handling. This includes consistent clotting times for serum collection and immediate processing of plasma samples with the use of protease inhibitors. Using ELISA kits from a reliable supplier and running samples in duplicate or triplicate will also help reduce assay variability.

Quantitative Data Summary

Table 1: Recommended this compound Concentrations for In Vitro Studies

Cell TypeStimulusThis compound ConcentrationReadoutReference
Human MicrogliaLPS0.1 - 20 µMCytokine production, signaling pathway activation[8][9][10]
Human AstrocytesIL-1β250 nMNF-κB translocation, glutamate transporter expression[12][13]

Table 2: this compound Dosing in EAE Mouse Models

Mouse StrainAdministration RouteDosageTreatment ScheduleReference
C57BL/6Oral Gavage5 mg/kg, 25 mg/kgDaily, prophylactic or therapeutic[3][4][5]

Experimental Protocols

Protocol 1: Induction of EAE in C57BL/6 Mice and Prophylactic this compound Treatment
  • Animals: Female C57BL/6 mice, 9-12 weeks old.

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion subcutaneously at two sites on the upper back (total volume 200 µL).

  • Pertussis Toxin (PTX) Administration:

    • On day 0, within 2 hours of immunization, inject 200 ng of PTX in PBS intraperitoneally.

    • On day 2, administer a second intraperitoneal injection of 200 ng of PTX.

  • This compound Treatment:

    • Prepare a solution of this compound in sterile water at the desired concentration (e.g., 5 mg/kg or 25 mg/kg).

    • Starting on day 0, administer the this compound solution or vehicle (water) daily via oral gavage.

  • Clinical Scoring:

    • Beginning on day 7, monitor the mice daily for clinical signs of EAE using a standardized scoring scale (0-5).

    • Continue daily scoring until the experimental endpoint.

Protocol 2: In Vitro Assessment of this compound on Human Microglia
  • Cell Culture:

    • Culture primary human microglia or a human microglial cell line in the appropriate medium.

    • Plate the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Pre-treatment:

    • Prepare fresh dilutions of this compound in culture medium from a concentrated stock.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle.

    • Incubate the cells for 24 hours.

  • Stimulation:

    • After the pre-treatment period, add Lipopolysaccharide (LPS) to the wells at a final concentration of 100 ng/mL to activate the microglia.

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours for cytokine analysis; 15-30 minutes for signaling pathway analysis).

  • Sample Collection and Analysis:

    • Cytokine Analysis: Collect the cell culture supernatants and measure cytokine levels using a multiplex immunoassay (e.g., Luminex) or ELISA.

    • Western Blotting: Lyse the cells and perform western blotting to analyze the phosphorylation status of signaling proteins like JNK and AKT.

    • Gene Expression Analysis: Extract RNA from the cells and perform qRT-PCR to analyze the expression of inflammatory genes.

Visualizations

laquinimod_moa cluster_immune Immune System cluster_cns Central Nervous System This compound This compound apc Antigen Presenting Cell (e.g., Dendritic Cell) This compound->apc Modulates microglia Microglia This compound->microglia Inhibits Activation astrocyte Astrocyte This compound->astrocyte Modulates bdnf BDNF This compound->bdnf Increases Expression th1 Th1 Cell apc->th1 Promotes (Inhibited by this compound) th17 Th17 Cell apc->th17 Promotes (Inhibited by this compound) treg Regulatory T Cell (Treg) apc->treg Promotes (Enhanced by this compound) pro_inflammatory Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-17) th1->pro_inflammatory Secretes th17->pro_inflammatory Secretes anti_inflammatory Anti-inflammatory Cytokines (IL-10, TGF-β) treg->anti_inflammatory Secretes neuroprotection Neuroprotection & Reduced Neuroinflammation pro_inflammatory->neuroprotection Inhibits anti_inflammatory->neuroprotection nfkb NF-κB Pathway microglia->nfkb Activates (Inhibited by this compound) astrocyte->nfkb Activates (Inhibited by this compound) bdnf->neuroprotection

Caption: this compound's dual mechanism of action on the immune system and CNS.

eae_workflow start Start immunize Day 0: Immunize Mice (MOG/CFA) start->immunize ptx1 Day 0: Administer PTX immunize->ptx1 ptx2 Day 2: Administer PTX ptx1->ptx2 treatment Daily Treatment (this compound or Vehicle) ptx2->treatment scoring Day 7 onwards: Daily Clinical Scoring treatment->scoring endpoint Experimental Endpoint: Tissue Collection & Analysis scoring->endpoint end End endpoint->end

Caption: Experimental workflow for a prophylactic this compound study in the EAE model.

astrocyte_signaling This compound This compound nfkb_inhibition Inhibition of NF-κB Nuclear Translocation This compound->nfkb_inhibition Inhibits glutamate_transporters Preservation of Glutamate Transporter Expression This compound->glutamate_transporters inflammatory_stimulus Inflammatory Stimulus (e.g., IL-1β) receptor Cell Surface Receptor inflammatory_stimulus->receptor receptor->nfkb_inhibition Activates pro_inflammatory_genes Expression of Pro-inflammatory Genes nfkb_inhibition->pro_inflammatory_genes Prevents neuroprotection Reduced Excitotoxicity & Neuroprotection glutamate_transporters->neuroprotection

Caption: this compound's signaling pathway modulation in astrocytes.

References

Overcoming challenges in translating Laquinimod research from animal models to humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the complex challenges of translating Laquinimod research from preclinical animal models to human clinical applications. This compound, an immunomodulatory agent, has shown promise in animal models of autoimmune diseases, particularly experimental autoimmune encephalomyelitis (EAE), the primary model for multiple sclerosis (MS). However, this success has not fully translated into clinical efficacy in human trials for relapsing-remitting MS (RRMS) and other neurodegenerative diseases. This guide aims to equip researchers with the necessary information to navigate these translational hurdles.

Frequently Asked Questions (FAQs)

1. Why did this compound fail in human clinical trials despite strong preclinical efficacy in EAE models?

The discrepancy between promising results in EAE models and the outcomes of human clinical trials is a significant challenge in MS research.[1][2] Several factors likely contribute to this translational gap:

  • Differences in Disease Pathophysiology: EAE is an induced autoimmune condition that primarily models the inflammatory aspects of MS.[2][3] Human MS is a more complex and heterogeneous disease with significant neurodegenerative components that are not fully recapitulated in EAE.[1][3]

  • Species-Specific Drug Metabolism and Pharmacokinetics: this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in humans.[4] Differences in metabolic pathways and rates between rodents and humans can lead to variations in drug exposure and the formation of different metabolites, potentially impacting both efficacy and toxicity.[4][5]

  • Immunological Differences: The immune systems of mice and humans have inherent differences. The specific immune cell subsets and signaling pathways modulated by this compound may not have the same functional consequences in humans as in murine models. For instance, while this compound effectively suppresses Th1 and Th17 responses in EAE, the complexity of the human immune response in MS may involve additional or different pathways.[6][7]

  • Toxicity Profile: Animal studies revealed species-specific toxicities. For example, reproductive toxicity and an increased incidence of certain tumors were observed in rats, but not in monkeys or humans during clinical trials.[8] These preclinical safety signals can influence clinical trial design and dosing, potentially limiting the therapeutic window explored in humans.

2. What are the known mechanisms of action for this compound?

This compound's mechanism of action is multifaceted, involving both immunomodulatory and potential neuroprotective effects. It is known to cross the blood-brain barrier.[4] Key pathways include:

  • Aryl Hydrocarbon Receptor (AhR) Activation: this compound and its metabolites act as agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[9][10][11] Activation of AhR in immune cells, particularly dendritic cells and astrocytes, is thought to be a primary mechanism for its anti-inflammatory effects in the central nervous system (CNS).[9][11][12]

  • NF-κB Pathway Inhibition: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, particularly in astrocytes.[13][14][15][16] This pathway is crucial for the production of pro-inflammatory cytokines and chemokines. By dampening NF-κB activation, this compound can reduce the inflammatory response within the CNS.[13][14]

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Studies in both animal models and humans have demonstrated that this compound treatment leads to an increase in the levels of Brain-Derived Neurotrophic Factor (BDNF).[17][18][19] BDNF is a key neurotrophin that supports neuronal survival, growth, and synaptic plasticity, suggesting a potential neuroprotective role for this compound.[17][18]

3. What were the key efficacy and safety findings in animal studies versus human trials?

A significant disconnect was observed between the robust efficacy in animal models and the more modest effects in human clinical trials.

Quantitative Data Summary

Table 1: Comparison of Efficacy Data in Animal (EAE) and Human (RRMS) Studies

ParameterAnimal Model (EAE in Mice)Human Clinical Trials (RRMS)
Clinical Score / Relapse Rate Dose-dependent reduction in EAE clinical scores. At 25 mg/kg, this compound can completely prevent clinical signs of EAE.[3][20]Modest reduction in annualized relapse rate (ARR). In the ALLEGRO and BRAVO trials, the 0.6 mg/day dose showed a 21-23% reduction in ARR compared to placebo.[21][22][23]
CNS Inflammation and Demyelination Significant reduction in CNS inflammation, demyelination, and axonal damage.[19][24]Significant reduction in the number of gadolinium-enhancing (GdE) lesions on MRI (30-40% reduction).[21][25]
Brain Atrophy Not a primary endpoint in most EAE studies.A more pronounced effect, with a 28-30% reduction in the rate of brain atrophy compared to placebo.[21][26][27]
Disability Progression Amelioration of motor deficits.[24][28]A 34% reduction in the risk of 3-month confirmed disability progression in a pooled analysis.[21]

Table 2: Comparative Safety and Toxicology Profile

FindingAnimal ModelsHuman Clinical Trials
Cardiovascular Events Not a prominent finding in rodent studies.Higher doses (1.2 mg/day and 1.5 mg/day) were associated with non-fatal cardiovascular events, leading to their discontinuation in trials.
Reproductive Toxicity Teratogenicity observed in rats at doses similar to the human clinical dose. No treatment-related malformations in monkeys.Stringent contraception was required in clinical trials. The relevance of rat findings to humans is unknown.
Carcinogenicity Increased incidence of uterine and oral cavity tumors in a 2-year rat study.[8]No increased risk of these specific cancers was observed in the clinical trials.[8]
Most Common Adverse Events Not extensively reported.Headache, back pain, abdominal pain, and elevated liver enzymes.

Troubleshooting Guides

Issue: Inconsistent results in EAE experiments.

  • Question: My EAE induction with MOG35-55 in C57BL/6 mice is showing high variability in disease onset and severity. How can I improve consistency?

  • Answer: Variability in EAE is a known challenge.[1] To improve consistency, ensure strict adherence to a detailed and standardized protocol. Key factors include:

    • Antigen Emulsion: The proper emulsification of the MOG35-55 peptide with Complete Freund's Adjuvant (CFA) is critical.[1] Ensure thorough mixing to create a stable emulsion.

    • Pertussis Toxin (PTX) Administration: The dose and timing of PTX injections are crucial for breaking the blood-brain barrier and allowing immune cell infiltration into the CNS.[17][18] Use a consistent and validated lot of PTX.

    • Mouse Strain and Age: Use mice from a reliable vendor and ensure they are age-matched for each experiment.

    • Injection Sites: Standardize the subcutaneous injection sites for the MOG/CFA emulsion.

    • Scoring: Ensure that clinical scoring is performed by a trained individual who is blinded to the treatment groups.

Issue: In vitro assay challenges.

  • Question: I am having trouble with the solubility of this compound for my in vitro experiments with peripheral blood mononuclear cells (PBMCs). What is the recommended solvent and concentration?

  • Answer: this compound has limited solubility in aqueous solutions. For in vitro assays, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture media. It is crucial to keep the final DMSO concentration in the culture low (typically <0.1%) to avoid solvent-induced toxicity to the cells. This compound has been used in in vitro PBMC assays at concentrations ranging from 0.1 to 10 µM.[9][12]

  • Question: My in vitro experiments with this compound on human and murine cells are yielding different results. Why might this be?

  • Answer: There are known species-specific differences in the immune response to this compound. For example, the expression and function of the Aryl Hydrocarbon Receptor (AhR) and its downstream targets can vary between human and mouse immune cells. It is important to characterize the expression of key target molecules, like AhR, in your specific cell types. Additionally, the composition of immune cell subsets in PBMC preparations can differ between species, which may influence the overall response.

Experimental Protocols

Key Experiment: Prophylactic Treatment of MOG35-55-Induced EAE in C57BL/6 Mice

This protocol describes a standard method for inducing EAE and assessing the prophylactic efficacy of this compound.

Materials:

  • Female C57BL/6 mice, 8-10 weeks old

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle for this compound (e.g., sterile water)

Procedure:

  • EAE Induction (Day 0):

    • Prepare the MOG/CFA emulsion by mixing MOG35-55 (200 µ g/mouse ) with CFA (in a 1:1 ratio).[18]

    • Anesthetize the mice and inject 100 µL of the emulsion subcutaneously at two sites on the flank.

    • Administer PTX (200 ng/mouse) intraperitoneally.[17]

  • Second PTX Injection (Day 2):

    • Administer a second dose of PTX (200 ng/mouse) intraperitoneally.[18]

  • Treatment Administration:

    • Begin daily oral gavage of this compound (e.g., 5 or 25 mg/kg) or vehicle on Day 0 and continue throughout the experiment.[24]

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

  • Endpoint Analysis:

    • At the end of the experiment (e.g., day 28), euthanize the mice.

    • Perfuse with saline and collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol fast blue for demyelination) and/or flow cytometry to analyze immune cell infiltration.

Visualizations

Laquinimod_Signaling_Pathways cluster_0 Aryl Hydrocarbon Receptor (AhR) Pathway cluster_1 NF-κB Signaling Pathway in Astrocytes This compound This compound AhR AhR This compound->AhR activates ARNT ARNT AhR->ARNT dimerizes with XRE Xenobiotic Response Element ARNT->XRE binds to Gene_Expression Target Gene Expression (e.g., Cyp1a1) XRE->Gene_Expression induces Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-1β) IKK IKK Complex Inflammatory_Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_Genes activates Laquinimod_NFkB This compound Laquinimod_NFkB->IKK inhibits

Caption: this compound's dual mechanism of action.

EAE_Workflow cluster_animal_prep Animal Preparation cluster_eae_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis animal_selection Select C57BL/6 Mice (8-10 weeks old) randomization Randomize into Treatment Groups animal_selection->randomization emulsion_prep Prepare MOG35-55/CFA Emulsion randomization->emulsion_prep treatment_admin Daily Oral Gavage: - this compound - Vehicle randomization->treatment_admin day_0_injection Day 0: Inject Emulsion (s.c.) Inject PTX (i.p.) emulsion_prep->day_0_injection day_2_injection Day 2: Inject PTX (i.p.) day_0_injection->day_2_injection daily_scoring Daily Clinical Scoring (from Day 7) day_2_injection->daily_scoring treatment_admin->daily_scoring endpoint_analysis Endpoint Analysis (e.g., Day 28): - Histology - Flow Cytometry daily_scoring->endpoint_analysis

References

Technical Support Center: Laquinimod Treatment Protocols for Chronic Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Laquinimod in chronic neurodegenerative disease models. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and address common challenges.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

1. Experimental Planning and Drug Preparation

QuestionAnswer
What is the optimal dose of this compound for my animal model? The optimal dose of this compound is model-dependent. For Experimental Autoimmune Encephalomyelitis (EAE), a common model for Multiple Sclerosis, doses in mice have ranged from 5 to 25 mg/kg/day via oral gavage[1]. In a Huntington's disease mouse model (R6/2), positive effects on motor function were observed[2]. It is crucial to conduct a dose-response study to determine the most effective dose for your specific model and desired outcomes. Clinical trials in humans have explored doses from 0.1 to 2.7 mg/day[3][4][5].
How should I prepare and store this compound? This compound is a quinoline-3-carboxamide derivative[3]. For oral administration in animal models, it is typically prepared as a suspension. Due to its limited solubility, proper formulation is critical for consistent dosing. It is advisable to consult the supplier's instructions for specific solubility and storage conditions to ensure the stability and bioavailability of the compound.
What is the recommended route of administration in animal models? In preclinical studies, this compound is most commonly administered orally via gavage[1]. This route mimics the intended clinical application in humans. Oral administration has shown efficacy in various animal models, and the compound is known to be rapidly absorbed with good bioavailability[3].

2. Inconsistent or Unexpected Experimental Results

QuestionAnswer
I am not observing a significant therapeutic effect. What could be the reason? Several factors could contribute to a lack of efficacy. 1. Dosage: The dosage might be suboptimal for your specific model. A dose-response study is recommended. 2. Timing of Administration: The therapeutic window is critical. In EAE models, both prophylactic (before disease onset) and therapeutic (after disease onset) administration have shown effects[1][6]. The timing should align with the pathogenic mechanisms you aim to target. 3. Disease Model Specificity: this compound's effects can be model-dependent. For instance, a study in an Alzheimer's disease mouse model (F1 3xTg-AD/C3H) showed no effect on brain volume or cellular composition[7][8]. 4. Outcome Measures: Ensure your chosen outcome measures are sensitive enough to detect the effects of this compound. Its primary impact may be on neuroprotection and brain atrophy rather than just inflammatory relapse rates[3][4].
I am observing high variability in my results between animals. High variability can stem from inconsistent drug administration, especially with oral gavage of a suspension. Ensure a standardized and consistent technique. Genetic variability within the animal strain can also contribute. Additionally, ensure that the disease induction in your model is consistent across all animals.
Are there any known side effects in animal models that could affect my results? While generally well-tolerated in animal studies, it is important to monitor for any adverse effects that could influence behavioral or physiological readouts[9]. In humans, reported side effects include headache, back pain, gastrointestinal issues, and elevated liver enzymes[10]. At higher doses in clinical trials, cardiovascular events were a concern, leading to the discontinuation of a 1.5 mg/day arm in one study[11]. Monitor animal health closely throughout the experiment.

3. Interpreting Cellular and Molecular Data

QuestionAnswer
What are the expected effects of this compound on immune cell populations in the CNS? This compound is known to reduce the infiltration of leukocytes, including T-cells and macrophages/microglia, into the central nervous system in models like EAE[6][12]. It can modulate the phenotype of these cells, for example, by promoting a shift towards anti-inflammatory M2 myeloid cells[13].
What signaling pathways should I investigate to confirm this compound's mechanism of action? The NF-κB signaling pathway is a key target of this compound. It has been shown to inhibit astrocytic NF-κB activation[14]. In human monocytes, this compound reduced the phosphorylation of the p65 subunit of NF-κB[15]. Investigating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12, IL-17) and anti-inflammatory cytokines (e.g., IL-4, IL-10, TGF-β) is also recommended, as this compound can shift the balance towards an anti-inflammatory profile[3][15][16].
Should I expect to see changes in Brain-Derived Neurotrophic Factor (BDNF)? Yes, an increase in BDNF is a recognized effect of this compound. Studies in both animal models and MS patients have demonstrated that this compound treatment leads to a significant and persistent increase in BDNF levels[2][3][6][9][17][18]. This is considered a key aspect of its neuroprotective mechanism.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action of this compound? This compound has a dual mechanism of action, encompassing both immunomodulatory and neuroprotective effects[14][17]. It modulates the function of various immune cells, including T-cells, B-cells, and monocytes, leading to a reduction in pro-inflammatory responses and immune cell infiltration into the CNS[13][16]. Its neuroprotective effects are mediated, in part, by reducing the activation of microglia and astrocytes and increasing the production of Brain-Derived Neurotrophic Factor (BDNF)[3][12][17].
Can this compound cross the blood-brain barrier? Yes, this compound can cross the blood-brain barrier, allowing it to exert direct effects within the central nervous system[3][17]. This is crucial for its neuroprotective actions on CNS-resident cells like astrocytes and microglia[12][17].
Has this compound been effective in clinical trials? The results of clinical trials have been mixed. While this compound has shown significant effects on reducing brain atrophy and disability progression in some Phase III trials for relapsing-remitting multiple sclerosis (RRMS), it did not always meet the primary endpoint of reducing relapse rates[3][4][19]. A Phase II trial in primary progressive MS (PPMS) failed to meet its primary endpoint of slowing brain atrophy[11].
What are the key differences between this compound and other immunomodulators for neurodegenerative diseases? A key distinguishing feature of this compound is its combined immunomodulatory and direct neuroprotective effects within the CNS, particularly the upregulation of BDNF[3][6][17]. While many other disease-modifying therapies for conditions like MS primarily target the peripheral immune system, this compound's ability to cross the blood-brain barrier and influence CNS-intrinsic inflammation and neurotrophic factor production offers a different therapeutic approach[3][17].

Quantitative Data Summary

Table 1: this compound Dosages in Preclinical and Clinical Studies

Study TypeModel/PopulationSpeciesRoute of AdministrationDosage RangeReference
PreclinicalExperimental Autoimmune Encephalomyelitis (EAE)MouseOral Gavage5 - 25 mg/kg/day[1]
PreclinicalHuntington's Disease (R6/2 model)MouseNot specifiedNot specified, but showed effect[2]
PreclinicalAlzheimer's Disease (F1 3xTg-AD/C3H model)MouseNot specified5 mg/kg[8]
Clinical TrialRelapsing-Remitting Multiple Sclerosis (RRMS)HumanOral0.1 - 0.6 mg/day[3][4]
Clinical TrialRelapsing-Remitting Multiple Sclerosis (RRMS)HumanOral0.9 - 2.7 mg/day[5]
Clinical TrialPrimary Progressive Multiple Sclerosis (PPMS)HumanOral0.6 and 1.5 mg/day[11]

Experimental Protocols

Protocol 1: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

  • Immunization: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Inject mice subcutaneously with the MOG/CFA emulsion.

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate the opening of the blood-brain barrier.

  • This compound Administration: Prepare this compound as a suspension in an appropriate vehicle. Administer daily via oral gavage starting from a predetermined time point (e.g., day of immunization for prophylactic treatment or at the onset of clinical signs for therapeutic treatment). A dose of 5 or 25 mg/kg/day has been used in published studies[1].

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Tissue Collection and Analysis: At the experimental endpoint, perfuse mice and collect brain and spinal cord tissue for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry for immune cell markers (e.g., CD4 for T-cells, Iba1 for microglia/macrophages).

Visualizations

Laquinimod_Signaling_Pathway cluster_immune Immune Modulation (Peripheral) cluster_cns Neuroprotection (CNS) This compound This compound Monocyte Monocyte/ Dendritic Cell This compound->Monocyte Inhibits NF-κB T_Cell T-Cell This compound->T_Cell Modulates Differentiation Laquinimod_CNS This compound (crosses BBB) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-12, IL-17) Monocyte->Cytokines Decreased Secretion Anti_Cytokines Anti-inflammatory Cytokines (IL-4, IL-10, TGF-β) T_Cell->Anti_Cytokines Increased Secretion Astrocyte Astrocyte Demyelination Demyelination & Axonal Damage Astrocyte->Demyelination Microglia Microglia Microglia->Demyelination Neuron Neuron BDNF BDNF BDNF->Neuron Promotes Survival & Repair Laquinimod_CNS->Astrocyte Inhibits NF-κB Activation Laquinimod_CNS->Microglia Reduces Activation Laquinimod_CNS->BDNF Increases Production

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Animal_Model Select Chronic Neurodegenerative Animal Model Dose_Selection Determine this compound Dose Range Animal_Model->Dose_Selection Drug_Prep Prepare this compound Suspension Dose_Selection->Drug_Prep Disease_Induction Induce Disease Pathology Drug_Prep->Disease_Induction Treatment_Start Initiate this compound Treatment (Oral Gavage) Disease_Induction->Treatment_Start Monitoring Monitor Clinical Signs & Animal Welfare Treatment_Start->Monitoring Behavioral Behavioral Testing Monitoring->Behavioral Tissue_Collection Collect CNS Tissue Behavioral->Tissue_Collection Histo Histology & Immunohistochemistry Tissue_Collection->Histo Biochem Biochemical Assays (e.g., Cytokine levels, BDNF) Tissue_Collection->Biochem

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic cluster_protocol Protocol Review cluster_model Model & Outcome Review Start Inconsistent or No Therapeutic Effect Observed Check_Dose Is the dose optimal? (Consider dose-response study) Start->Check_Dose Check_Timing Is the treatment timing appropriate for the model? (Prophylactic vs. Therapeutic) Start->Check_Timing Check_Admin Is drug administration consistent? Start->Check_Admin Check_Model Is the model appropriate for this compound's mechanism? Start->Check_Model Check_Outcomes Are outcome measures sensitive enough? Start->Check_Outcomes Solution Refine Protocol and Re-evaluate Check_Dose->Solution Check_Timing->Solution Check_Admin->Solution Check_Model->Solution Check_Outcomes->Solution

Caption: Troubleshooting logic for unexpected results.

References

How to control for placebo effects in Laquinimod clinical trial design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing clinical trials for Laquinimod, with a focus on controlling for placebo effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is an orally administered immunomodulatory compound that has been investigated for the treatment of multiple sclerosis (MS) and other neurodegenerative diseases.[1] Its mechanism of action is multifaceted, involving both anti-inflammatory and neuroprotective effects.[2] this compound is thought to modulate the immune system by shifting the balance of pro-inflammatory and anti-inflammatory cytokines.[1][3] It has been shown to suppress the pro-inflammatory Th17 response and promote the development of regulatory T-cells.[4] Additionally, this compound can cross the blood-brain barrier and is believed to exert direct neuroprotective effects by reducing microglial activation, inhibiting astrocytic NF-κB activation, and increasing the production of brain-derived neurotrophic factor (BDNF).[2][5]

Q2: Why is controlling for the placebo effect particularly challenging in MS clinical trials?

Controlling for the placebo effect in Multiple Sclerosis (MS) clinical trials is challenging due to several factors. The clinical course of MS is highly variable, with spontaneous remissions and relapses, which can be mistaken for a treatment effect.[6][7] Symptoms such as fatigue and pain are subjective and can be significantly influenced by a patient's expectations and the increased medical attention they receive during a trial.[8][9] Studies have shown that placebo-treated MS patients can experience a decrease in relapse frequency and a slower progression of disability than expected from the natural history of the disease.[6][7]

Q3: What are the key clinical endpoints used in this compound trials, and how can the placebo response affect them?

The primary and secondary endpoints in this compound clinical trials for relapsing-remitting MS (RRMS) have typically included:

  • Annualized Relapse Rate (ARR): The placebo effect can lead to a lower-than-expected ARR in the placebo group, reducing the apparent treatment effect of the investigational drug.[8][10]

  • Disability Progression: This is often measured by the Expanded Disability Status Scale (EDSS). The subjective components of the EDSS and the desire of participants to show improvement can contribute to a placebo response, making it harder to detect a true drug effect on disability.[8][11]

  • Magnetic Resonance Imaging (MRI) Outcomes: These include the number of new or enlarging T2 lesions and gadolinium-enhancing (GdE) lesions. While generally considered more objective, even MRI outcomes can be influenced by factors that contribute to the overall placebo effect, such as regression to the mean.[12]

Q4: What were the main outcomes of the pivotal Phase 3 trials of this compound in RRMS?

Three key Phase 3 trials evaluated the efficacy and safety of this compound (0.6 mg/day) in patients with RRMS: ALLEGRO, BRAVO, and CONCERTO.

  • ALLEGRO: This trial showed a modest but statistically significant reduction in the annualized relapse rate and a reduced risk of confirmed disability progression in patients treated with this compound compared to placebo.[8]

  • BRAVO: In this study, this compound did not significantly reduce the annualized relapse rate compared to placebo in the primary analysis. However, it did show a significant reduction in brain volume loss.[9][13]

  • CONCERTO: The CONCERTO trial did not meet its primary endpoint of a significant effect on 3-month confirmed disability progression.[1][4] However, it did show a significant reduction in brain volume loss and a lower annualized relapse rate compared to placebo.[3][4][14]

Troubleshooting Guides

Issue: High placebo response rates are obscuring the true treatment effect of this compound in our trial.

Solution: Several strategies can be implemented in the clinical trial design to mitigate the impact of high placebo response rates:

  • Patient and Rater Training: Provide comprehensive training to both patients and clinical raters on the importance of accurate and objective reporting of symptoms. This can help to reduce variability and expectancy bias.[14]

  • Centralized Rating: Employing a limited pool of highly trained, centralized raters who are blinded to the study visit and treatment condition can improve the reliability of subjective outcome measures like the EDSS.[14]

  • Objective Endpoints: Prioritize objective endpoints, such as MRI-based measures of disease activity and neurodegeneration (e.g., brain volume loss), which are generally less susceptible to placebo effects.[12]

  • Innovative Trial Designs: Consider the use of adaptive trial designs or a sequential parallel comparison design (SPCD). These designs can help to enrich the study population with patients who are less likely to respond to placebo.[2][15][16]

Issue: We are observing inconsistencies in EDSS assessments across different trial sites.

Solution: Ensuring consistency in EDSS assessments is crucial for the integrity of the trial data.

  • Standardized Training and Certification: All raters should undergo a standardized and rigorous training program, such as the Neurostatus training, and be certified before performing any assessments.[17]

  • Video Adjudication: Implement a process of video recording a subset of EDSS assessments for review by a central, expert panel to ensure inter-rater reliability.

  • Electronic Data Capture: Utilize electronic platforms for EDSS scoring to minimize data entry errors and to prompt raters for all required components of the examination.[18]

Quantitative Data Summary

The following tables summarize key efficacy data from the Phase 3 clinical trials of this compound (0.6 mg/day) versus placebo in patients with relapsing-remitting multiple sclerosis.

Table 1: Annualized Relapse Rate (ARR)

TrialThis compound 0.6 mgPlaceboRelative Reductionp-value
ALLEGRO 0.300.3923%0.002[7][8]
BRAVO --18% (non-significant)0.075[9][13]
CONCERTO --25%0.0001[3][14]

Table 2: Confirmed Disability Progression (CDP)*

TrialThis compound 0.6 mgPlaceboHazard Ratio (HR)p-value
ALLEGRO 11.1%15.7%0.640.01[7][8]
BRAVO 10%13%0.690.063[9]
CONCERTO --0.940.706[4][12]

*Confirmed disability progression was defined as a sustained increase in the EDSS score for at least 3 months.

Table 3: MRI Outcomes

TrialEndpointThis compound 0.6 mg vs. Placebop-value
ALLEGRO Mean cumulative number of GdE lesionsLower<0.001[7]
ALLEGRO Mean cumulative number of new/enlarging T2 lesionsLower<0.001[7]
BRAVO Percent brain volume change28% reduction<0.001[9]
CONCERTO Percent brain volume change (at 15 months)40% reduction<0.0001[3][4]
CONCERTO Number of GdE T1 lesions (at 15 months)30% reduction0.004[14]

Experimental Protocols

Expanded Disability Status Scale (EDSS) Assessment

The EDSS is a method of quantifying disability in multiple sclerosis.[19] The scale ranges from 0 (normal neurological exam) to 10 (death due to MS) in 0.5-unit increments.[19] The assessment is based on a standard neurological examination of seven functional systems (pyramidal, cerebellar, brainstem, sensory, bowel and bladder, visual, and cerebral) and an assessment of ambulation.[11][19]

  • Procedure:

    • A trained and certified neurologist or clinical research professional conducts a thorough neurological examination.

    • Each of the seven functional systems is scored on an ordinal scale.

    • The patient's ability to walk a standardized distance (e.g., 500 meters) is assessed.

    • The scores from the functional systems and the ambulation assessment are integrated to determine the final EDSS score.

  • Minimizing Variability: To ensure consistency, all assessors should be trained and certified using a standardized program. Regular re-certification and monitoring of inter-rater reliability are recommended.[17]

MRI Protocol for Gadolinium-Enhancing (GdE) Lesions

MRI is a critical tool for monitoring disease activity in MS clinical trials. GdE lesions indicate areas of active inflammation where the blood-brain barrier is disrupted.[20]

  • Procedure:

    • A baseline MRI of the brain is performed before the initiation of treatment.

    • Follow-up MRIs are conducted at specified intervals throughout the trial (e.g., annually).

    • The standard protocol includes T1-weighted, T2-weighted, and Fluid-Attenuated Inversion Recovery (FLAIR) sequences.[21]

    • A standard dose of a gadolinium-based contrast agent (0.1 mmol/kg) is administered intravenously.[22][23]

    • Post-contrast T1-weighted images are acquired after a minimum delay of 5 minutes to allow for lesion enhancement.[21][22][23]

    • The number and volume of new GdE lesions are quantified by trained neuroradiologists who are blinded to the treatment allocation.

Visualizations

laquinimod_pathway cluster_immune Immune Modulation cluster_cns Neuroprotection in CNS This compound This compound nfkb NF-κB Activation This compound->nfkb Inhibits th17 Th17 Cells This compound->th17 Suppresses treg Regulatory T-cells This compound->treg Promotes pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-12) nfkb->pro_inflammatory Promotes anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-4, IL-10) treg->anti_inflammatory Promotes laquinimod_cns This compound (crosses BBB) astrocyte Astrocytes laquinimod_cns->astrocyte Inhibits NF-κB microglia Microglia laquinimod_cns->microglia Reduces Activation bdnf BDNF Production laquinimod_cns->bdnf Increases neuron Neuronal Survival & Myelin Repair bdnf->neuron Promotes

Caption: Proposed mechanism of action of this compound.

trial_workflow cluster_design Placebo-Controlled Trial Design cluster_mitigation Placebo Effect Mitigation Strategies screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization laquinimod_arm This compound Treatment Arm randomization->laquinimod_arm placebo_arm Placebo Control Arm randomization->placebo_arm innovative_design Innovative Trial Designs (e.g., SPCD, Adaptive) randomization->innovative_design follow_up Follow-up Visits (e.g., 24 months) laquinimod_arm->follow_up placebo_arm->follow_up assessments Endpoint Assessments (EDSS, MRI, Relapse Rate) follow_up->assessments analysis Statistical Analysis assessments->analysis training Patient & Rater Training assessments->training central_rating Centralized Rating assessments->central_rating objective_endpoints Objective Endpoints (e.g., MRI) analysis->objective_endpoints

Caption: Standard clinical trial workflow with integrated placebo mitigation strategies.

spcd_design cluster_spcd Sequential Parallel Comparison Design (SPCD) start Eligible Patients stage1_rand Stage 1 Randomization start->stage1_rand stage1_laq This compound stage1_rand->stage1_laq stage1_pla Placebo stage1_rand->stage1_pla final_analysis Final Analysis (Data from Stage 1 & Stage 2) stage1_laq->final_analysis response_assess Assess Response stage1_pla->response_assess pla_responders Placebo Responders (Excluded from Stage 2 Analysis) response_assess->pla_responders pla_nonresponders Placebo Non-Responders response_assess->pla_nonresponders stage2_rand Stage 2 Re-randomization pla_nonresponders->stage2_rand stage2_laq This compound stage2_rand->stage2_laq stage2_pla Placebo stage2_rand->stage2_pla stage2_laq->final_analysis stage2_pla->final_analysis

Caption: Workflow of a Sequential Parallel Comparison Design (SPCD).

References

Technical Support Center: Optimizing Laquinimod Delivery for Enhanced Central Nervous System Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Laquinimod. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to optimize the central nervous system (CNS) penetration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound transport across the blood-brain barrier (BBB)?

A1: this compound is a small, orally active molecule that has been shown to be present in the central nervous system (CNS) in both healthy mice and those with experimental autoimmune encephalomyelitis (EAE).[1] It is believed to cross the blood-brain barrier (BBB) via passive diffusion due to its favorable physicochemical properties.

Q2: What are the known effects of this compound once it enters the CNS?

A2: Once in the CNS, this compound exerts both immunomodulatory and neuroprotective effects. It can reduce inflammation, demyelination, and axonal damage.[1] Studies have shown that this compound can modulate the activity of CNS-resident cells like astrocytes and microglia, and it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal health.[2][3][4]

Q3: Is it necessary to use advanced formulation strategies like nanoparticles or liposomes to enhance this compound's CNS penetration?

A3: Currently, there is limited publicly available research on the use of nanoparticle or liposomal formulations specifically for this compound to enhance CNS delivery. Given that this compound is a small molecule that can cross the BBB, research has primarily focused on its systemic administration and resulting CNS effects. However, for experimental purposes aimed at achieving higher or more targeted CNS concentrations, such advanced delivery systems could be explored.

Q4: What is the typical route of administration for this compound in preclinical animal models?

A4: In preclinical studies, particularly in mouse models of experimental autoimmune encephalomyelitis (EAE), this compound is commonly administered orally via gavage.[5][6] This method allows for controlled dosing and mimics the intended clinical route of administration.

Q5: How can I quantify the concentration of this compound in brain tissue?

A5: The standard method for quantifying small molecules like this compound in biological matrices, including brain tissue, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. The process generally involves homogenization of the brain tissue, extraction of the drug, and subsequent analysis by LC-MS/MS.

Troubleshooting Guides

Issue 1: Low or Undetectable this compound Concentration in Brain Homogenate
Possible Cause Troubleshooting Step
Suboptimal Drug Administration Verify the oral gavage technique to ensure the full dose was administered correctly. Check for any signs of regurgitation in the animals post-administration.
Incorrect Sample Handling Ensure brain tissue was harvested and snap-frozen immediately after collection to prevent degradation. Store samples at -80°C until analysis.
Inefficient Extraction from Brain Tissue Optimize the tissue homogenization and drug extraction protocol. Experiment with different homogenization buffers and organic solvents for the liquid-liquid or solid-phase extraction to improve recovery.
LC-MS/MS Method Not Sensitive Enough Develop and validate a more sensitive LC-MS/MS method. This could involve optimizing the mass transitions, chromatographic separation, and sample clean-up to reduce matrix effects.[7]
High Plasma Protein Binding While this compound has high plasma protein binding, this is a known characteristic. Ensure that the total brain concentration is being measured. To assess the pharmacologically active concentration, consider advanced techniques like microdialysis to measure the unbound drug concentration in the brain.[8]
Issue 2: High Variability in CNS Penetration Across Experimental Animals
Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure precise and consistent dosing for all animals. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered each time.
Biological Variability Acknowledge that inherent biological differences between animals can lead to variability. Increase the number of animals per group to improve statistical power and obtain a more reliable mean value.
Differences in BBB Integrity In disease models like EAE, the integrity of the BBB can be compromised to varying degrees, affecting drug penetration. Correlate this compound brain concentrations with markers of BBB disruption (e.g., Evans blue extravasation) if possible.
Metabolic Differences Individual differences in metabolism can affect plasma concentrations and, consequently, brain levels. Measure plasma concentrations of this compound at various time points to assess pharmacokinetic variability.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of EAE

This protocol is adapted from studies investigating this compound in EAE mice.[5][6]

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Animal feeding needles (gavage needles), appropriate size for mice

  • Syringes

  • Balance and weighing materials

  • Vortex mixer or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 5 or 25 mg/kg) and the number and weight of the mice.

    • Weigh the this compound powder accurately.

    • Suspend or dissolve the powder in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh daily unless stability data indicates otherwise.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the solution.

    • Monitor the animal for a short period after dosing to ensure there are no adverse reactions.

  • Dosing Schedule:

    • Administer this compound daily or as required by the experimental design, starting at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general method for assessing the permeability of a compound across an in vitro BBB model, which can be adapted for this compound.[9][10]

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Brain microvascular endothelial cells (BMECs)

  • Astrocytes (for co-culture model)

  • Cell culture medium and supplements

  • This compound of known concentration

  • Fluorescent marker for barrier integrity (e.g., FITC-dextran or Lucifer Yellow)[11]

  • LC-MS/MS system for analysis

Procedure:

  • Establishment of the In Vitro BBB Model:

    • Monoculture: Seed BMECs onto the luminal side of the Transwell inserts and culture until a confluent monolayer is formed.

    • Co-culture (recommended for a more representative barrier): Seed astrocytes on the abluminal side of the insert membrane or at the bottom of the well. Then, seed BMECs on the luminal side of the insert. Culture until a tight monolayer is formed.

  • Assessment of Barrier Integrity:

    • Measure the transendothelial electrical resistance (TEER) to confirm the formation of tight junctions.

    • Perform a permeability assay with a fluorescent marker like FITC-dextran. Add the marker to the luminal (top) compartment and measure its appearance in the abluminal (bottom) compartment over time. Low permeability indicates good barrier integrity.

  • This compound Permeability Assay:

    • Replace the medium in both compartments with a transport buffer.

    • Add this compound solution of a known concentration to the luminal compartment.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the abluminal compartment.

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value to quantify the rate of transport across the cell monolayer.

Quantitative Data Summary

Table 1: Illustrative CNS Pharmacokinetic Parameters of this compound in an EAE Mouse Model

ParameterValueUnitNotes
Dose (Oral Gavage)25mg/kgDaily administration
Tmax (Plasma)~1hourTime to maximum plasma concentration
Tmax (Brain)2-4hoursTime to maximum brain concentration
Total Brain-to-Plasma Ratio (AUC)0.8 - 1.2Indicates good penetration into the brain tissue. Note that this ratio can be misleading and does not represent the unbound, pharmacologically active drug concentrations.[12]

Table 2: Illustrative Permeability of this compound in an In Vitro BBB Model

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Classification
This compound 15 - 20High Permeability
Caffeine (Positive Control) >10High Permeability
FITC-Dextran (Negative Control) <1Low Permeability

Visualizations

Laquinimod_CNS_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Model EAE Mouse Model Dosing Oral Gavage (this compound) Animal_Model->Dosing Tissue_Harvest Brain & Plasma Collection Dosing->Tissue_Harvest PK_Analysis Calculate Brain-to- Plasma Ratio Dosing->PK_Analysis Compare Analysis_InVivo LC-MS/MS Quantification Tissue_Harvest->Analysis_InVivo Analysis_InVivo->PK_Analysis BBB_Model In Vitro BBB Model (Transwell Assay) Integrity_Check TEER Measurement & Fluorescent Marker BBB_Model->Integrity_Check Permeability_Assay This compound Application Integrity_Check->Permeability_Assay Permeability_Assay->PK_Analysis Correlate Analysis_InVitro LC-MS/MS Quantification Permeability_Assay->Analysis_InVitro Papp_Calculation Calculate Apparent Permeability (Papp) Analysis_InVitro->Papp_Calculation

Caption: Experimental workflow for assessing this compound CNS penetration.

Laquinimod_MoA cluster_immune Immunomodulation cluster_neuroprotection Neuroprotection This compound This compound in CNS Astrocytes Astrocytes This compound->Astrocytes Inhibits NF-κB Activation Microglia Microglia This compound->Microglia Reduces Activation T_Cells T-Cells This compound->T_Cells Modulates Th1/Th17 Response BDNF BDNF Upregulation This compound->BDNF Demyelination Reduced Demyelination Astrocytes->Demyelination Protects Myelin Axonal_Damage Reduced Axonal Damage Microglia->Axonal_Damage Less Neurotoxicity T_Cells->Demyelination T_Cells->Axonal_Damage BDNF->Axonal_Damage Supports Neurons

References

Validation & Comparative

A Comparative Analysis of Laquinimod and Fingolimod for Relapsing-Remitting Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Laquinimod and Fingolimod, two oral therapies for relapsing-remitting multiple sclerosis (RRMS). This document synthesizes data from clinical trials to evaluate the efficacy, safety, and mechanisms of action of these treatments, supported by detailed experimental data and visualizations of key biological pathways.

Executive Summary

This compound and Fingolimod are both oral disease-modifying therapies for RRMS, but they possess distinct mechanisms of action that translate to different efficacy and safety profiles. Fingolimod, an approved therapy, acts as a sphingosine-1-phosphate (S1P) receptor modulator, effectively sequestering lymphocytes in the lymph nodes and preventing their entry into the central nervous system (CNS).[1][2][3] this compound, an investigational drug, exhibits a more complex immunomodulatory and potentially neuroprotective mechanism that is not yet fully understood but is known to involve the modulation of various immune cells and CNS-resident cells like astrocytes.[4][5][6] While direct head-to-head clinical trials are lacking, this guide consolidates data from pivotal placebo-controlled and active-comparator trials to facilitate a comprehensive comparison.

Mechanism of Action

Fingolimod: Sphingosine-1-Phosphate (S1P) Receptor Modulation

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[2] This active metabolite is a structural analog of sphingosine-1-phosphate and acts as a functional antagonist of S1P receptors, particularly S1P1, on lymphocytes.[1][2] By binding to these receptors, fingolimod-phosphate initially causes their activation and subsequent internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[2] This leads to a reversible sequestration of lymphocytes, particularly naive and central memory T cells, within the lymph nodes, resulting in a significant reduction of circulating lymphocytes and their infiltration into the CNS.[1][2][7] Fingolimod can also cross the blood-brain barrier and may exert direct effects on neural cells within the CNS.[2][8]

This compound: A Multifaceted Immunomodulatory and Neuroprotective Agent

The precise mechanism of action of this compound is still under investigation but is known to be multifaceted, involving both immunomodulatory and neuroprotective effects.[4][5] Unlike Fingolimod, this compound does not cause broad lymphocyte sequestration. Instead, it is thought to modulate the function of immune cells.[4] In vitro studies have shown that this compound can shift the cytokine balance from a pro-inflammatory to an anti-inflammatory state, down-regulating the secretion of cytokines like IFN-γ and TNF-α while enhancing the production of anti-inflammatory cytokines.[9] It has also been shown to modulate the activity of T cells, monocytes, and dendritic cells.[4][6] Furthermore, this compound can cross the blood-brain barrier and is believed to have direct effects within the CNS, including the modulation of astrocyte activation and the upregulation of brain-derived neurotrophic factor (BDNF), suggesting a potential neuroprotective role.[4][9]

Visualizing the Signaling Pathways

Fingolimod_Mechanism cluster_blood Bloodstream cluster_cell Cell cluster_lymph_node Lymph Node Fingolimod Fingolimod SphK Sphingosine Kinase Fingolimod->SphK Phosphorylation Fingolimod_P Fingolimod-Phosphate S1P1R S1P1 Receptor Fingolimod_P->S1P1R Binds to SphK->Fingolimod_P Internalization Receptor Internalization & Degradation S1P1R->Internalization Leads to Lymphocyte Lymphocyte Lymphocyte->S1P1R Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in

Caption: Fingolimod's mechanism of action.

Laquinimod_Mechanism cluster_immune Immune System cluster_cns Central Nervous System This compound This compound T_Cell T-Cell This compound->T_Cell Modulates Monocyte Monocyte This compound->Monocyte Modulates Dendritic_Cell Dendritic Cell This compound->Dendritic_Cell Modulates Astrocyte Astrocyte This compound->Astrocyte Modulates Cytokine_Shift Cytokine Shift (↓ Pro-inflammatory, ↑ Anti-inflammatory) T_Cell->Cytokine_Shift Monocyte->Cytokine_Shift Dendritic_Cell->Cytokine_Shift BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) Astrocyte->BDNF Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: this compound's proposed mechanism of action.

Clinical Efficacy

The clinical efficacy of this compound and Fingolimod has been evaluated in several large-scale, randomized, controlled clinical trials. The primary endpoints in these trials typically include the annualized relapse rate (ARR), disability progression as measured by the Expanded Disability Status Scale (EDSS), and various magnetic resonance imaging (MRI) metrics of disease activity.

Efficacy OutcomeThis compound (0.6 mg/day)Fingolimod (0.5 mg/day)
Annualized Relapse Rate (ARR) Reduction vs. Placebo 21-23% reduction (ALLEGRO & BRAVO trials)[10][11]54% reduction (FREEDOMS trial)[12][13]
Disability Progression (Confirmed at 3 months) vs. Placebo 34% risk reduction (Pooled analysis of ALLEGRO & BRAVO)[10]30% risk reduction (FREEDOMS trial)[13]
Disability Progression (Confirmed at 6 months) vs. Placebo 46% risk reduction (Exploratory analysis of ALLEGRO & BRAVO)[10]Not consistently significant across all trials[14]
Reduction in Gadolinium-enhancing Lesions vs. Placebo 30-40.4% reduction[10][15]79% reduction (FREEDOMS trial)[12]
Reduction in New or Enlarging T2 Lesions vs. Placebo 24% reduction (Pooled analysis of ALLEGRO & BRAVO)[10]74% reduction (FREEDOMS trial)[12]
Effect on Brain Atrophy vs. Placebo 30% reduction in rate of cerebral atrophy[10]36% reduction in brain volume loss (FREEDOMS trial)[12]

Safety and Tolerability

Both this compound and Fingolimod have distinct safety profiles that require careful monitoring.

Safety ConcernThis compoundFingolimod
Common Adverse Events Headache, back pain, arthralgia, increased liver enzymes, urinary tract infection, cough, abdominal pain.[10]Headache, influenza, diarrhea, back pain, liver enzyme elevation, cough.
Serious Adverse Events of Note Appendicitis was reported more frequently than with placebo.[16]Bradycardia and atrioventricular block upon first dose, macular edema, increased risk of infections (including herpes zoster), rare cases of progressive multifocal leukoencephalopathy (PML).[14][17]
Monitoring Requirements Liver function tests.[18]First-dose monitoring (ECG and vital signs for at least 6 hours), ophthalmologic examinations, liver function tests, complete blood count.

Experimental Protocols: An Overview of Clinical Trial Designs

The data presented in this guide are derived from pivotal Phase III clinical trials. While detailed experimental protocols are proprietary, the general designs of these studies are publicly available.

This compound: The ALLEGRO and BRAVO Trials

The ALLEGRO (Assessment of Oral this compound in Preventing Progression in Multiple Sclerosis) and BRAVO (this compound Double Blind Placebo Controlled Study in RRMS Patients With a Rater Blinded Reference Arm of Interferon β-1a) trials were multicenter, randomized, double-blind, placebo-controlled studies.[18]

  • Patient Population: Patients with RRMS aged 18-55 with a specified level of disease activity.[19]

  • Intervention: Oral this compound (0.6 mg once daily) versus placebo for 24 months. The BRAVO study also included an active comparator arm of intramuscular interferon beta-1a.[18][19]

  • Primary Endpoint: Annualized relapse rate.[15]

  • Secondary Endpoints: Time to confirmed disability progression on the EDSS and various MRI measures including the number of gadolinium-enhancing lesions and new or enlarging T2 lesions.[18]

Laquinimod_Trial_Workflow cluster_treatment 24-Month Treatment Period Screening Patient Screening (RRMS, 18-55 years, active disease) Randomization Randomization Screening->Randomization Laquinimod_Arm This compound (0.6 mg/day) Randomization->Laquinimod_Arm Placebo_Arm Placebo Randomization->Placebo_Arm IFN_Arm Interferon β-1a (BRAVO only) Randomization->IFN_Arm Endpoint_Analysis Endpoint Analysis (ARR, EDSS, MRI) Laquinimod_Arm->Endpoint_Analysis Placebo_Arm->Endpoint_Analysis IFN_Arm->Endpoint_Analysis

Caption: this compound Phase III trial workflow.

Fingolimod: The FREEDOMS and TRANSFORMS Trials

The FREEDOMS (FTY720 Research Evaluating Effects of Daily Oral Therapy in Multiple Sclerosis) and TRANSFORMS (Trial Assessing Injectable Interferon vs FTY720 Oral in Relapsing-Remitting Multiple Sclerosis) trials were pivotal in the approval of Fingolimod.[13]

  • Patient Population: Patients with RRMS aged 18-55 with a history of relapses.[20]

  • Intervention: The FREEDOMS trial compared two doses of oral Fingolimod (0.5 mg and 1.25 mg once daily) with placebo for 24 months.[17] The TRANSFORMS trial compared the same two doses of Fingolimod with intramuscular interferon beta-1a for 12 months.[17]

  • Primary Endpoint: Annualized relapse rate.[17]

  • Secondary Endpoints: Time to disability progression and MRI outcomes.[13]

Fingolimod_Trial_Workflow cluster_freedoms FREEDOMS Trial (24 Months) cluster_transforms TRANSFORMS Trial (12 Months) Screening Patient Screening (RRMS, 18-55 years, relapse history) Randomization Randomization Screening->Randomization Fingolimod_05_F Fingolimod (0.5 mg/day) Randomization->Fingolimod_05_F FREEDOMS Fingolimod_125_F Fingolimod (1.25 mg/day) Randomization->Fingolimod_125_F FREEDOMS Placebo_F Placebo Randomization->Placebo_F FREEDOMS Fingolimod_05_T Fingolimod (0.5 mg/day) Randomization->Fingolimod_05_T TRANSFORMS Fingolimod_125_T Fingolimod (1.25 mg/day) Randomization->Fingolimod_125_T TRANSFORMS IFN_T Interferon β-1a Randomization->IFN_T TRANSFORMS Endpoint_Analysis Endpoint Analysis (ARR, Disability, MRI) Placebo_F->Endpoint_Analysis IFN_T->Endpoint_Analysis

Caption: Fingolimod Phase III trial workflow.

Conclusion

Fingolimod and this compound represent two distinct oral therapeutic strategies for RRMS. Fingolimod offers a well-established efficacy in reducing relapse rates and MRI activity through its targeted lymphocyte sequestration mechanism. However, its use requires careful monitoring due to its safety profile. This compound demonstrates a more modest effect on relapse rates and inflammatory MRI markers but shows a notable impact on disability progression and brain atrophy, potentially through a combination of immunomodulatory and neuroprotective actions.[10] Its safety profile appears generally favorable, though specific risks have been identified.[10][16] The choice between these and other RRMS therapies will depend on a comprehensive assessment of an individual patient's disease activity, risk tolerance, and response to treatment. Further research, including head-to-head trials, would be beneficial to more definitively position these agents within the evolving landscape of MS therapeutics.

References

Laquinimod's Neuroprotective Efficacy in Multiple Sclerosis Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Laquinimod's neuroprotective performance against placebo and other therapeutic alternatives in preclinical models of Multiple Sclerosis (MS). The following sections detail the experimental data, protocols, and underlying signaling pathways, offering a comprehensive overview of this compound's potential as a neuroprotective agent.

This compound, an orally administered immunomodulator, has demonstrated significant neuroprotective effects in various experimental models of MS, beyond its established anti-inflammatory properties.[1][2][3] These effects are attributed to its ability to cross the blood-brain barrier and directly influence central nervous system (CNS) resident cells, mitigating axonal damage and supporting myelin integrity.[4] This guide synthesizes findings from key preclinical studies to validate and compare these neuroprotective effects.

Comparative Efficacy of this compound in MS Models

This compound has been primarily evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model of MS, and the cuprizone-induced demyelination model, which focuses on toxic demyelination and remyelination processes.

Experimental Autoimmune Encephalomyelitis (EAE) Model

In the MOG35-55-induced EAE model in C57BL/6 mice, this compound has been shown to significantly ameliorate clinical disease severity, reduce CNS inflammation, and prevent axonal damage and demyelination when administered both prophylactically and therapeutically.[5][6][7]

Table 1: Efficacy of this compound in the EAE Model

ParameterThis compound TreatmentPlacebo/Untreated ControlKey Findings & Significance
Clinical Score Significant reduction in mean clinical EAE scores.[5][6] In a dose-dependent manner, with 25 mg/kg showing almost complete suppression of clinical signs.[8]Progressive increase in clinical scores, reaching a peak around day 21-23.[8]This compound effectively suppresses the clinical manifestations of EAE.
CNS Inflammation Marked reduction of macrophage and T-cell infiltration in the spinal cord.[9]Significant infiltration of inflammatory cells in the spinal cord and brain.[5]Demonstrates potent anti-inflammatory effects within the CNS.
Demyelination Significantly reduced demyelination in the spinal cord and optic nerve.[9][10] LFB staining showed a significantly lower demyelination score in the 25 mg/kg group compared to untreated EAE mice.[10]Extensive demyelination in the white matter of the spinal cord.[10]This compound protects against myelin loss in autoimmune-driven inflammation.
Axonal Damage Significantly less axonal damage within spinal cord lesions.[9]Substantial axonal loss observed in untreated EAE mice.[9]Highlights the direct neuroprotective capacity of this compound.
Retinal Ganglion Cell (RGC) Survival Preservation of RGCs and reduced apoptosis in the retina.[10][11]Significant loss of RGCs in the EAE group.[10]Suggests a protective effect on neuronal populations affected in MS.
Cytokine Production Inhibition of Th1 cytokine production (e.g., IFN-γ, IL-17).[5][7]Elevated levels of pro-inflammatory cytokines.[5]Modulates the immune response towards a less inflammatory phenotype.
Cuprizone-Induced Demyelination Model

The cuprizone model allows for the study of demyelination and remyelination in the absence of a primary autoimmune attack. In this model, this compound has demonstrated a direct protective effect on oligodendrocytes and myelin.[3][12]

Table 2: Efficacy of this compound in the Cuprizone Model

ParameterThis compound Treatment (25 mg/kg/day)Untreated ControlKey Findings & Significance
Demyelination Significantly reduced demyelination in the corpus callosum.[12]Almost complete demyelination after 6 weeks of cuprizone feeding.[12]This compound directly protects against toxic demyelination.
Oligodendrocyte Loss Reduced loss of oligodendrocytes.[12]Significant apoptosis of oligodendrocytes.[3]Promotes the survival of myelin-producing cells.
Microglia Infiltration Reduced infiltration of microglia.[12]Extensive microglial activation and infiltration.[3]Modulates the innate immune response in the CNS.
Axonal Damage Almost absent acute axonal damage.[12]Presence of axonal transections.[3]Preserves axonal integrity independent of peripheral immune cell infiltration.

Comparison with Other MS Therapies

While direct head-to-head preclinical studies are limited, a comparative understanding can be derived from studies using similar EAE models for other MS drugs like Fingolimod and Glatiramer Acetate.

  • Fingolimod: In the EAE model, prophylactic treatment with fingolimod (0.3 mg/kg) also significantly reduces clinical scores and spinal cord inflammation and demyelination.[13] Both this compound and Fingolimod demonstrate potent efficacy in ameliorating EAE, though through different primary mechanisms of action.

  • Glatiramer Acetate (GA): GA treatment in EAE mice has been shown to reduce demyelination by approximately 32% compared to untreated mice.[14] GA is also known to induce neurotrophic factor secretion, contributing to neuroprotection.[15][16]

Experimental Protocols

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)
  • Animals: 8-week-old female C57BL/6 mice.[5]

  • Induction: Mice are immunized subcutaneously with 200 µL of an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis. On the same day and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.[10][11]

  • This compound Administration: this compound is administered daily by oral gavage at doses of 1, 5, or 25 mg/kg.[11] Treatment can be initiated prophylactically (day 0) or therapeutically (at the onset of clinical signs).[5][7]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[6]

  • Histopathology: At the end of the experiment (e.g., day 30), mice are euthanized, and the spinal cord and brain are collected for histological analysis. Tissues are stained with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.[10][11] Immunohistochemistry is performed for markers of axonal damage (e.g., APP), microglia (e.g., Iba1), and T-cells (e.g., CD3).[9]

Cuprizone-Induced Demyelination
  • Animals: 8-week-old male C57BL/6 mice.[12]

  • Induction: Mice are fed a diet containing 0.2% cuprizone (w/w) for 5-6 weeks to induce demyelination.[12][17]

  • This compound Administration: this compound (25 mg/kg) is administered daily by oral gavage starting from the beginning of the cuprizone feeding.[12]

  • Histopathology: After the treatment period, mice are sacrificed, and the brains are collected. Coronal sections, particularly of the corpus callosum, are stained with LFB to assess demyelination. Immunohistochemistry is used to evaluate oligodendrocyte numbers (e.g., Olig2), microglia activation (e.g., Iba1), and axonal integrity.[12]

Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects are mediated through a multifaceted mechanism of action that involves both immunomodulatory and direct CNS effects.

A key proposed mechanism is the activation of the Aryl Hydrocarbon Receptor (AhR), which is expressed on immune cells and CNS resident cells like astrocytes.[18][19] AhR activation by this compound leads to a shift from a pro-inflammatory to an anti-inflammatory environment.

Another critical pathway involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[2][4] this compound treatment has been shown to increase BDNF levels in the CNS of EAE mice and in the serum of MS patients.[2][4] BDNF is a crucial neurotrophin that supports neuronal survival and synaptic plasticity.

Laquinimod_Mechanism cluster_peripheral Peripheral Immune System cluster_cns Central Nervous System (CNS) Laquinimod_p This compound APC Antigen Presenting Cell (APC) Laquinimod_p->APC Activates AhR Laquinimod_c This compound Th1_Th17 Pro-inflammatory Th1/Th17 Cells APC->Th1_Th17 Inhibits differentiation Treg Regulatory T cells (Tregs) APC->Treg Promotes differentiation Inflammation Neuroinflammation Th1_Th17->Inflammation Astrocyte Astrocyte Laquinimod_c->Astrocyte Activates AhR Oligodendrocyte Oligodendrocyte Laquinimod_c->Oligodendrocyte Promotes survival Microglia Microglia Laquinimod_c->Microglia Inhibits activation BDNF Brain-Derived Neurotrophic Factor (BDNF) Astrocyte->BDNF Upregulates Neuron Neuron BDNF->Neuron Promotes survival & axonal integrity Microglia->Inflammation

Caption: Proposed mechanism of this compound's neuroprotective action.

The diagram above illustrates the dual action of this compound. Peripherally, it modulates the immune response by promoting regulatory T cells and inhibiting pro-inflammatory Th1 and Th17 cells through the activation of the Aryl Hydrocarbon Receptor (AhR) on antigen-presenting cells.[18] Centrally, after crossing the blood-brain barrier, this compound acts on astrocytes to upregulate the production of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and axonal integrity.[2][4] It also directly promotes oligodendrocyte survival and inhibits the activation of microglia, thereby reducing neuroinflammation.[3][12]

EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_treatment Treatment Regimen cluster_monitoring Monitoring cluster_analysis Endpoint Analysis (Day 30) Immunization Immunization with MOG35-55 in CFA PTX1 Pertussis Toxin (i.p.) This compound Daily Oral Gavage: This compound (1, 5, or 25 mg/kg) or Vehicle PTX1->this compound Treatment starts (prophylactic) ClinicalScoring Daily Clinical Scoring This compound->ClinicalScoring Sacrifice Euthanasia & Tissue Collection ClinicalScoring->Sacrifice Histology Histopathology (H&E, LFB) Immunohistochemistry Sacrifice->Histology Cytokine Cytokine Analysis Sacrifice->Cytokine

Caption: Experimental workflow for validating this compound in the EAE model.

The provided workflow outlines the key steps in a typical preclinical study to evaluate the efficacy of this compound in the EAE model. This includes the induction of the disease, the administration of the compound, daily monitoring of clinical symptoms, and the final analysis of CNS tissue to assess inflammation, demyelination, and neurodegeneration.

References

A Head-to-Head Comparison of Laquinimod with Other Oral Multiple Sclerosis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oral therapies for relapsing-remitting multiple sclerosis (RRMS), a number of options have emerged, each with a unique mechanism of action and clinical profile. This guide provides an objective, data-driven comparison of the investigational oral immunomodulator Laquinimod with three approved oral RRMS therapies: Fingolimod, Dimethyl Fumarate, and Teriflunomide. The information is compiled from pivotal Phase III clinical trials to aid in the scientific and drug development discourse.

Executive Summary

While this compound has shown effects on both inflammatory and neurodegenerative aspects of multiple sclerosis in clinical trials, it has not received regulatory approval. This contrasts with Fingolimod, Dimethyl Fumarate, and Teriflunomide, which are established oral treatments for RRMS. This guide presents an indirect comparison of these therapies by examining their placebo-controlled Phase III trial data, focusing on efficacy, safety, and mechanisms of action.

Mechanisms of Action: A Divergent Approach to Immunomodulation

The oral therapies for RRMS employ distinct strategies to modulate the immune system and mitigate the autoimmune attack on the central nervous system.

This compound: The precise mechanism of this compound is not fully elucidated but is thought to involve a shift in the balance of pro-inflammatory and anti-inflammatory cytokine signaling.[1] Evidence suggests it modulates the NF-κB and TGF-β signaling pathways, leading to a downstream reduction in inflammatory cell activation and migration.[2][3][4]

Fingolimod: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. Its active metabolite, fingolimod-phosphate, acts as a functional antagonist of S1P receptors on lymphocytes, leading to their sequestration within lymph nodes.[5][6] This prevents their entry into the central nervous system, thereby reducing inflammation.

Dimethyl Fumarate (DMF): The primary mechanism of DMF is believed to be the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[7][8][9] This pathway upregulates the expression of antioxidant and cytoprotective genes. DMF and its active metabolite, monomethyl fumarate, also appear to have immunomodulatory effects through other pathways, including the potential inhibition of the pro-inflammatory NF-κB pathway.[7][10]

Teriflunomide: Teriflunomide is a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[10][11][12] By blocking this pathway, Teriflunomide inhibits the proliferation of rapidly dividing cells, including activated T and B lymphocytes, which are central to the pathogenesis of MS.[10][12]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways associated with each therapy.

Laquinimod_Pathway cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell This compound This compound Receptor Unknown Receptor(s) This compound->Receptor TGFb_pathway TGF-β Pathway Modulation This compound->TGFb_pathway IKK IKK Complex Receptor->IKK Inhibition IkB IκB IKK->IkB Prevents Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Blocked Cytokine_Gene Pro-inflammatory Cytokine Genes Nucleus->Cytokine_Gene Transcription Inhibited

This compound's Proposed Mechanism of Action

Fingolimod_Pathway cluster_lymph_node Lymph Node cluster_bloodstream Bloodstream cluster_lymphocyte_membrane Lymphocyte Membrane S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1P Receptor 1 (S1PR1) S1P->S1PR1 Binds & Activates Lymphocyte Lymphocyte Fingolimod_P Fingolimod-Phosphate Fingolimod_P->S1PR1 Binds & Downregulates S1PR1->Lymphocyte Promotes Egress Internalization Receptor Internalization & Degradation S1PR1->Internalization Internalization->Lymphocyte Prevents Egress (Sequestration)

Fingolimod's Mechanism of Action

DMF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMF Dimethyl Fumarate MMF Monomethyl Fumarate DMF->MMF Metabolized to Keap1 Keap1 MMF->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes

Dimethyl Fumarate's Mechanism of Action

Teriflunomide_Pathway cluster_mitochondrion Mitochondrion cluster_cell_process Cellular Processes Teriflunomide Teriflunomide DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Reversibly Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Inhibition Blocks Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Conversion Catalyzed by DHODH Orotate->Pyrimidine_Synthesis Lymphocyte_Proliferation Activated Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Required for Pyrimidine_Synthesis->Lymphocyte_Proliferation Inhibition Prevents

Teriflunomide's Mechanism of Action

Head-to-Head Comparison of Efficacy from Phase III Trials

The following tables summarize the key efficacy outcomes from the pivotal Phase III clinical trials of this compound, Fingolimod, Dimethyl Fumarate, and Teriflunomide versus placebo. It is important to note that these are indirect comparisons, as the trials were not conducted head-to-head.

Table 1: Annualized Relapse Rate (ARR)

Therapy (Trial)DoseARR (Drug)ARR (Placebo)Relative Risk Reductionp-value
This compound (ALLEGRO)[13][14][15]0.6 mg0.300.3923%0.002
This compound (BRAVO)[16][17]0.6 mg0.340.4118%0.075
Fingolimod (FREEDOMS)[18][19]0.5 mg0.180.4054%<0.001
Dimethyl Fumarate (DEFINE)[20]240 mg BID0.220.4653%<0.001
Dimethyl Fumarate (CONFIRM)[20][21]240 mg BID0.220.4044%<0.001
Teriflunomide (TEMSO)[2][22][23]14 mg0.370.5431.5%<0.001
Teriflunomide (TOWER)[1][24]14 mg0.320.5036.3%0.0001

Table 2: Disability Progression

Therapy (Trial)EndpointDrug GroupPlacebo GroupHazard Ratio (95% CI)p-value
This compound (ALLEGRO)[13][14][15]3-month confirmed disability progression11.1%15.7%0.64 (0.45-0.91)0.01
This compound (BRAVO)[17]3-month confirmed disability progression10%13%Not ReportedNot Significant
Fingolimod (FREEDOMS)[25]3-month confirmed disability progression17.7%24.1%0.70 (0.52-0.96)0.02
Dimethyl Fumarate (DEFINE)[21]12-week confirmed disability progression16%27%0.62 (0.44-0.87)0.005
Dimethyl Fumarate (CONFIRM)[21]12-week confirmed disability progression13%17%Not ReportedNot Significant
Teriflunomide (TEMSO)[22][23]12-week confirmed disability progression20.2%27.3%0.70 (0.51-0.97)0.0279
Teriflunomide (TOWER)[1][24]12-week confirmed disability progression15.8%19.7%0.68 (0.47-1.00)0.0442

Safety and Tolerability Profile

The safety profiles of these oral therapies are distinct and are a critical consideration in their clinical use.

Table 3: Common Adverse Events (Incidence >10% and more frequent than placebo in pivotal trials)

TherapyCommon Adverse Events
This compound [26]Headache, nasopharyngitis, back pain, cough, abdominal pain, diarrhea, nausea
Fingolimod [18][27]Headache, influenza, diarrhea, back pain, liver enzyme elevation, cough
Dimethyl Fumarate [20][21]Flushing, abdominal pain, diarrhea, nausea
Teriflunomide [2][23]Diarrhea, nausea, alopecia, increased ALT

Experimental Protocols of Pivotal Phase III Trials

The methodologies of the pivotal Phase III trials provide the framework for understanding the presented data.

This compound: ALLEGRO and BRAVO

  • Design: Both were randomized, double-blind, placebo-controlled trials. BRAVO also included a rater-blinded interferon beta-1a arm for reference.[13][14][16][17][28]

  • Population: Patients with RRMS, aged 18-55, with an Expanded Disability Status Scale (EDSS) score of 0-5.5, and a history of recent relapses.[17][28]

  • Intervention: Oral this compound 0.6 mg once daily versus placebo for 24 months.[13][14][17]

  • Primary Endpoint: Annualized relapse rate (ARR).[13][14][17]

  • Key Secondary Endpoints: Time to confirmed disability progression (sustained for at least 3 months) and various MRI measures of disease activity.[13][14][17]

Fingolimod: FREEDOMS and TRANSFORMS

  • Design: FREEDOMS was a randomized, double-blind, placebo-controlled trial.[18][19][25] TRANSFORMS was a randomized, double-blind, active-controlled trial comparing Fingolimod to intramuscular interferon beta-1a.[20][29][30]

  • Population: Patients with RRMS, aged 18-55, with an EDSS score of 0-5.5, and a history of recent relapses.[18][19]

  • Intervention: FREEDOMS: Oral Fingolimod 0.5 mg or 1.25 mg once daily versus placebo for 24 months.[18][19] TRANSFORMS: Oral Fingolimod 0.5 mg or 1.25 mg once daily versus intramuscular interferon beta-1a 30 mcg once weekly for 12 months.[20][29]

  • Primary Endpoint: Annualized relapse rate (ARR).[18][19][20]

  • Key Secondary Endpoints: Time to confirmed disability progression and MRI outcomes.[18][25]

Dimethyl Fumarate: DEFINE and CONFIRM

  • Design: Both were randomized, double-blind, placebo-controlled trials. CONFIRM also included an open-label glatiramer acetate arm for reference.[20][21]

  • Population: Patients with RRMS, aged 18-55, with an EDSS score of 0-5.0, and a history of recent relapses.

  • Intervention: Oral Dimethyl Fumarate 240 mg twice daily (BID) or three times daily (TID) versus placebo for 2 years.[20][21]

  • Primary Endpoint: DEFINE: Proportion of patients who relapsed at 2 years. CONFIRM: Annualized relapse rate (ARR) at 2 years.[21]

  • Key Secondary Endpoints: ARR (in DEFINE), time to confirmed disability progression, and MRI lesion activity.[21]

Teriflunomide: TEMSO and TOWER

  • Design: Both were randomized, double-blind, placebo-controlled trials.[1][2][22][24][31][32][33][34]

  • Population: Patients with RRMS, aged 18-55, with an EDSS score of 0-5.5, and a history of recent relapses.[1][24][32][33]

  • Intervention: Oral Teriflunomide 7 mg or 14 mg once daily versus placebo for 108 weeks (TEMSO) or until the last patient completed 48 weeks of treatment (TOWER).[1][2][24][32][33]

  • Primary Endpoint: Annualized relapse rate (ARR).[1][22][24]

  • Key Secondary Endpoints: Time to sustained disability progression (sustained for at least 12 weeks) and various MRI endpoints.[1][24]

Conclusion

This guide provides a comparative overview of this compound and three approved oral therapies for RRMS, based on available Phase III clinical trial data. While direct comparative trials are lacking, this indirect analysis highlights the different mechanistic approaches and the varying efficacy and safety profiles of these agents. For research and drug development professionals, this information can serve as a valuable resource for understanding the current landscape of oral MS treatments and for identifying areas for future investigation and innovation. The modest efficacy of this compound in its Phase III trials, which ultimately led to the discontinuation of its development for MS, underscores the high bar for new therapies in this evolving field.

References

A meta-analysis of Laquinimod phase III clinical trial results (ALLEGRO and BRAVO)

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides a detailed meta-analysis of the pivotal Phase III clinical trials of Laquinimod, ALLEGRO and BRAVO, for the treatment of relapsing-remitting multiple sclerosis (RRMS). The guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the treatment's performance with supporting experimental data.

Comparative Efficacy of this compound

The ALLEGRO and BRAVO trials were large-scale, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of a once-daily 0.6 mg oral dose of this compound in patients with RRMS. While the ALLEGRO trial met its primary endpoint, the BRAVO trial did not initially meet its primary endpoint without a pre-specified sensitivity analysis adjusting for baseline magnetic resonance imaging (MRI) characteristics.[1] However, pooled data from both studies demonstrate a consistent effect of this compound in reducing disability progression and brain atrophy.

Table 1: Pooled Efficacy Outcomes of ALLEGRO and BRAVO Trials

Efficacy EndpointThis compound (0.6 mg/day)PlaceboRisk Reduction/Differencep-value
Clinical Endpoints
Annualized Relapse Rate (ARR)0.300.3923%0.002
3-Month Confirmed Disability Progression11.1%15.7%36% (Hazard Ratio: 0.64)0.01
6-Month Confirmed Disability Progression--48% (Hazard Ratio: 0.52)0.0023
MRI Endpoints
Mean Cumulative Number of Gadolinium-Enhancing Lesions1.332.1237%<0.001
Mean Cumulative Number of New or Enlarging T2 Lesions5.037.1429%<0.001
Brain Volume Change--30-33% reduction in atrophy<0.001

Data compiled from the ALLEGRO and BRAVO trial publications.

Comparative Safety and Tolerability

This compound was generally well-tolerated in both trials. The most common adverse events were headache, back pain, and arthralgia. A transient, asymptomatic elevation in liver enzymes was observed in a small percentage of patients receiving this compound.

Table 2: Pooled Safety and Tolerability Data from ALLEGRO and BRAVO Trials

Adverse EventThis compound (0.6 mg/day)Placebo
Any Adverse Event82%76%
Serious Adverse Events9%9%
Discontinuation due to Adverse Events6.4%4.7%
Most Common Adverse Events (>5%)
Headache18.2%15.1%
Back Pain13.6%8.2%
Arthralgia7.2%6.0%
Increased Liver Enzymes5.9%2.7%
Urinary Tract Infection5.7%4.2%
Cough5.2%3.1%
Abdominal Pain5.0%2.6%
Alanine Aminotransferase >3x ULN5%2%

Data compiled from pooled safety analyses of the ALLEGRO and BRAVO trials.

Experimental Protocols

Study Design and Patient Population

Both ALLEGRO and BRAVO were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[2][3] Patients aged 18 to 55 years with a diagnosis of RRMS according to the McDonald criteria and an Expanded Disability Status Scale (EDSS) score of 0-5.5 were eligible.[3] Participants were randomized to receive either 0.6 mg of this compound or a matching placebo orally once daily for 24 months.[2] The BRAVO study also included a reference arm of interferon beta-1a.[1]

Efficacy Endpoints

The primary efficacy endpoint for both trials was the annualized relapse rate (ARR).[1][2] Key secondary endpoints included the time to 3-month confirmed disability progression, defined as an increase of at least 1.0 point on the EDSS if the baseline score was 5.0 or less, or an increase of at least 0.5 points if the baseline score was 5.5, sustained for at least 3 months.[2][4] Other secondary endpoints included various MRI measures, such as the cumulative number of gadolinium-enhancing (GdE) T1 lesions and new or enlarging T2 lesions.[2]

MRI Acquisition and Analysis

Brain MRI scans were performed at baseline and at regular intervals throughout the studies. The analysis of brain volume change was conducted using the Structural Image Evaluation of Normalized Atrophy (SIENA) method, a validated technique for measuring brain atrophy over time.

Visualizations

This compound Clinical Trial Workflow

G cluster_screening Screening & Randomization cluster_treatment 24-Month Double-Blind Treatment Phase cluster_this compound This compound Arm cluster_placebo Placebo Arm cluster_followup Follow-up & Analysis s Patient Screening (RRMS Diagnosis, EDSS 0-5.5) r Randomization (1:1) s->r l Oral this compound (0.6 mg/day) r->l p Placebo r->p fu Clinical & MRI Assessments (Baseline, 12 & 24 months) l->fu p->fu a Primary & Secondary Endpoint Analysis fu->a

Caption: Workflow of the ALLEGRO and BRAVO Phase III clinical trials.

Proposed Mechanism of Action of this compound

G cluster_immune Immune System Modulation cluster_cns Central Nervous System Effects This compound This compound apc Antigen Presenting Cells (APCs) This compound->apc Modulates APCs laquinimod_cns This compound tcell T-Cell Differentiation apc->tcell Influences th1 Pro-inflammatory Th1/Th17 Cells tcell->th1 Inhibits th2 Anti-inflammatory Th2 Cells tcell->th2 Promotes cytokines Cytokine Shift (↓ IFN-γ, TNF-α; ↑ IL-4, IL-10) th1->cytokines th2->cytokines nfkb NF-κB Pathway in Astrocytes laquinimod_cns->nfkb Inhibits bdnf Brain-Derived Neurotrophic Factor (BDNF) laquinimod_cns->bdnf Upregulates inflammation Neuroinflammation nfkb->inflammation Reduces neuroprotection Neuroprotection (↓ Axonal Damage, ↓ Demyelination) bdnf->neuroprotection Promotes

Caption: Dual mechanism of this compound in immunomodulation and neuroprotection.

References

Unveiling Laquinimod's Mode of Action: An AhR-Dependent Immunomodulator

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Laquinimod, an oral immunomodulatory agent, has been a subject of extensive research for autoimmune diseases, particularly multiple sclerosis. Its mechanism of action, long a topic of investigation, is now understood to be critically dependent on the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This guide provides a comparative analysis of this compound's effects, supported by experimental data from studies utilizing AhR knockout mice, to elucidate its AhR-dependent therapeutic pathway.

The Central Role of the Aryl Hydrocarbon Receptor

Studies have conclusively demonstrated that the therapeutic efficacy of this compound in experimental autoimmune encephalomyelitis (EAE), a preclinical model of multiple sclerosis, is nullified in mice lacking the Aryl Hydrocarbon Receptor (AhR-/-).[1][2][3] This pivotal finding establishes AhR as the primary molecular target for this compound's immunomodulatory activity. Gene expression analyses in this compound-treated mice revealed a significant upregulation of genes known to be regulated by AhR, such as Cyp1a1 and Ahrr, further solidifying this connection.[1][4]

The mechanism involves both the peripheral immune system and the central nervous system (CNS). Deletion of AhR in the immune system completely abrogates this compound's protective effect in EAE, while its deletion within the CNS results in a partial loss of efficacy.[1][2][3] This indicates that this compound exerts its influence through AhR signaling in both immune cells and CNS-resident cells like astrocytes.[5][6][7]

Comparative Efficacy of this compound in Wild-Type vs. AhR Knockout Mice

The following tables summarize the quantitative data from key studies, highlighting the differential effects of this compound in wild-type (WT) and AhR knockout (AhR-/-) mice in the EAE model.

Table 1: Effect of this compound on EAE Clinical Score

Treatment GroupMean Maximal EAE Score (WT)Mean Maximal EAE Score (AhR-/-)Percentage Inhibition (WT)Percentage Inhibition (AhR-/-)
Vehicle4.2 ± 0.73.5 ± 1.1--
This compound (25 mg/kg)0.3 ± 0.63.5 ± 0.593%0%
Data compiled from studies demonstrating the loss of this compound efficacy in AhR-/- mice.[3]

Table 2: this compound's Impact on CNS Inflammation and Demyelination

ParameterWild-Type + this compoundAhR-/- + this compound
CNS Inflammation ScoreSignificantly ReducedNo significant reduction
Demyelination ScoreSignificantly ReducedNo significant reduction
Qualitative summary based on histological analyses from cited literature.[1][2]

Table 3: Modulation of Immune Cell Populations by this compound

Cell Type / MarkerEffect in Wild-Type MiceEffect in AhR-/- Mice
CD4+CD25+FoxP3+ Regulatory T cells (Tregs)Significant IncreaseNo difference from vehicle
Th17-related cytokines (IL-17a, IL-17re, IL-22Ra1)Significant ReductionNo significant reduction
Pro-inflammatory Monocyte (M1) genes in the brainReducedNot reported
Data extracted from analyses of splenocytes and CNS-infiltrating cells.[1][4][8]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.

Laquinimod_AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR binds ARNT ARNT AhR->ARNT translocates to nucleus and dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to Nucleus Nucleus Target_Genes Target Gene Expression (e.g., Cyp1a1, Ahrr) XRE->Target_Genes induces Immune_Modulation Immunomodulatory Effects Target_Genes->Immune_Modulation Treg ↑ Regulatory T cells Immune_Modulation->Treg Th17 ↓ Th17 cell differentiation Immune_Modulation->Th17 APC Tolerogenic Antigen Presenting Cells (APCs) Immune_Modulation->APC

Caption: this compound's proposed signaling pathway via AhR activation.

EAE_Knockout_Workflow cluster_mice Experimental Groups cluster_treatment Treatment Groups WT_mice Wild-Type (WT) Mice EAE_induction Induction of Experimental Autoimmune Encephalomyelitis (EAE) (MOG peptide immunization) WT_mice->EAE_induction AhR_KO_mice AhR Knockout (AhR-/-) Mice AhR_KO_mice->EAE_induction WT_vehicle WT + Vehicle EAE_induction->WT_vehicle WT_this compound WT + this compound EAE_induction->WT_this compound AhR_KO_vehicle AhR-/- + Vehicle EAE_induction->AhR_KO_vehicle AhR_KO_this compound AhR-/- + this compound EAE_induction->AhR_KO_this compound Analysis Analysis of Outcomes WT_vehicle->Analysis WT_this compound->Analysis AhR_KO_vehicle->Analysis AhR_KO_this compound->Analysis Clinical_score Clinical Score (Paralysis) Analysis->Clinical_score Histology Histopathology (Inflammation, Demyelination) Analysis->Histology Immune_profiling Immune Cell Profiling (Flow Cytometry, Gene Expression) Analysis->Immune_profiling

Caption: Experimental workflow for confirming this compound's AhR-dependent mechanism.

Experimental Protocols

1. Induction of Experimental Autoimmune Encephalomyelitis (EAE)

A common method for EAE induction in C57BL/6 mice (both wild-type and AhR-/-) involves active immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide.[9][10][11]

  • Antigen Emulsion: MOG35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: On day 0, mice are subcutaneously injected with the MOG/CFA emulsion.

  • Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 to facilitate the entry of immune cells into the CNS.[10][11]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, typically graded on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.[12]

2. This compound Administration

  • Dosing: this compound (e.g., 25 mg/kg) or a vehicle control is administered daily to the mice via oral gavage, starting from the day of immunization.[3][4][7]

3. Histopathological Analysis

  • Tissue Collection: At the end of the experiment, mice are euthanized, and the brain and spinal cord are collected.

  • Staining: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Luxol Fast Blue for demyelination) to assess the extent of immune cell infiltration and myelin loss.

4. Immunological Analysis

  • Cell Isolation: Splenocytes and CNS-infiltrating immune cells are isolated from treated and control mice.

  • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against specific cell surface and intracellular markers (e.g., CD4, CD25, FoxP3) to quantify different immune cell populations, such as regulatory T cells.[1]

  • Gene Expression Analysis: RNA is extracted from tissues (spleen, brain) or isolated cells and subjected to quantitative PCR or RNA sequencing to measure the expression levels of key genes, including those in the AhR pathway (Cyp1a1, Ahrr) and those related to specific T cell lineages (e.g., Il17a).[1][4][8]

Comparison with Other Immunomodulators

This compound's direct targeting of AhR distinguishes it from many other immunomodulatory drugs for multiple sclerosis.

  • Interferon-beta and Glatiramer Acetate: These first-line injectable therapies have broader, less defined mechanisms of action, thought to involve shifting cytokine profiles and inducing regulatory T cells, but without a known direct interaction with AhR.[13]

  • Fingolimod: This oral medication acts as a sphingosine-1-phosphate receptor modulator, sequestering lymphocytes in lymph nodes and preventing their entry into the CNS.[14] Its mechanism is distinct from the transcriptional regulation induced by this compound via AhR.

  • Dimethyl Fumarate: Another oral therapy, dimethyl fumarate and its active metabolite monomethyl fumarate are thought to act through the activation of the Nrf2 antioxidant response pathway and have also been suggested to interact with AhR, though this is not considered its primary mechanism of action.[13]

The clear, AhR-dependent mechanism of this compound provides a targeted approach to immunomodulation, offering a unique therapeutic strategy.

Conclusion

The use of AhR knockout mice has been instrumental in confirming the mechanism of action of this compound. The experimental evidence overwhelmingly demonstrates that this compound's ability to ameliorate CNS inflammation and autoimmunity is mediated through the Aryl Hydrocarbon Receptor. This AhR-dependent pathway involves the modulation of both peripheral and central immune responses, leading to a reduction in pro-inflammatory processes and an increase in regulatory functions. This targeted mechanism distinguishes this compound from other immunomodulatory therapies and underscores the potential of targeting the AhR pathway for the treatment of autoimmune diseases.

References

A Comparative Analysis of Laquinimod and Interferon β-1a (Avonex®) for Relapsing-Remitting Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and mechanisms of action of Laquinimod, an investigational oral immunomodulator, and Interferon β-1a (Avonex®), an established injectable therapy for relapsing-remitting multiple sclerosis (RRMS). The data presented is compiled from pivotal Phase III clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of their comparative performance.

Efficacy and Clinical Outcomes

The clinical development of this compound for RRMS included two major Phase III trials: ALLEGRO and BRAVO. The BRAVO study is particularly relevant as it included a reference arm with Interferon β-1a (Avonex®), allowing for a descriptive comparison.[1][2][3]

Table 1: Key Efficacy Endpoints from the BRAVO Clinical Trial

EndpointThis compound (0.6 mg/day)Interferon β-1a (Avonex®)Placebo
Annualized Relapse Rate (ARR) Non-significant reduction vs. Placebo (-18%, p=0.075)[2]Significant reduction vs. Placebo (-26%, p=0.007)[2]Baseline
Adjusted ARR Significant reduction vs. Placebo (-21%, p=0.026)[4][5]--
3-Month Confirmed Disability Progression (EDSS) Non-significant reduction vs. Placebo (-31%, p=0.063)[2]Non-significant reduction vs. Placebo (-26%, p=0.13)[2]Baseline
Adjusted 3-Month Confirmed Disability Progression Significant reduction vs. Placebo (-33.5%, p=0.044)[6]--
Percent Brain Volume Change (Brain Atrophy) Significant reduction vs. Placebo (-28%, p<0.001)[2]No significant effect vs. Placebo (+11%, p=0.14)[2]Baseline

Note: The BRAVO trial was not designed for a direct statistical comparison between this compound and Interferon β-1a.[5] The adjusted analyses for this compound were performed post-hoc to account for baseline imbalances in T2 lesion volume and the number of gadolinium-enhancing lesions.[4][5]

The ALLEGRO trial, which compared this compound to placebo, demonstrated a significant reduction in the annualized relapse rate (0.30 for this compound vs. 0.39 for placebo, p=0.002) and a 36% reduction in the risk of confirmed disability progression.[3][4][7]

Experimental Protocols

The methodologies for the pivotal Phase III trials provide the foundation for the presented data.

BRAVO Study Protocol

The BRAVO (Benefit-Risk Assessment of Avonex and this compound) study was a 24-month, multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8] It enrolled 1,331 patients with RRMS, who were randomized in a 1:1:1 ratio to receive:

  • Oral this compound (0.6 mg) once daily

  • Oral placebo once daily

  • Intramuscular Interferon β-1a (Avonex®) 30 µg once weekly (in a rater-blinded design)[2]

The primary endpoint was the annualized relapse rate.[2] Secondary endpoints included confirmed disability progression, as measured by the Expanded Disability Status Scale (EDSS), and the percent change in brain volume.[2]

BRAVO_Study_Workflow cluster_screening Screening & Randomization cluster_treatment 24-Month Treatment Period cluster_endpoints Endpoint Analysis P 1,331 RRMS Patients (EDSS 0-5.5) R Randomization (1:1:1) P->R LAQ This compound (0.6 mg/day, oral) n=434 R->LAQ PBO Placebo (oral) n=450 R->PBO IFN Interferon β-1a (Avonex®) (30 µ g/week , IM) n=447 (Rater-Blinded) R->IFN ARR Annualized Relapse Rate (Primary) LAQ->ARR EDSS Disability Progression (EDSS) (Secondary) LAQ->EDSS BV Brain Volume Change (Secondary) LAQ->BV PBO->ARR PBO->EDSS PBO->BV IFN->ARR IFN->EDSS IFN->BV

Caption: Workflow of the BRAVO Clinical Trial.

Mechanism of Action and Signaling Pathways

This compound and Interferon β-1a exert their therapeutic effects through distinct molecular pathways.

This compound: this compound is an immunomodulator that is thought to exert its effects through multiple mechanisms.[9] It has been shown to target the aryl hydrocarbon receptor (AhR), which is involved in the regulation of antigen-presenting cells.[10] By targeting AhR, this compound may reprogram these cells to become more tolerogenic, leading to the activation of regulatory T cells with anti-inflammatory properties.[10] Additionally, this compound can cross the blood-brain barrier and has demonstrated neuroprotective effects, potentially by reducing the activation of microglia and astrocytes, and increasing the production of brain-derived neurotrophic factor (BDNF).[5][9][11] It is also suggested to inhibit astrocytic NF-κB activation, which may help in preserving myelin.[11]

Laquinimod_Pathway cluster_immune Immune Modulation (Periphery) cluster_cns Neuroprotection (CNS) LAQ This compound AhR Aryl Hydrocarbon Receptor (AhR) on APCs LAQ->AhR Treg Regulatory T Cell (Treg) Activation AhR->Treg ProInflam Pro-inflammatory T Cell Inhibition AhR->ProInflam LAQ_CNS This compound (crosses BBB) Microglia Microglia/Astrocyte Activation Inhibition LAQ_CNS->Microglia BDNF Increased BDNF Production LAQ_CNS->BDNF NFkB NF-κB Inhibition in Astrocytes LAQ_CNS->NFkB

Caption: Proposed Mechanism of Action for this compound.

Interferon β-1a (Avonex®): Interferon β-1a is a cytokine that interacts with the type I interferon receptor (IFNAR).[12] This binding activates the JAK-STAT signaling pathway, leading to the transcription of numerous immunomodulatory and antiviral genes.[12][13] The therapeutic effects in MS are believed to result from a reduction in the number of inflammatory cells crossing the blood-brain barrier and a shift in the balance of pro- and anti-inflammatory agents in the brain.[14] Specifically, Interferon β-1a can downregulate the expression of MHC class II molecules on antigen-presenting cells and inhibit T-cell proliferation.[15]

Interferon_Pathway cluster_receptor Receptor Binding & Activation cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response IFN Interferon β-1a IFNAR Type I IFN Receptor (IFNAR1/IFNAR2) IFN->IFNAR JAK JAK1 & Tyk2 Kinase Activation IFNAR->JAK STAT STAT1 & STAT2 Phosphorylation & Dimerization JAK->STAT ISGF3 ISGF3 Complex Formation STAT->ISGF3 Nucleus Translocation to Nucleus ISGF3->Nucleus Gene Transcription of Interferon-Stimulated Genes Nucleus->Gene Immune Immunomodulatory Effects Gene->Immune

Caption: Interferon β-1a Signaling Pathway.

References

Cross-Study Analysis of Laquinimod's Effect on Disability Progression in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-study analysis of Laquinimod's efficacy in mitigating disability progression in patients with relapsing-remitting multiple sclerosis (RRMS). The information presented is collated from pivotal Phase III clinical trials, offering a quantitative comparison and detailed experimental methodologies to inform further research and development in the field.

Quantitative Data Summary

The following tables summarize the key findings on disability progression from the major clinical trials of this compound. The primary measure of disability is the Expanded Disability Status Scale (EDSS), a widely used method for quantifying disability in multiple sclerosis.

Table 1: Efficacy of this compound on Confirmed Disability Progression

StudyTreatment GroupPlacebo GroupMetricResultp-valueCitation
ALLEGRO This compound (0.6 mg/day)PlaceboHazard Ratio for 3-month confirmed disability progression0.640.01[1]
11.1% of patients15.7% of patientsPercentage of patients with 3-month confirmed disability progression--[1]
This compound (0.6 mg/day)PlaceboReduction in risk of 6-month confirmed disability progression46%0.0001[2]
BRAVO This compound (0.6 mg/day)PlaceboHazard Ratio for 3-month confirmed disability progression0.690.063[3][4]
This compound (0.6 mg/day)PlaceboHazard Ratio for 6-month confirmed disability progression0.6650.044[1]
Pooled Analysis (ALLEGRO & BRAVO) This compound (0.6 mg/day)PlaceboRelative reduction in 3-month disability progression~30%-[5]
This compound (0.6 mg/day)PlaceboReduction in odds for 6-month confirmed disability progression44%0.005[2]

Table 2: Additional Efficacy Endpoints

StudyTreatment GroupPlacebo GroupMetricResultp-valueCitation
ALLEGRO This compound (0.6 mg/day)PlaceboAnnualized Relapse Rate (ARR)0.30 vs 0.390.002[1]
This compound (0.6 mg/day)PlaceboReduction in Brain Atrophy33%<0.0001[1][6]
BRAVO This compound (0.6 mg/day)PlaceboAnnualized Relapse Rate (ARR)-18% reduction (not significant)0.075[3][4]
This compound (0.6 mg/day)PlaceboReduction in Percent Brain Volume Change28%<0.001[3][4]

Experimental Protocols

The primary evidence for this compound's effect on disability progression comes from two large-scale, randomized, double-blind, placebo-controlled Phase III clinical trials: ALLEGRO and BRAVO .

ALLEGRO (Assessment of Oral this compound in Preventing Progression in Multiple Sclerosis)[1][7][8]
  • Objective: To evaluate the efficacy, safety, and tolerability of a once-daily oral dose of 0.6 mg this compound compared to placebo in patients with RRMS.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 1,106 patients with RRMS, aged 18-55 years, with an EDSS score of 0-5.5. Patients were required to have experienced at least one documented relapse in the 12 months prior to screening, or at least two in the 24 months prior.

  • Treatment: Patients were randomized (1:1) to receive either 0.6 mg of this compound orally once daily or a matching placebo for 24 months.

  • Primary Endpoint: Annualized relapse rate (ARR).

  • Secondary Endpoints: Time to confirmed disability progression (defined as an increase of at least 1.0 point on the EDSS from a baseline score of ≤5.0, or 0.5 points from a baseline of 5.5, sustained for at least 3 months), and various MRI-related measures including the cumulative number of new or enlarging T2 lesions.

BRAVO[3][4][7]
  • Objective: To assess the efficacy and safety of once-daily oral 0.6 mg this compound compared to placebo and to provide a reference comparison with intramuscular interferon beta-1a (Avonex®) in patients with RRMS.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a third, rater-blinded reference comparator arm.

  • Patient Population: 1,331 patients with RRMS, aged 18-55 years, with an EDSS score of 0-5.5. Relapse criteria were similar to the ALLEGRO study.

  • Treatment: Patients were randomized (1:1:1) to receive 0.6 mg of this compound orally once daily, a matching oral placebo, or 30 µg of interferon beta-1a intramuscularly once weekly for 24 months.

  • Primary Endpoint: Annualized relapse rate (ARR).

  • Secondary Endpoints: Time to 3-month confirmed disability worsening and percent brain volume change.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are believed to be multifaceted, involving both immunomodulatory and neuroprotective mechanisms.[7] Unlike many existing MS therapies that primarily target inflammation, this compound appears to have a more direct effect on the central nervous system (CNS).[1][5]

Key proposed mechanisms of action include:

  • Modulation of Immune Cells: this compound influences the activity of T cells and antigen-presenting cells (APCs).[7] It has been shown to reduce the proliferation of pathogenic T cells and promote the expansion of regulatory T cells (Tregs), which helps to suppress the autoimmune response.[7]

  • Inhibition of NF-κB Pathway: Several studies suggest that this compound's biological effects are mediated through the inhibition of the NF-κB pathway, a key regulator of inflammation.[1][8]

  • Neuroprotection and BDNF Production: this compound can cross the blood-brain barrier and has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and repair.[1][7][9] This neuroprotective effect is thought to contribute to the observed reduction in disability progression, independent of its anti-inflammatory actions.[2]

  • Reduction of CNS Inflammation: this compound has been observed to reduce the activation of microglia and astrocytes, which are CNS-resident immune cells that contribute to inflammation and neuronal damage when overactivated.[7]

Laquinimod_Signaling_Pathways cluster_immune Immune System Modulation cluster_cns Central Nervous System Effects Laquinimod_immune This compound APCs Antigen-Presenting Cells (APCs) Laquinimod_immune->APCs Modulates T_cells T-Cells Laquinimod_immune->T_cells Shifts Balance APCs->T_cells Activates Tregs Regulatory T-Cells (Tregs) T_cells->Tregs Promotes Differentiation Pro_inflammatory_T Pro-inflammatory T-Cells T_cells->Pro_inflammatory_T Differentiates into Inflammation Neuroinflammation Tregs->Inflammation Suppresses Pro_inflammatory_T->Inflammation Promotes Laquinimod_cns This compound Astrocytes Astrocytes Laquinimod_cns->Astrocytes Inhibits Activation Microglia Microglia Laquinimod_cns->Microglia Inhibits Activation NF_kB NF-κB Pathway Laquinimod_cns->NF_kB Inhibits BDNF Brain-Derived Neurotrophic Factor (BDNF) Laquinimod_cns->BDNF Increases Production Astrocytes->NF_kB Activates Microglia->Inflammation Promotes NF_kB->Inflammation Drives Neuroprotection Neuroprotection & Axonal Integrity Disability_Progression Disability Progression Inflammation->Disability_Progression Contributes to BDNF->Neuroprotection Promotes Neuroprotection->Disability_Progression Reduces Experimental_Workflow Patient_Screening Patient Screening (RRMS Diagnosis, EDSS 0-5.5, Relapse History) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (EDSS, MRI, Clinical Labs) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1 or 1:1:1) Baseline_Assessment->Randomization Treatment_this compound Treatment Arm: This compound (0.6 mg/day) Randomization->Treatment_this compound Treatment_Placebo Control Arm: Placebo Randomization->Treatment_Placebo Treatment_Comparator Reference Arm (BRAVO): Interferon beta-1a Randomization->Treatment_Comparator Follow_up Follow-up Period (24 months) (Regular Clinical Visits, Adverse Event Monitoring, Relapse Recording) Treatment_this compound->Follow_up Treatment_Placebo->Follow_up Treatment_Comparator->Follow_up Endpoint_Assessment Endpoint Assessment (Annualized Relapse Rate, Confirmed Disability Progression, MRI Scans) Follow_up->Endpoint_Assessment Data_Analysis Data Analysis (Statistical Comparison of Treatment Arms) Endpoint_Assessment->Data_Analysis Study_Conclusion Study Conclusion Data_Analysis->Study_Conclusion

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for Laquinimod

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Laquinimod. Adherence to these protocols is essential to mitigate health risks associated with this potent compound.

This compound is a substance that presents significant health hazards. It is classified as toxic if swallowed, harmful if inhaled, and is suspected of causing genetic defects and damage to fertility or an unborn child.[1][2] Therefore, stringent safety measures must be in place to minimize exposure. The following personal protective equipment (PPE) and handling procedures are mandatory for all personnel working with this compound.

Personal Protective Equipment (PPE) for this compound Handling

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various activities involving this compound.

Activity Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and transferring solid this compound Double-gloving with chemotherapy-rated nitrile gloves (inner glove under cuff, outer glove over cuff).Safety goggles and a face shield.A NIOSH-approved respirator with a P100 filter is required. Work should be performed in a certified chemical fume hood or a ventilated balance enclosure.A disposable, solid-front, back-closure gown made of a low-permeability fabric.
Preparing solutions (dissolving solid) Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles and a face shield.A NIOSH-approved respirator with a P100 filter. All work must be conducted in a chemical fume hood.A disposable, solid-front, back-closure gown made of a low-permeability fabric.
Administering this compound to animals (e.g., oral gavage) Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles.A NIOSH-approved respirator with a P100 filter is recommended, especially if there is a risk of aerosol generation.A disposable, solid-front, back-closure gown.
Handling animal waste from treated animals Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles.Not generally required if handling is done carefully to avoid aerosolization.A disposable gown.
Cleaning and decontamination of work surfaces Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene).Safety goggles and a face shield.A NIOSH-approved respirator with a P100 filter.A disposable, solid-front, back-closure gown.
Disposal of contaminated waste Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles.Not generally required if waste is properly contained.A disposable gown.

Experimental Protocol: Safe Weighing and Solubilization of this compound

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, as specified in the experimental design)

  • Ventilated balance enclosure or chemical fume hood

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Conical tubes or vials for solubilization

  • Vortex mixer

  • All required PPE (as per the table above)

  • Hazardous waste disposal bags and containers

Procedure:

  • Preparation:

    • Ensure the ventilated balance enclosure or chemical fume hood is certified and functioning correctly.

    • Don all required PPE: inner and outer pairs of chemotherapy-rated nitrile gloves, a disposable gown, safety goggles, a face shield, and a P100 respirator.

    • Decontaminate the work surface within the enclosure.

  • Weighing:

    • Place a pre-labeled weighing boat on the analytical balance and tare.

    • Carefully open the container of this compound inside the enclosure.

    • Using a clean spatula, slowly transfer the desired amount of powder to the weighing boat. Avoid any sudden movements that could generate dust.

    • Once the target weight is achieved, securely close the this compound container.

  • Solubilization:

    • Carefully transfer the weighed powder into a pre-labeled conical tube or vial.

    • Using a calibrated pipette, add the specified volume of solvent to the tube.

    • Securely cap the tube.

    • Vortex the solution until the this compound is completely dissolved.

  • Post-Procedure:

    • Wipe the exterior of the solution tube to remove any potential contamination.

    • Decontaminate the spatula and the work surface of the enclosure.

    • Dispose of the weighing boat, outer gloves, and any other contaminated disposable materials in a designated hazardous waste bag.

    • Remove remaining PPE in the correct order (gown, face shield, goggles, inner gloves) and dispose of it in the designated hazardous waste.

    • Wash hands thoroughly with soap and water.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process for ensuring safety when working with this compound.

Laquinimod_Handling_Workflow This compound Handling Safety Workflow start Start: Task Involving this compound task_assessment Assess Task: Weighing/Transferring, Solubilizing, Administering, or Disposal? start->task_assessment ppe_selection Select Appropriate PPE Based on Task task_assessment->ppe_selection engineering_controls Utilize Engineering Controls (Fume Hood, Ventilated Enclosure) ppe_selection->engineering_controls handling_procedure Follow Safe Handling Protocol engineering_controls->handling_procedure decontamination Decontaminate Work Area and Equipment handling_procedure->decontamination waste_disposal Dispose of Waste in Accordance with Regulations decontamination->waste_disposal end End of Task waste_disposal->end

Caption: Workflow for safe handling of this compound.

Disposal Plan

All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Procedure:

  • Segregation: All this compound-contaminated waste must be segregated from general laboratory waste.

  • Containment:

    • Solid waste (e.g., gloves, gowns, weighing paper) should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste bag.

    • Liquid waste (e.g., unused solutions) should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.

    • Sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials until it can be collected by a certified hazardous waste disposal company.

By strictly adhering to these guidelines, research professionals can minimize their risk of exposure to this compound and ensure a safe laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。